molecular formula C9H16O2 B093112 Allyl hexanoate CAS No. 123-68-2

Allyl hexanoate

Cat. No.: B093112
CAS No.: 123-68-2
M. Wt: 156.22 g/mol
InChI Key: RCSBILYQLVXLJG-UHFFFAOYSA-N
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Description

Allyl hexanoate is a volatile flavoring compound with a pineapple flavor. It is naturally found in pineapple, baked potatoes and mushrooms. This compound is used as a flavoring agent in chewing gum, candies and baked goods.>This compound is a volatile flavoring compound with a pineapple flavor. It is naturally found in baked potatoes and mushrooms. This compound is used as a flavoring agent in chewing gum, candies and baked goods.>2-Propenyl hexanoate, also known as allyl caproate or allocopen, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. 2-Propenyl hexanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Propenyl hexanoate has been primarily detected in urine. Within the cell, 2-propenyl hexanoate is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Propenyl hexanoate is a sweet, arrack, and cognac tasting compound that can be found in fruits, mushrooms, and potato. This makes 2-propenyl hexanoate a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enyl hexanoate
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InChI

InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3
Source PubChem
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InChI Key

RCSBILYQLVXLJG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC=C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1047653
Record name Allyl hexanoate
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid, Colourless to light yellow stable mobile liquid with fatty-fruity pineapple odour
Record name Hexanoic acid, 2-propen-1-yl ester
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Record name Allyl hexanoate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

185.00 °C. @ 760.00 mm Hg
Record name 2-Propenyl hexanoate
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Solubility

Insoluble in water and in propylene glycol, soluble in ethanol, fixed and organic oils, and soluble in organic solvents, 1ml in 6ml 70% ethanol (in ethanol)
Record name Allyl hexanoate
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Density

0.884-0.890
Record name Allyl hexanoate
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CAS No.

123-68-2
Record name Allyl caproate
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Record name Allyl caproate
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Record name ALLYL HEXANOATE
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Record name 2-Propenyl hexanoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Physicochemical Properties of Allyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103), a key component in flavor and fragrance formulations, is a volatile ester recognized for its characteristic pineapple aroma.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties of allyl hexanoate, along with detailed experimental protocols for its synthesis and analysis. The information presented is intended to serve as a crucial resource for researchers, scientists, and professionals engaged in drug development and other fields where the precise characterization of organic compounds is essential.

Chemical Identity and General Properties

This compound, also known as allyl caproate, is an organic compound with the chemical formula C₉H₁₆O₂.[1][3] It is a colorless to pale yellow liquid that is practically insoluble in water but soluble in organic solvents such as ethanol (B145695) and fixed oils.[4][5] Its distinct fruity and sweet aroma, strongly reminiscent of pineapple, has led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[3][4]

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₁₆O₂[3][6]
Molecular Weight 156.22 g/mol [3][5]
Appearance Clear colorless to pale yellow liquid[3][7]
Odor Strong pineapple, fruity, sweet[2][4]
CAS Number 123-68-2[3]
EINECS Number 204-642-4[8]

Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound, which are critical for its handling, formulation, and quality control.

Table 2: Quantitative Physicochemical Data for this compound

PropertyValueConditionsSource(s)
Boiling Point 185 - 191 °C@ 760 mmHg[1][5]
75 - 76 °C@ 15 mmHg[4][6]
Melting Point -57.45 °C(estimate)[6]
Density 0.887 g/mL@ 25 °C[3][4]
Refractive Index (n20/D) 1.422 - 1.426@ 20 °C[3][5]
Flash Point 66 °C (151 °F)[1][6]
Vapor Pressure 0.678 mmHg@ 25 °C[9]
Solubility in Water Insoluble / Practically Insoluble[5][6]
LogP (Octanol/Water Partition Coefficient) 3.191@ 20 °C[6]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized through the direct esterification of hexanoic acid and allyl alcohol using an acid catalyst, such as sulfuric acid.[2][10]

Workflow for the Synthesis of this compound

G cluster_reactants Reactants & Catalyst cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product HexanoicAcid Hexanoic Acid Esterification Esterification Reaction (Reflux) HexanoicAcid->Esterification AllylAlcohol Allyl Alcohol AllylAlcohol->Esterification Catalyst Sulfuric Acid (catalyst) Catalyst->Esterification Neutralization Neutralization (e.g., with Na2CO3 solution) Esterification->Neutralization Crude Product Washing Washing with Water Neutralization->Washing Drying Drying (e.g., with anhydrous Na2SO4) Washing->Drying Distillation Vacuum Distillation Drying->Distillation FinalProduct Pure this compound Distillation->FinalProduct

Caption: Synthesis workflow for this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine hexanoic acid, a molar excess of allyl alcohol (e.g., 2 equivalents), and a catalytic amount of concentrated sulfuric acid. A solvent that forms an azeotrope with water, such as toluene, can also be added.[10]

  • Esterification: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction progress can be monitored by observing the amount of water collected.[10]

  • Work-up: After the reaction is complete (as indicated by the cessation of water formation), cool the reaction mixture.

  • Neutralization: Carefully wash the organic layer with a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic catalyst.[10]

  • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.[10]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard analytical technique for the identification and quantification of volatile compounds like this compound in various matrices, such as food products.[11]

General Experimental Workflow for GC-MS Analysis

G SamplePrep Sample Preparation (e.g., SBSE, SPME) GC Gas Chromatography (GC) Separation of Components SamplePrep->GC Analyte Extraction MS Mass Spectrometry (MS) Detection & Identification GC->MS Eluted Components DataAnalysis Data Analysis Quantification & Identification MS->DataAnalysis Mass Spectra

Caption: GC-MS analysis workflow.

Methodology:

  • Sample Preparation: For the analysis of this compound in complex matrices like pineapple beverages or yogurts, a sample preparation step is necessary to extract and concentrate the analyte. A common technique is Stir Bar Sorptive Extraction (SBSE).[11]

    • A magnetic stir bar coated with a sorbent material (e.g., polydimethylsiloxane) is added to the liquid sample.

    • The sample is stirred for a defined period to allow the analyte to be adsorbed onto the coating.

    • The stir bar is then removed, dried, and thermally desorbed in the injector of the gas chromatograph.

  • Gas Chromatography (GC):

    • Injector: The desorbed analytes are introduced into the GC column.

    • Column: A capillary column with a suitable stationary phase (e.g., non-polar) is used to separate the components of the sample based on their volatility and interaction with the stationary phase.

    • Oven Program: A temperature gradient is applied to the oven to facilitate the elution of compounds with different boiling points.

  • Mass Spectrometry (MS):

    • As the separated components elute from the GC column, they enter the mass spectrometer.

    • Ionization: The molecules are ionized, typically by electron impact (EI).

    • Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z).

    • Detector: The detector records the abundance of each ion.

  • Data Analysis:

    • Identification: this compound is identified by comparing its retention time and mass spectrum with that of a known standard.

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with a calibration curve generated from standards of known concentrations.[11]

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed or in contact with skin.[12][13] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[12] It should be stored in a cool, dry, well-ventilated area away from sources of ignition.[12]

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of this compound, along with established protocols for its synthesis and analysis. The data and methodologies presented herein are essential for the effective and safe utilization of this compound in research, development, and industrial applications. The structured presentation of quantitative data and the clear depiction of experimental workflows aim to facilitate a deeper understanding and practical application of this knowledge for the target audience of scientists and professionals.

References

Natural occurrence of Allyl hexanoate in fruits and plants.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence of Allyl Hexanoate (B1226103) in Fruits and Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate, a volatile ester recognized for its characteristic sweet, pineapple-like aroma, is a significant contributor to the flavor profile of various fruits. Its natural occurrence is of great interest for food science, flavor chemistry, and the development of natural flavoring agents. This technical guide provides a comprehensive overview of the natural occurrence of this compound in fruits and plants, with a focus on quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origins. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this important flavor compound.

Natural Occurrence and Quantitative Data

This compound has been identified as a natural volatile constituent in a variety of fruits and plants. While its presence is most famously associated with pineapple, it has also been reported in other species. The concentration of this compound can vary significantly depending on the fruit variety, ripeness, and the specific part of the plant.

A summary of the quantitative data available for the concentration of this compound in fresh fruit is presented in Table 1.

Table 1: Quantitative Occurrence of this compound in Fresh Fruits

Fruit/PlantPartConcentration (µg/kg)Analytical MethodReference
Pineapple (Ananas comosus 'Cayenne')Pulp106.21HS-SPME-GC/MS[1]
Pineapple (Ananas comosus 'Cayenne')Core48.42HS-SPME-GC/MS[1]

Biosynthesis of this compound in Plants

The biosynthesis of esters in fruits is a complex process involving multiple enzymatic steps. While the specific pathway for this compound has not been fully elucidated, a general understanding of ester biosynthesis provides a strong framework. The formation of this compound likely follows the general pathway for straight-chain esters, which involves the convergence of fatty acid metabolism (for the acyl-CoA moiety) and a pathway for the formation of the alcohol moiety.

The final step in ester biosynthesis is catalyzed by alcohol acyltransferases (AATs), which facilitate the condensation of an alcohol with an acyl-CoA[9][10][11]. In the case of this compound, this would involve the reaction of allyl alcohol with hexanoyl-CoA.

The biosynthesis can be conceptually broken down into three main stages:

  • Formation of Hexanoyl-CoA: Hexanoyl-CoA is derived from fatty acid metabolism.

  • Formation of Allyl Alcohol: The biosynthetic origin of allyl alcohol in plants is less clear. It may be formed through pathways related to the biosynthesis of other allyl compounds, such as allylphenols, which are derived from the phenylpropanoid pathway[9][10]. However, a direct enzymatic pathway to allyl alcohol for the purpose of ester formation has not been definitively identified.

  • Esterification: An alcohol acyltransferase (AAT) enzyme catalyzes the transfer of the hexanoyl group from hexanoyl-CoA to allyl alcohol, forming this compound. The substrate specificity of AATs plays a crucial role in determining the profile of esters produced by a particular fruit[7].

Ester Biosynthesis Pathway fatty_acids Fatty Acids beta_oxidation β-oxidation fatty_acids->beta_oxidation amino_acids Amino Acids (e.g., Leucine, Isoleucine) phenylpropanoid Phenylpropanoid Pathway allyl_pathway Allyl Moiety Biosynthesis phenylpropanoid->allyl_pathway acyl_coa Hexanoyl-CoA beta_oxidation->acyl_coa amino_acid_catabolism Amino Acid Catabolism alcohols Allyl Alcohol allyl_pathway->alcohols aat Alcohol Acyltransferase (AAT) acyl_coa->aat alcohols->aat allyl_hexanoate This compound aat->allyl_hexanoate

Generalized biosynthetic pathway of esters in fruits.

Experimental Protocols for Quantification

The analysis of volatile compounds like this compound in complex matrices such as fruits requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common method for the identification and quantification of these compounds. Effective sample preparation is critical to isolate the volatile fraction from the non-volatile matrix. Two widely used techniques are Headspace Solid-Phase Microextraction (HS-SPME) and Stir Bar Sorptive Extraction (SBSE).

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

HS-SPME is a solvent-free extraction technique that is well-suited for the analysis of volatile and semi-volatile organic compounds in solid and liquid samples.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of the fresh fruit sample (e.g., 5 g of pineapple pulp) with a defined volume of a saturated salt solution (e.g., NaCl or CaCl₂) to enhance the release of volatiles.

    • Transfer the homogenate to a headspace vial (e.g., 20 mL).

    • Add an internal standard solution (e.g., ethyl heptanoate (B1214049) in methanol) for quantification.

    • Seal the vial with a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Equilibrate the sample vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the partitioning of volatiles into the headspace.

    • Expose a conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (B3030410) - DVB/CAR/PDMS) to the headspace of the sample for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • GC-MS Analysis:

    • Retract the SPME fiber and insert it into the heated injection port of the GC-MS system (e.g., 250 °C) for thermal desorption of the analytes.

    • Separate the desorbed compounds on a suitable capillary column (e.g., DB-5ms, HP-INNOWAX).

    • Use a temperature program to achieve optimal separation (e.g., initial temperature of 40 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min).

    • The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Quantification:

    • Identify this compound based on its retention time and mass spectrum by comparison with an authentic standard and a mass spectral library (e.g., NIST).

    • Quantify the concentration of this compound by constructing a calibration curve using the peak area ratio of the analyte to the internal standard.

HS_SPME_Workflow sample_prep Sample Preparation (Homogenization, Salting out, Internal Standard) headspace_vial Sealed Headspace Vial sample_prep->headspace_vial equilibration Equilibration (Heating & Agitation) headspace_vial->equilibration extraction SPME Fiber Extraction equilibration->extraction desorption Thermal Desorption (GC Injector) extraction->desorption gc_ms GC-MS Analysis (Separation & Detection) desorption->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Workflow for HS-SPME-GC-MS analysis of fruit volatiles.
Stir Bar Sorptive Extraction (SBSE) coupled with GC-MS

SBSE is another sensitive solventless extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS) to extract analytes from a liquid sample.

Methodology:

  • Sample Preparation:

    • Prepare a liquid sample, for instance, by centrifuging the fruit homogenate to obtain a clear juice.

    • Place a known volume of the juice (e.g., 10 mL) into a sample vial.

    • Add an internal standard for quantification.

    • Optionally, add a salt (e.g., NaCl) to increase the ionic strength and promote the extraction of polar compounds.

  • SBSE Extraction:

    • Place a conditioned PDMS-coated stir bar into the sample vial.

    • Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature).

  • Post-Extraction:

    • Remove the stir bar from the sample, rinse it with deionized water to remove any matrix components, and gently dry it with a lint-free tissue.

  • Thermal Desorption and GC-MS Analysis:

    • Place the stir bar into a thermal desorption tube.

    • The tube is then placed in a thermal desorption unit (TDU) coupled to the GC-MS system.

    • The analytes are thermally desorbed from the stir bar and transferred to the GC column for separation and subsequent detection by the mass spectrometer, following similar GC-MS conditions as described for HS-SPME.

  • Quantification:

    • Identification and quantification are performed as described for the HS-SPME method.

SBSE_Workflow sample_prep Sample Preparation (Juice Extraction, Internal Standard) extraction SBSE (Stirring in Sample) sample_prep->extraction post_extraction Post-Extraction (Rinse & Dry Stir Bar) extraction->post_extraction desorption Thermal Desorption (TDU) post_extraction->desorption gc_ms GC-MS Analysis (Separation & Detection) desorption->gc_ms data_analysis Data Analysis (Identification & Quantification) gc_ms->data_analysis

Workflow for SBSE-GC-MS analysis of fruit volatiles.

Conclusion

This compound is a key aroma compound naturally present in pineapple and other fruits. This guide has provided a summary of its quantitative occurrence, a plausible biosynthetic pathway, and detailed experimental protocols for its accurate quantification. The methodologies described, particularly HS-SPME-GC-MS and SBSE-GC-MS, offer the sensitivity and selectivity required for the analysis of this and other volatile compounds in complex fruit matrices. Further research is warranted to fully elucidate the specific biosynthetic pathway of this compound in different plant species and to expand the quantitative database of its natural occurrence. This knowledge will be invaluable for the food and flavor industry, as well as for researchers in plant biochemistry and natural product chemistry.

References

The Pivotal Role of Allyl Hexanoate in Pineapple Aroma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The distinctive and highly sought-after aroma of pineapple (Ananas comosus) is a complex symphony of volatile organic compounds (VOCs). Among these, esters play a paramount role in defining the fruit's characteristic sweet and fruity notes. Allyl hexanoate (B1226103), a key ester, is widely recognized as a principal contributor to the quintessential pineapple aroma.[1] This technical guide provides an in-depth exploration of the chemistry, biosynthesis, and analytical methodologies related to allyl hexanoate's function in pineapple aroma, tailored for a scientific audience. Understanding the nuances of this single molecule is critical for applications ranging from flavor and fragrance creation to the development of novel therapeutic agents that may leverage olfactory pathways.

Chemical Profile and Sensory Characteristics of this compound

This compound (also known as allyl caproate) is an organic ester with the chemical formula C₉H₁₆O₂.[1] It is a colorless to pale yellow liquid with a strong, sweet, and fruity aroma strongly reminiscent of pineapple.[2][3] Its potent aromatic properties mean that it can be perceived even at very low concentrations, making it a significant "impact compound" in the overall flavor profile of pineapple.

Table 1: Chemical and Sensory Properties of this compound

PropertyValueReference(s)
Chemical Formula C₉H₁₆O₂[1]
Molar Mass 156.22 g/mol [1]
CAS Number 123-68-2[1]
Odor Profile Sweet, fruity, pineapple, tropical, waxy, green[1][4]
Odor Threshold 3.1 µg/kg[2]
Solubility Insoluble in water; soluble in ethanol (B145695) and oils[4]

Quantitative Analysis of this compound and Related Esters in Pineapple

The concentration of this compound and other volatile esters in pineapple can vary significantly depending on the cultivar, ripeness stage, and even the part of the fruit being analyzed. While direct quantitative data for this compound in fresh pineapple varieties is limited in the readily available literature, studies on pineapple-flavored commercial products and related esters in fresh fruit provide valuable insights.

One study on pineapple-containing beverages and yogurts found this compound concentrations ranging from less than 0.01 to 16.71 mg/L in beverages and 0.02 to 89.41 mg/kg in yogurts.[5] This wide range highlights the varying amounts used in commercial preparations to achieve a desired pineapple flavor profile.

Research on fresh pineapple has focused more on other prevalent esters, such as methyl and ethyl hexanoate. These compounds, sharing the same hexanoate backbone, contribute to the overall fruity aroma and their concentrations can be indicative of the metabolic pathways active in the fruit.

Table 2: Concentration of Key Hexanoate Esters in Different Pineapple Cultivars

Pineapple CultivarFruit PartMethyl Hexanoate (µg/kg)Ethyl Hexanoate (µg/kg)Reference(s)
CayennePulp24.96106.21[6]
CayenneCore7.5548.42[6]
Josapine (Feb harvest)Pulp41.87 (relative %)5.66 (relative %)[7]
Josapine (Jun harvest)Pulp24.47 (relative %)36.24 (relative %)[7]

Note: Data for the 'Josapine' cultivar is presented as relative percentage of total volatiles.

Experimental Protocols for Pineapple Aroma Analysis

The gold standard for the analysis of volatile compounds in pineapple is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Detailed Protocol: HS-SPME-GC-MS Analysis of Pineapple Volatiles

1. Sample Preparation:

  • Homogenize fresh pineapple pulp in a blender.

  • Weigh a specific amount of the homogenate (e.g., 5 g) into a 20 mL headspace vial.

  • Add a saturated solution of sodium chloride (e.g., 1 g NaCl in 5 mL of water) to the vial to increase the ionic strength of the matrix and enhance the release of volatile compounds.

  • Add a known concentration of an internal standard (e.g., 2-octanol) for quantification purposes.

  • Seal the vial with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the vial at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with gentle agitation.

  • Expose a SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Insert the SPME fiber into the GC injection port, which is maintained at a high temperature (e.g., 250°C), for thermal desorption of the analytes for a specific time (e.g., 5 minutes) in splitless mode.

  • Gas Chromatograph:

    • Column: Use a capillary column suitable for volatile compound separation (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C for 2 minutes), ramps up to a higher temperature (e.g., 240°C at a rate of 5°C/min), and holds for a final period (e.g., 10 minutes).

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Ion Source Temperature: e.g., 230°C.

    • Transfer Line Temperature: e.g., 280°C.

4. Data Analysis:

  • Identify compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantify the compounds by comparing the peak area of the analyte to the peak area of the internal standard.

Biosynthesis of this compound in Pineapple

The biosynthesis of esters in plants is a well-established process catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). These enzymes facilitate the condensation of an alcohol with an acyl-CoA molecule. In the case of this compound, the precursors are allyl alcohol and hexanoyl-CoA.

Proposed Biosynthetic Pathway

While the specific enzymes have not yet been fully characterized in pineapple, a putative pathway can be constructed based on known metabolic routes in plants.

1. Formation of Hexanoyl-CoA: Hexanoyl-CoA is derived from fatty acid metabolism. The biosynthesis starts with acetyl-CoA and proceeds through a series of elongation steps.

2. Formation of Allyl Alcohol: The biosynthetic origin of allyl alcohol in plants is less clear. It is a known natural product in some species, such as garlic, where it is formed from the breakdown of alliin. In pineapple, it is hypothesized to be derived from a precursor in the isoprenoid pathway or through the modification of other small molecules. Further research is needed to elucidate the precise pathway.

3. Esterification by Alcohol Acyltransferase (AAT): An uncharacterized pineapple AAT is presumed to catalyze the final step, transferring the hexanoyl group from hexanoyl-CoA to allyl alcohol, releasing coenzyme A and forming this compound.

Allyl_Hexanoate_Biosynthesis Isoprenoid Pathway (putative) Isoprenoid Pathway (putative) Allyl Alcohol Allyl Alcohol Isoprenoid Pathway (putative)->Allyl Alcohol AAT Alcohol Acyltransferase (AAT) Allyl Alcohol->AAT This compound This compound AAT->this compound Hexanoyl-CoA Hexanoyl-CoA Hexanoyl-CoA->AAT

Proposed biosynthetic pathway of this compound in pineapple.

Visualizing Experimental and Logical Relationships

Chemical Structure of this compound

Experimental_Workflow start Pineapple Fruit Sample homogenization Homogenization start->homogenization spme HS-SPME homogenization->spme gcms GC-MS Analysis spme->gcms data Data Processing gcms->data identification Compound Identification data->identification quantification Quantification data->quantification end Aroma Profile identification->end quantification->end

References

Spectroscopic Analysis of Allyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for allyl hexanoate (B1226103) (CAS 123-68-2), a widely used flavoring and fragrance agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary

The spectroscopic data for allyl hexanoate is summarized in the tables below, providing a clear reference for compound identification and characterization.

¹H NMR Data

Solvent: Chloroform-d (B32938) (CDCl₃) Frequency: 400 MHz

Chemical Shift (ppm)MultiplicityAssignment
5.920ddt-CH=CH₂
5.313d-CH=CH ₂ (trans)
5.225d-CH=CH ₂ (cis)
4.577d-O-CH ₂-CH=
2.331t-C(=O)-CH ₂-
1.644p-C(=O)-CH₂-CH ₂-
1.320m-CH₂-CH ₂-CH₃
0.900t-CH₂-CH

[1]

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃) Frequency: 25.16 MHz

Chemical Shift (ppm)Assignment
173.41C =O
132.53-C H=CH₂
117.96-CH=C H₂
64.93-O-C H₂-
34.27-C(=O)-C H₂-
31.42-CH₂-C H₂-CH₃
24.74-C(=O)-CH₂-C H₂-
22.40C H₂-CH₃
13.91-C H₃

[2]

Infrared (IR) Spectroscopy Data

Technique: Liquid Film / Between Salts

Wavenumber (cm⁻¹)Interpretation
2960-2870C-H stretch (alkane)
1740C=O stretch (ester)
1645C=C stretch (alkene)
1460C-H bend (alkane)
1170C-O stretch (ester)
990, 920=C-H bend (out-of-plane)

[3][4][5]

Mass Spectrometry (MS) Data

Technique: Electron Ionization (EI) Ionization Energy: 70 eV

m/zRelative Intensity (%)Proposed Fragment Ion
99100.0[C₅H₇O₂]⁺ / [C₆H₁₁O]⁺
4397.7[C₃H₇]⁺ / [C₂H₃O]⁺
4187.6[C₃H₅]⁺ (Allyl cation)
7161.1[C₄H₇O]⁺ / [C₅H₁₁]⁺
10029.9[M-C₄H₈]⁺·
2723.7[C₂H₃]⁺
5523.6[C₄H₇]⁺
6923.4[C₅H₉]⁺
11310.6[M-C₃H₅]⁺
5710.3[C₄H₉]⁺
156Low/Absent[M]⁺· (Molecular Ion)

[1][2][6]

Experimental Protocols

The data presented above are typically acquired using the following standard methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small quantity of this compound (approximately 5-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄)[1][7], within a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz instrument for proton NMR.[1]

  • Data Acquisition: For ¹H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are then referenced to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[4][5]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds like this compound, Gas Chromatography (GC) is commonly coupled with MS for separation and analysis.[2][8] A dilute solution of the sample in a volatile organic solvent is injected into the GC.

  • Instrumentation: A GC-MS system is used, with the GC column outlet directly interfaced to the ion source of the mass spectrometer (e.g., a HITACHI M-80B).[2]

  • Ionization: Electron Ionization (EI) is the standard method, with a typical electron energy of 70 eV.[2] This high energy causes reproducible fragmentation of the molecule.

  • Mass Analysis: A mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Processing: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z. The resulting spectrum is then analyzed to identify the molecular ion (if present) and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute for GC Injection Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Data_NMR FID Acquisition & Fourier Transform NMR->Data_NMR Data_IR Interferogram & Ratioing vs Background IR->Data_IR Data_MS Total Ion Chromatogram & Mass Spectrum Generation GCMS->Data_MS Interpret_NMR Chemical Shifts, Coupling, Integration Data_NMR->Interpret_NMR Interpret_IR Functional Group Identification Data_IR->Interpret_IR Interpret_MS Molecular Ion & Fragmentation Pattern Data_MS->Interpret_MS Final_Report Comprehensive Spectroscopic Report Interpret_NMR->Final_Report Interpret_IR->Final_Report Interpret_MS->Final_Report

Caption: Workflow of Spectroscopic Analysis.

References

A Technical Guide to the Olfactory and Sensory Characteristics of Pure Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103) (also known as allyl caproate) is a significant aroma chemical valued for its potent and multifaceted sensory profile. This technical guide provides an in-depth analysis of the olfactory and sensory characteristics of pure allyl hexanoate, intended for researchers, scientists, and professionals in drug development who may encounter this compound as a flavoring agent or need to understand its sensory impact. This document outlines its distinct odor and taste profile, summarizes available quantitative data, details relevant experimental protocols for sensory analysis, and provides visual representations of experimental workflows and the relationship between its chemical structure and sensory perception.

Olfactory and Sensory Profile

Pure this compound is a colorless to pale yellow liquid with a strong, characteristic aroma.[1] Its sensory profile is predominantly defined by a powerful fruity and sweet character, with a dominant pineapple note.[1][2][3]

1.1. Odor Characteristics

The olfactory profile of this compound is complex, with multiple layers of aroma notes. The primary descriptors consistently reported are:

  • Fruity: A broad, overarching fruity character is the most prominent feature.

  • Sweet: A distinct sweetness accompanies its fruity nature.[2]

  • Pineapple: This is the most specific and frequently cited descriptor, making it a key component in pineapple flavor formulations.[1][2]

Secondary and more nuanced odor descriptors include:

  • Tropical[2]

  • Apple[1]

  • Fatty[3]

  • Waxy

  • Rum-like nuances[3]

The odor strength is considered high, and it is often recommended for use in trace amounts to impart its characteristic notes without overpowering a formulation.[2]

1.2. Taste Profile

The taste of this compound mirrors its aromatic profile, being described as:

  • Fruity: A general fruity taste.

  • Pineapple: A distinct pineapple flavor.[3]

  • Sweet: A contributing sweet taste.

It is used as a flavoring agent in a variety of food products, including beverages, yogurts, and confectionery, to impart these fruity and sweet notes.[4]

Quantitative Sensory Data

Food CategoryConcentration Range (mg/kg or mg/L)Average Concentration (mg/kg or mg/L)
Pineapple Juice-Based Beverages< 0.01 - 16.711.91
Yogurts with Pineapple0.02 - 89.419.61
Table 1: Concentration of this compound in Commercial Products.[4]

Experimental Protocols for Sensory Analysis

The sensory characteristics of aroma chemicals like this compound are typically evaluated using standardized methodologies. The following are detailed protocols for two common and relevant techniques.

3.1. Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.

Methodology:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and commitment.

    • Train panelists to recognize and identify a range of aroma and flavor attributes relevant to fruity esters. This involves exposure to reference standards.

    • Develop a consensus vocabulary (lexicon) to describe the sensory attributes of this compound.

  • Sample Preparation:

    • Prepare a series of dilutions of pure this compound in a neutral solvent (e.g., propylene (B89431) glycol, ethanol, or deodorized mineral oil) to present different intensities of the aroma.

    • For taste evaluation, prepare solutions in deionized water or a simple sugar-water base.

    • Present samples in coded, identical containers to blind the panelists.

  • Evaluation Procedure:

    • Panelists individually evaluate the samples in a controlled environment (odor-free, consistent lighting and temperature).

    • Each panelist rates the intensity of each identified sensory attribute (e.g., "pineapple," "sweet," "fruity," "fatty") on a structured line scale (e.g., a 15-cm scale anchored from "low" to "high").

    • Panelists are typically provided with water and unsalted crackers to cleanse their palate between samples.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine the mean intensity ratings for each attribute and to assess panelist performance (reproducibility and discrimination ability).

    • The results can be visualized using spider web (or radar) plots to represent the sensory profile of the compound.

3.2. Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography for separating volatile compounds with human sensory detection to identify odor-active compounds.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of pure this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Instrumentation:

    • Utilize a gas chromatograph equipped with a capillary column suitable for separating volatile esters.

    • The column effluent is split into two streams: one directed to a standard detector (e.g., a Flame Ionization Detector - FID or Mass Spectrometer - MS) and the other to an olfactometry port.

    • The olfactometry port is a heated transfer line that delivers the effluent to a sniffing cone where a trained assessor can smell the eluting compounds. Humidified air is typically mixed with the effluent to prevent nasal passage dehydration.

  • Evaluation Procedure:

    • A trained sensory panelist (or a panel of assessors, taking turns) sniffs the effluent from the olfactometry port as the sample is run through the GC.

    • The assessor records the time at which an odor is detected, describes the character of the odor, and may also rate its intensity.

    • This sensory data is then aligned with the chromatogram from the conventional detector to identify the specific chemical compound responsible for each odor.

  • Data Analysis:

    • The retention time of the odor event is matched with the retention time of the peak on the chromatogram to identify this compound.

    • The odor descriptors provided by the assessor(s) are compiled to create a detailed olfactory profile of the pure compound as it elutes from the GC column. This can help to separate and identify any minor aromatic impurities that may be present.

Visualizations

4.1. Experimental Workflow for Sensory Evaluation

SensoryEvaluationWorkflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis PanelistSelection Panelist Selection & Training SamplePrep Sample Preparation (Dilutions & Blinding) PanelistSelection->SamplePrep SensoryBooth Individual Evaluation in Controlled Booths SamplePrep->SensoryBooth DataCollection Data Collection (Intensity Ratings) SensoryBooth->DataCollection StatAnalysis Statistical Analysis (ANOVA) DataCollection->StatAnalysis ProfileGeneration Sensory Profile Generation StatAnalysis->ProfileGeneration

A typical workflow for Quantitative Descriptive Analysis (QDA).

4.2. Structure-Perception Relationship of this compound

StructurePerception cluster_reactants Reactants cluster_perception Sensory Perception AllylAlcohol Allyl Alcohol Esterification Esterification AllylAlcohol->Esterification HexanoicAcid Hexanoic Acid HexanoicAcid->Esterification AllylHexanoate This compound (C9H16O2) Esterification->AllylHexanoate Odor Odor Profile: - Fruity - Sweet - Pineapple AllylHexanoate->Odor activates olfactory receptors Taste Taste Profile: - Fruity - Sweet AllylHexanoate->Taste activates gustatory receptors

Chemical synthesis and resulting sensory perception of this compound.

Conclusion

This compound possesses a robust and desirable sensory profile, characterized primarily by its fruity, sweet, and distinct pineapple notes. This makes it a valuable tool in the flavor and fragrance industry. For researchers and professionals in drug development, an understanding of its sensory properties is crucial when it is used as an excipient or flavoring agent in oral formulations, as it can significantly impact patient compliance and product acceptability. The detailed experimental protocols provided herein offer a framework for the precise and reproducible sensory evaluation of this and similar compounds. Further research to determine the definitive odor and taste thresholds of pure this compound would be beneficial for a more complete quantitative understanding of its sensory impact.

References

A Technical Guide to the Biosynthesis of Allyl Hexanoate in Natural Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103) is a volatile ester recognized for its characteristic pineapple aroma and is found naturally in fruits like pineapple.[1] Its biosynthesis is a multi-step process involving precursors from distinct metabolic pathways, culminating in an esterification reaction catalyzed by an alcohol acyltransferase. This document provides an in-depth technical overview of the complete biosynthetic pathway of allyl hexanoate, detailing the generation of its core precursors, allyl alcohol and hexanoyl-CoA. It includes quantitative data on precursor and product concentrations, detailed experimental protocols for pathway analysis, and visual diagrams of the metabolic and experimental workflows to facilitate a comprehensive understanding for research and development applications.

Core Biosynthesis Pathway of this compound

The formation of this compound is the result of a condensation reaction between an alcohol (allyl alcohol) and an acyl-Coenzyme A (acyl-CoA) thioester (hexanoyl-CoA). This final, decisive step is catalyzed by an Alcohol Acyltransferase (AAT) enzyme.[2] The precursors themselves are synthesized through separate, fundamental metabolic routes within the organism. Hexanoyl-CoA is derived from fatty acid metabolism, while allyl alcohol's natural synthesis is linked to the phenylpropanoid pathway.

Allyl_Hexanoate_Biosynthesis cluster_acyl Acyl Precursor Pathway cluster_alcohol Alcohol Precursor Pathway cluster_product Fatty_Acids Fatty Acids (e.g., Linoleic Acid) Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Multiple Steps Hexanoyl_CoA Hexanoyl-CoA Beta_Oxidation->Hexanoyl_CoA Hexanoic_Acid Hexanoic Acid AAE Acyl-Activating Enzyme (AAE) Hexanoic_Acid->AAE AAT Alcohol Acyltransferase (AAT) Hexanoyl_CoA->AAT AAE->Hexanoyl_CoA ATP -> AMP Phenylalanine Phenylalanine Phenylpropanoid_Pathway Phenylpropanoid Pathway Phenylalanine->Phenylpropanoid_Pathway Monolignols Monolignols (e.g., p-Coumaryl Alcohol) Phenylpropanoid_Pathway->Monolignols Allyl_Phenol_Synthase Reductive Enzymes Monolignols->Allyl_Phenol_Synthase Allyl_Alcohol Allyl Alcohol Allyl_Phenol_Synthase->Allyl_Alcohol NADPH-dependent reduction Allyl_Alcohol->AAT Allyl_Hexanoate This compound AAT->Allyl_Hexanoate + CoA-SH Experimental_Workflow cluster_gene Gene Identification & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Assay cluster_analysis Product Analysis Identify_Gene 1. Identify candidate AAT gene (e.g., via transcriptome analysis) Clone_Gene 2. Amplify and clone gene into an expression vector Identify_Gene->Clone_Gene Transform 3. Transform vector into expression host (e.g., E. coli) Clone_Gene->Transform Express 4. Induce protein expression (e.g., with IPTG) Transform->Express Purify 5. Purify recombinant AAT protein (e.g., via affinity chromatography) Express->Purify Setup_Reaction 6. Set up reaction mixture: - Purified AAT - Allyl Alcohol - Hexanoyl-CoA - Buffer (e.g., Tris-HCl) Purify->Setup_Reaction Incubate 7. Incubate at optimal temperature and time Setup_Reaction->Incubate Quench 8. Quench reaction (e.g., add NaCl) Incubate->Quench Extract 9. Extract esters with organic solvent (e.g., hexane) Quench->Extract Analyze_GCMS 10. Analyze extract by GC-MS to identify and quantify This compound Extract->Analyze_GCMS

References

Solubility Profile of Allyl Hexanoate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) (CH₃(CH₂)₄COOCH₂CH=CH₂) is a fragrance and flavoring agent known for its fruity, pineapple-like aroma.[1][2] Beyond its sensory applications, its utility as a reagent in organic synthesis and potential role in the formulation of various products necessitates a thorough understanding of its solubility characteristics.[3][4] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation stability, and processability. This technical guide provides an in-depth overview of the solubility of allyl hexanoate in various organic solvents, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative data on the solubility of this compound in different organic solvents. It is important to note that comprehensive quantitative data for this specific ester across a wide range of solvents is not extensively available in publicly accessible literature. The information has been compiled from various chemical data sources.

SolventTemperature (°C)SolubilityData TypeSource
Ethanol (96%)20Soluble in all proportionsQualitative[5]
Ethanol (80%)Not Specified1:2 (v/v)Semi-quantitative[3]
Ethanol (70%)Not Specified1 mL in 6 mLSemi-quantitative[6][7]
EtherNot SpecifiedReadily dissolvesQualitative[1]
Benzyl AlcoholNot SpecifiedSolubleQualitative[3]
Fixed OilsNot SpecifiedMiscibleQualitative[6][8]
Mineral OilNot SpecifiedMiscibleQualitative[6][8]
Paraffin OilNot SpecifiedSolubleQualitative[3]
Propylene GlycolNot SpecifiedPractically insolubleQualitative[6][7][8]
Water200.06 g/LQuantitative[5]
Water25136.1 mg/L (estimated)Quantitative[9]

Experimental Protocols

Accurate determination of solubility is fundamental for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility of a liquid ester like this compound in an organic solvent.

Gravimetric Method (Shake-Flask)

This method is considered the "gold standard" for determining equilibrium solubility due to its accuracy and reliability.[10]

Principle: A saturated solution of this compound in the chosen solvent is prepared, and a known volume of the supernatant is evaporated to dryness. The mass of the remaining solute is then determined.

Apparatus and Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Conical flasks or vials with screw caps

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance (readable to at least 0.1 mg)

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved this compound is necessary to ensure saturation.[10]

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to periodically analyze samples until consecutive measurements show no significant change in concentration.[1]

  • Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

  • Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a pipette. To avoid transferring any undissolved droplets, it is recommended to use a syringe fitted with a solvent-compatible filter.

  • Transfer the filtered supernatant to a pre-weighed evaporating dish.

  • Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a drying oven set to a temperature below the boiling point of this compound can be used.

  • Once the solvent is fully evaporated, place the dish in a vacuum desiccator to remove any residual solvent until a constant weight is achieved.

  • Weigh the evaporating dish with the dried this compound residue.

Calculation:

  • Weight of the residue (g) = (Weight of dish + residue) - (Weight of empty dish)

  • Solubility (g/L) = (Weight of the residue (g) / Volume of supernatant taken (L))

UV-Visible Spectrophotometry Method

This method is suitable for rapid determination of solubility, especially when a chromophore is present or can be derivatized. This compound itself does not have a strong chromophore, but this method can be adapted, for example, by forming a colored complex. A common derivatization for esters is the hydroxamic acid reaction.[11][12]

Principle: The ester is reacted with hydroxylamine (B1172632) to form a hydroxamic acid, which then forms a colored complex with ferric ions. The absorbance of this complex is measured, and the concentration is determined from a calibration curve.

Apparatus and Materials:

  • UV-Visible Spectrophotometer

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Reagents for derivatization:

    • Alkaline hydroxylamine solution (prepared by mixing equal volumes of 12.5% hydroxylamine hydrochloride and 12.5% sodium hydroxide (B78521) in methanol)[11]

    • Ferric chloride solution (e.g., 10% FeCl₃ in 0.1 M HCl)

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Preparation of Saturated Solution: Follow steps 1-6 from the Gravimetric Method to obtain a clear, saturated solution of this compound in the solvent of interest.

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Take a known volume of each standard solution and add the alkaline hydroxylamine reagent. Allow the reaction to proceed.

    • Add the ferric chloride solution to form the colored complex.

    • Dilute to a final volume with an appropriate solvent.

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) against a reagent blank.

    • Plot a graph of absorbance versus concentration to create the calibration curve.

  • Analysis of the Sample:

    • Take a known volume of the filtered saturated solution and dilute it with the solvent to bring the concentration within the range of the calibration curve.

    • Perform the same derivatization reaction as with the standards (addition of alkaline hydroxylamine and ferric chloride).

    • Measure the absorbance of the sample solution at λ_max.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Mandatory Visualization

The selection of an appropriate solvent is a critical step in many chemical processes. The following diagram illustrates a logical workflow for solvent suitability assessment, where solubility is a primary consideration.

Solvent_Selection_Workflow start Define Application Requirements (e.g., Reaction, Formulation, Extraction) screening Initial Solvent Screening (Based on Polarity, Functional Group, Safety) start->screening solubility_test Quantitative Solubility Testing (Gravimetric, Spectroscopic, etc.) screening->solubility_test is_soluble Is Solubility Sufficient? solubility_test->is_soluble compat_test Compatibility & Stability Testing (with other components) is_soluble->compat_test Yes reconsider Re-evaluate or Select New Solvent is_soluble->reconsider No is_stable Is the System Stable? compat_test->is_stable process_params Evaluate Process Parameters (Boiling Point, Viscosity, Cost) is_stable->process_params Yes is_stable->reconsider No final_selection Final Solvent Selection process_params->final_selection reconsider->screening

Caption: Logical workflow for solvent selection based on solubility and other key parameters.

References

Thermal Stability and Degradation Profile of Allyl Hexanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl hexanoate (B1226103), a key ester recognized for its characteristic pineapple aroma, is widely utilized in the flavor, fragrance, and polymer industries.[1][2] Its chemical stability, particularly under thermal stress, is a critical parameter for its application in food processing, manufacturing, and in the synthesis of polymers where it can enhance flexibility and thermal resilience.[1] This technical guide provides a comprehensive overview of the thermal stability and degradation products of allyl hexanoate, drawing upon established analytical methodologies and outlining the expected behavior of this unsaturated ester under elevated temperatures.

While specific, in-depth public research on the thermal degradation of this compound is limited, this guide synthesizes information on related compounds and the standard analytical techniques employed for such assessments. The primary hazardous decomposition products expected from this compound under high heat are carbon oxides.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal stability.

PropertyValueReference
Molecular FormulaC₉H₁₆O₂[Chem-Impex]
Molecular Weight156.22 g/mol [Chem-Impex]
AppearanceClear colorless to pale yellow liquid[Chem-Impex]
Boiling Point190-191 °C (at 760 mmHg)[Wikipedia]
75-76 °C (at 15 mmHg)[Wikipedia]
Density0.887 g/mL at 25 °C[Chem-Impex]
Flash Point66 °C (151 °F)[Wikipedia]

Thermal Stability Assessment

The thermal stability of a compound is typically evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. This analysis provides critical data points such as the onset of decomposition and the temperature of maximum weight loss.

Expected Thermogravimetric Analysis (TGA) Profile

While a specific TGA curve for this compound is not publicly available, a hypothetical profile can be constructed based on the analysis of similar ester compounds. The analysis would be conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

Hypothetical TGA Data for this compound

ParameterExpected Value Range
Onset of Decomposition (T_onset)150 - 200 °C
Temperature of Maximum Weight Loss (T_max)200 - 250 °C
Residual Mass at 600 °C< 5%

Note: This data is illustrative and would require experimental verification.

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following outlines a standard protocol for conducting a TGA experiment on a liquid sample like this compound.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

  • Sample pans (e.g., platinum, alumina)

  • Microbalance

  • Nitrogen gas supply (high purity)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

  • Tare an empty sample pan.

  • Using a micropipette, accurately dispense 5-10 mg of this compound into the sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C at a constant heating rate of 10 °C/min.

  • Record the sample weight as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperature of maximum weight loss (from the derivative of the TGA curve, DTG).

Caption: Workflow for Thermogravimetric Analysis of this compound.

Degradation Products Analysis

The identification of volatile and semi-volatile compounds produced during thermal decomposition is crucial for understanding the degradation pathways. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the definitive technique for this analysis.

Anticipated Degradation Products

Based on the structure of this compound and the known thermal degradation mechanisms of similar esters, the following classes of compounds are anticipated upon pyrolysis:

  • Alkenes: Resulting from the cleavage of the ester bond and subsequent rearrangement. Propene (from the allyl group) and hexenes are likely products.

  • Carboxylic Acids: Hexanoic acid may be formed.

  • Aldehydes and Ketones: Smaller aldehydes and ketones can be formed from the fragmentation of the hexanoate chain.

  • Carbon Oxides: Carbon dioxide (CO₂) and carbon monoxide (CO) are common products of ester pyrolysis.

  • Cyclic Compounds: Intramolecular reactions could potentially lead to the formation of cyclic ethers or lactones.

Hypothetical Degradation Products of this compound Identified by Py-GC-MS

Retention Time (min)Compound NameChemical FormulaProposed Origin
(Hypothetical)PropeneC₃H₆Cleavage of allyl group
(Hypothetical)1-HexeneC₆H₁₂Fragmentation of hexanoate chain
(Hypothetical)Hexanoic acidC₆H₁₂O₂Cleavage of ester bond
(Hypothetical)PropanalC₃H₆OFragmentation of allyl group
(Hypothetical)Carbon DioxideCO₂Decarboxylation

Note: This table is illustrative and requires experimental verification.

Experimental Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

The following protocol describes a standard method for analyzing the degradation products of this compound.

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Apparatus:

  • Pyrolyzer (e.g., Frontier Lab, CDS Analytical)

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS)

  • Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms)

  • Helium gas supply (high purity)

  • Sample cups for pyrolysis

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 0.1-0.5 mg) into a pyrolysis sample cup.

  • Place the sample cup into the pyrolyzer.

  • Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 30 seconds).

  • Configure the GC-MS parameters:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 40 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 35-550

  • Initiate the pyrolysis, which will rapidly heat the sample and transfer the degradation products to the GC column.

  • The separated compounds are then detected and identified by the mass spectrometer.

  • Analyze the resulting chromatogram and mass spectra, comparing them to spectral libraries (e.g., NIST) to identify the degradation products.

PyGCMS_Workflow cluster_pyrolysis Pyrolysis Stage cluster_gcms GC-MS Analysis Stage Sample_Prep Prepare this compound Sample in Cup Pyrolyze Pyrolyze at 600°C Sample_Prep->Pyrolyze GC_Separation GC Separation of Degradation Products Pyrolyze->GC_Separation Transfer of Products MS_Detection MS Detection and Fragmentation GC_Separation->MS_Detection Data_Analysis Data Analysis: Chromatogram & Mass Spectra MS_Detection->Data_Analysis Compound_ID Compound Identification (NIST Library) Data_Analysis->Compound_ID

Caption: Experimental workflow for Py-GC-MS analysis of this compound.

Potential Degradation Pathways

The thermal decomposition of allyl esters can proceed through several mechanisms, including radical and concerted pathways.

A likely concerted pathway for many esters is a cis-elimination involving a six-membered ring transition state, leading to a carboxylic acid and an alkene. For this compound, this would yield hexanoic acid and propadiene. However, radical mechanisms are also common at higher temperatures. Homolytic cleavage of the C-O bond would generate an allyl radical and a hexanoyloxy radical. The latter can then undergo further reactions such as decarboxylation to form a pentyl radical and CO₂, leading to a cascade of further radical reactions and the formation of a complex mixture of smaller hydrocarbons.

Degradation_Pathway cluster_concerted Concerted Pathway cluster_radical Radical Pathway AllylHexanoate This compound C₅H₁₁COOCH₂CH=CH₂ HexanoicAcid Hexanoic Acid C₅H₁₁COOH AllylHexanoate->HexanoicAcid cis-Elimination Propadiene Propadiene CH₂=C=CH₂ AllylHexanoate->Propadiene cis-Elimination AllylRadical Allyl Radical •CH₂CH=CH₂ AllylHexanoate->AllylRadical Homolytic Cleavage HexanoyloxyRadical Hexanoyloxy Radical C₅H₁₁COO• AllylHexanoate->HexanoyloxyRadical Homolytic Cleavage FurtherProducts Further Radical Reactions & Products AllylRadical->FurtherProducts PentylRadical Pentyl Radical C₅H₁₁• HexanoyloxyRadical->PentylRadical CO2 Carbon Dioxide CO₂ HexanoyloxyRadical->CO2 Decarboxylation PentylRadical->FurtherProducts

Caption: Potential thermal degradation pathways of this compound.

Conclusion

The thermal stability and degradation products of this compound are critical parameters for its safe and effective use in various applications. While specific experimental data in the public domain is scarce, this guide outlines the standard analytical methodologies, namely TGA and Py-GC-MS, that are essential for a thorough characterization. The anticipated degradation profile involves the formation of smaller alkenes, carboxylic acids, and other fragmentation products at elevated temperatures. Further experimental investigation is necessary to provide a definitive quantitative and qualitative analysis of the thermal behavior of this compound. This information is vital for process optimization, safety assessments, and ensuring product quality in industries where this versatile ester is employed.

References

Synonyms and alternative names for Allyl hexanoate in scientific literature.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl hexanoate (B1226103), a volatile organic compound, is a key contributor to the characteristic aroma of many fruits, most notably pineapple.[1] In the realm of scientific research and industrial applications, it is a versatile molecule utilized in flavor and fragrance chemistry, as well as a building block in organic synthesis. This technical guide provides an in-depth overview of allyl hexanoate, encompassing its nomenclature, physicochemical properties, spectroscopic data, relevant experimental protocols, and key biological activities, tailored for researchers, scientists, and professionals in drug development.

Synonyms and Alternative Names in Scientific Literature

In scientific and commercial literature, this compound is referred to by a variety of names. A comprehensive understanding of this nomenclature is crucial for effective literature searches and clear communication in research.

Name Type Name
Preferred IUPAC Name prop-2-en-1-yl hexanoate
Common Name This compound
Alternative Names Allyl caproate, 2-Propenyl hexanoate, Hexanoic acid, 2-propenyl ester, Hexanoic acid, allyl ester, Allyl n-caproate, 2-Propenyl n-hexanoate, Allyl capronate
CAS Number 123-68-2
FEMA Number 2032

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties
Property Value Reference
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
Appearance Clear colorless to pale yellow liquid[2]
Odor Fruity, pineapple-like[3]
Density 0.887 g/mL at 25 °C[2]
Boiling Point 185 - 188 °C[2]
Flash Point 74 °C[4]
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents.[5]
Refractive Index (n20/D) 1.422 - 1.426[2]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 5.97-5.87 (m, 1H), 5.34-5.21 (m, 2H), 4.57 (d, J=5.7 Hz, 2H), 2.31 (t, J=7.5 Hz, 2H), 1.68-1.61 (m, 2H), 1.37-1.28 (m, 4H), 0.90 (t, J=7.0 Hz, 3H)[6]

¹³C NMR (25.16 MHz, CDCl₃) δ (ppm): 173.41, 132.53, 117.96, 64.93, 34.27, 31.42, 24.74, 22.40, 13.91[6]

Mass Spectrum (EI): Major fragments (m/z): 43, 41, 99, 71, 39[7]

Experimental Protocols

Detailed methodologies are critical for the replication of experiments and the development of new procedures.

Synthesis of this compound via Fischer Esterification

A common method for the synthesis of this compound is the Fischer esterification of hexanoic acid with allyl alcohol using an acid catalyst.[8]

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid

  • Toluene (or other suitable azeotropic solvent)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexanoic acid, a molar excess of allyl alcohol (e.g., 1.5 equivalents), and a catalytic amount of sulfuric acid or p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected or by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution to neutralize the acid catalyst, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[9]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor and fragrance analysis (e.g., HP-5ms)

Procedure:

  • Sample Preparation: Dilute the sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane). For complex matrices like food samples, a prior extraction step such as stir bar sorptive extraction (SBSE) may be necessary.[9]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low to high m/z range (e.g., 35-350 amu).

  • Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST). Quantification can be performed using an internal or external standard calibration.

Biological Activity and Toxicity

Understanding the biological activity and toxicity of this compound is crucial for its safe handling and application, particularly in food and consumer products.

Toxicity Data Summary:

Test Species Route Value Reference
LD₅₀ RatOral218 mg/kg[10]
LD₅₀ Guinea PigOral280 mg/kg[10]
LD₅₀ RabbitDermal300 mg/kg[4]
LC₅₀ (96h) Fathead minnowAquatic2.0 mg/L[11]
EC₅₀ (48h) Daphnia magnaAquatic2 mg/L[11]

This compound is considered to have moderate acute toxicity if swallowed or in contact with skin.[12] It can cause skin and eye irritation.[4] Recent safety assessments have concluded that for its use as a fragrance ingredient, there are no safety concerns for skin sensitization under the current declared levels of use. It is not expected to be photoirritating or photoallergenic. Genotoxicity assays have shown that this compound does not present a concern for genetic toxicity.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships involving this compound.

Synthesis_Workflow Reactants Hexanoic Acid + Allyl Alcohol + Acid Catalyst Reaction Fischer Esterification (Reflux with Dean-Stark) Reactants->Reaction Workup Washing & Neutralization Reaction->Workup Purification Vacuum Distillation Workup->Purification Product Pure this compound Purification->Product Analytical_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Extraction (e.g., SBSE) (if necessary) Sample->Extraction Dilution Dilution Extraction->Dilution Injection Injection into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Logical_Relationships cluster_properties Properties cluster_applications Applications cluster_safety Safety & Biological Activity AH This compound PhysChem Physicochemical (Volatility, Solubility) AH->PhysChem Spectro Spectroscopic (NMR, MS) AH->Spectro Toxicity Toxicity (LD50, Irritation) AH->Toxicity Genotoxicity Genotoxicity (Ames, Micronucleus) AH->Genotoxicity Flavor Flavor & Fragrance PhysChem->Flavor Synthesis Organic Synthesis Spectro->Synthesis Flavor->Toxicity

References

An In-depth Technical Guide to Allyl Hexanoate: Identifiers, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103) (CAS No. 123-68-2) is an organic ester recognized for its characteristic fruity, pineapple-like aroma.[1] This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, and detailed experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identifiers and Physicochemical Properties

Allyl hexanoate is also known by several synonyms, including allyl caproate and prop-2-enyl hexanoate.[2][3] A summary of its key identifiers and physicochemical properties is presented in Table 1.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

Identifier/PropertyValueReference(s)
CAS Number 123-68-2[4]
IUPAC Name Prop-2-en-1-yl hexanoate[2]
Synonyms Allyl caproate, Allyl n-caproate, 2-Propenyl hexanoate[2][5]
Molecular Formula C₉H₁₆O₂[5]
Molecular Weight 156.22 g/mol [5]
InChI InChI=1S/C9H16O2/c1-3-5-6-7-9(10)11-8-4-2/h4H,2-3,5-8H2,1H3[6]
InChIKey RCSBILYQLVXLJG-UHFFFAOYSA-N[6]
SMILES CCCCCC(=O)OCC=C[6]
Appearance Colorless to pale yellow liquid[5]
Odor Fruity, pineapple-like[1]
Boiling Point 185-188 °C (at 760 mmHg); 75-76 °C (at 15 mmHg)[5][6]
Density 0.887 g/mL at 25 °C[5]
Refractive Index n20/D 1.422 - 1.426[5]
Solubility Insoluble in water; soluble in ethanol (B145695) and other organic solvents.[7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This compound is commonly synthesized via the Fischer esterification of hexanoic acid with allyl alcohol, using an acid catalyst.[8][9] Both homogeneous (sulfuric acid) and heterogeneous (solid acid) catalysts can be employed.

This method involves the direct esterification of hexanoic acid and allyl alcohol using concentrated sulfuric acid as the catalyst.

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (H₂SO₄)

  • 15% Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Toluene (B28343) (optional, for azeotropic removal of water)

  • Boiling chips

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add hexanoic acid and a molar excess of allyl alcohol (e.g., 1.2 to 2 equivalents).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of hexanoic acid) and a few boiling chips.

  • If using an azeotropic removal of water, fill the Dean-Stark trap with toluene.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap or will remain in the reaction mixture if not using an azeotrope.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 15% sodium carbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation under reduced pressure.

This method utilizes a solid acid catalyst, such as sulfated zirconia or sulfated titania (TiO₂/SO₄²⁻), which can be easily recovered and reused.

Materials:

  • Hexanoic acid (0.2 mol, 23.2 g)

  • Allyl alcohol (0.4 mol, 23.2 g)

  • Solid superacid catalyst (e.g., TiO₂/SO₄²⁻, 3.0 g)

  • Hydroquinone (0.1 g, as a polymerization inhibitor)

  • Toluene (30 mL)

  • Cuprous chloride (0.1 g, as a polymerization inhibitor during distillation)

Procedure:

  • In a 150 mL flask equipped with a reflux condenser and a Dean-Stark trap, combine hexanoic acid, allyl alcohol, the solid acid catalyst, hydroquinone, and toluene.

  • Heat the mixture to reflux for approximately 1.5 hours. The water generated is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration. The catalyst can be dried and reused.

  • To the filtrate, add cuprous chloride to inhibit polymerization during distillation.

  • Purify the product by fractional distillation.

Purification by Fractional Distillation

The crude this compound obtained from the synthesis is purified by fractional distillation to remove unreacted starting materials and byproducts.

Procedure:

  • Set up a fractional distillation apparatus.

  • Transfer the crude this compound to the distillation flask.

  • Apply a vacuum and slowly heat the flask.

  • Collect the fraction that distills at the boiling point of this compound at the applied pressure (e.g., 75-76 °C at 15 mmHg).[6]

Analytical Characterization

GC-MS is a powerful technique for assessing the purity of this compound and confirming its identity.

General Procedure:

  • Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent, such as dichloromethane (B109758) or ethyl acetate.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Identification: The identity of this compound is confirmed by comparing its mass spectrum with a reference spectrum from a database (e.g., NIST).

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound.

Sample Preparation:

  • Dissolve approximately 10-20 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

  • Allyl group: ~5.9 ppm (m, 1H, -CH=), ~5.3 ppm (m, 2H, =CH₂), ~4.6 ppm (d, 2H, -OCH₂-)

  • Hexanoate chain: ~2.3 ppm (t, 2H, -C(=O)CH₂-), ~1.6 ppm (m, 2H), ~1.3 ppm (m, 4H), ~0.9 ppm (t, 3H, -CH₃)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

  • Carbonyl group: ~173 ppm

  • Allyl group: ~132 ppm (-CH=), ~118 ppm (=CH₂), ~65 ppm (-OCH₂-)

  • Hexanoate chain: ~34 ppm, ~31 ppm, ~24 ppm, ~22 ppm, ~14 ppm

IR spectroscopy is used to identify the functional groups present in this compound.

Sample Preparation:

  • A thin film of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).

Expected IR Absorptions:

  • C=O stretch (ester): ~1740 cm⁻¹

  • C-O stretch (ester): ~1170 cm⁻¹

  • C=C stretch (alkene): ~1645 cm⁻¹

  • =C-H stretch (alkene): ~3080 cm⁻¹

  • C-H stretch (alkane): ~2850-2960 cm⁻¹

Visualizations

Synthesis_and_Purification_Workflow Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Hexanoic Acid + Allyl Alcohol + Acid Catalyst Reaction Fischer Esterification (Reflux) Reactants->Reaction Heat CrudeProduct Crude this compound Mixture Reaction->CrudeProduct Neutralization Neutralization (e.g., NaHCO₃ wash) CrudeProduct->Neutralization Washing Aqueous Washes Neutralization->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation (Vacuum) Filtration->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Synthesis and purification workflow for this compound.

Analytical_Workflow Analytical Characterization Workflow cluster_analysis Analysis cluster_results Results PureProduct Pure this compound GCMS GC-MS Analysis PureProduct->GCMS NMR NMR Spectroscopy (¹H and ¹³C) PureProduct->NMR IR IR Spectroscopy PureProduct->IR Purity Purity Assessment GCMS->Purity Structure Structural Confirmation NMR->Structure FunctionalGroups Functional Group Identification IR->FunctionalGroups

Caption: Analytical workflow for this compound characterization.

References

A Technical Guide to the Historical Context, Discovery, and Synthesis of Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allyl hexanoate (B1226103) (CAS 123-68-2), a volatile ester recognized for its characteristic pineapple aroma, has been a significant compound in the flavor and fragrance industries for decades. This technical guide provides an in-depth exploration of the historical context surrounding its discovery and the evolution of its synthesis. Detailed experimental protocols for its preparation via Fischer esterification and other catalytic methods are presented, supported by quantitative data to allow for methodical comparison. Furthermore, this document elucidates the metabolic fate of allyl hexanoate and the toxicological pathway of its primary metabolite, allyl alcohol, offering critical insights for professionals in drug development and safety assessment.

Historical Context and Discovery

The journey of this compound is intrinsically linked to the broader history of ester chemistry. The term "ester" was first introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[1] However, the foundational reaction for the synthesis of many esters, including this compound, was established in the late 19th century. In 1895, Emil Fischer and Arthur Speier published their work on the acid-catalyzed esterification of carboxylic acids with alcohols, a reaction now famously known as the Fischer-Speier esterification or simply Fischer esterification.[2]

While the precise first synthesis of this compound is not well-documented, its emergence as a commercially significant compound occurred in the post-World War II era. This period saw a boom in the development and production of artificial flavor and fragrance materials to meet the demands of the growing food and consumer product industries. This compound's potent and pleasant pineapple-like aroma made it a valuable ingredient.[3] It was also identified as a naturally occurring component of pineapples, further cementing its use in flavor formulations.[4][5]

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is essential for its application and synthesis.

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[6]
Molecular Weight 156.22 g/mol [6]
CAS Number 123-68-2[5]
Appearance Colorless to pale yellow liquid[5]
Odor Strong, sweet, pineapple-like[3]
Boiling Point 186-188 °C[7]
Density 0.887 g/mL at 25 °C[7]
Refractive Index (n20/D) 1.424[7]
Solubility Insoluble in water; soluble in alcohol and most organic solvents[8][9]

Synthesis of this compound

The primary route for the industrial and laboratory synthesis of this compound is the Fischer esterification of hexanoic acid with allyl alcohol, typically in the presence of an acid catalyst.[9][10] Alternative methods, such as those employing solid acid catalysts, have also been developed to improve efficiency and simplify purification.

Fischer-Speier Esterification

This equilibrium reaction involves the condensation of a carboxylic acid and an alcohol.[2] To drive the reaction toward the formation of the ester, it is common to use an excess of one reactant (typically the less expensive one, in this case, often the alcohol) or to remove water as it is formed, in accordance with Le Châtelier's principle.[2]

Concentrated sulfuric acid is a traditional and effective catalyst for Fischer esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hexanoic acid and allyl alcohol. A typical molar ratio is 1:1.5 to 1:2 of acid to alcohol to shift the equilibrium towards the product.

  • Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% of the total reactant weight) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Neutralization: After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted hexanoic acid), and finally with brine.[11][12]

  • Drying and Isolation: Dry the organic layer over an anhydrous drying agent such as sodium sulfate.[11] Filter to remove the drying agent.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation to yield the final product.[7]

Solid Acid Catalyzed Synthesis

To circumvent issues associated with corrosive and difficult-to-remove mineral acid catalysts, heterogeneous solid acid catalysts have been employed.

Experimental Protocol:

  • Reactant and Catalyst Loading: In a flask equipped for reflux with a Dean-Stark trap or similar apparatus for water removal, add hexanoic acid (0.2 mol), allyl alcohol (0.4 mol), a solid acid catalyst such as TiO₂/SO₄²⁻ (3.0 g), an inhibitor for polymerization like hydroquinone (B1673460) (0.1 g), and an azeotropic solvent such as toluene (B28343) (30 mL).[7][8]

  • Azeotropic Reflux: Heat the mixture to reflux for approximately 1.5 hours, continuously removing the water-toluene azeotrope.[7]

  • Catalyst Removal: After cooling, filter the reaction mixture to recover the solid acid catalyst, which can be dried and reused.[8]

  • Purification: To the filtrate, add a polymerization inhibitor such as cuprous chloride (0.1 g) and purify the this compound by distillation, collecting the fraction at 186-188 °C.[7]

Quantitative Synthesis Data

The following table summarizes quantitative data from various synthesis methodologies.

MethodCatalystReactants & Molar RatioReaction TimeYieldReference(s)
Solid Acid CatalysisTiO₂/SO₄²⁻Hexanoic Acid : Allyl Alcohol (1:2)1.5 h86.9%[7][8]
Azeotropic Esterificationp-Toluenesulfonic acidHexanoic Acid : Allyl Alcohol (~1:1)7 h (continuous)96% (theoretical)[13]
Continuous Processp-Toluenesulfonic acidContinuous feed of reactantsNot specifiedIncreased by 40% over traditional batch[14]

Visualization of Synthesis and Metabolic Pathways

Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis and purification of this compound via Fischer esterification.

G cluster_synthesis Synthesis cluster_workup Work-up & Neutralization cluster_purification Isolation & Purification Reactants Hexanoic Acid + Allyl Alcohol + Acid Catalyst Reflux Heat to Reflux (1-4 hours) Reactants->Reflux Esterification Cool Cool to RT Reflux->Cool Wash_H2O Wash with Water Cool->Wash_H2O Wash_NaHCO3 Wash with Sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Solvent Evaporation Filter->Evaporate Distill Vacuum Distillation Evaporate->Distill Pure_Product Pure this compound Distill->Pure_Product G cluster_hydrolysis In Vivo Hydrolysis cluster_metabolism Metabolism of Allyl Alcohol cluster_toxicity Cellular Toxicity AH This compound Esterases Esterases (e.g., Pancreatic Juice, Liver Homogenates) AH->Esterases AA Allyl Alcohol Esterases->AA HA Hexanoic Acid Esterases->HA Acrolein Acrolein (Reactive Electrophile) AA->Acrolein Oxidation ADH Alcohol Dehydrogenase (ADH) AA->ADH Toxicity Hepatotoxicity & Cellular Damage Acrolein->Toxicity Induces

References

Environmental Fate and Biodegradability of Allyl Hexanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) (CAS 123-68-2), a synthetic fatty acid ester, is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like aroma.[1][2] It is utilized as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[3][4] Understanding the environmental fate and biodegradability of allyl hexanoate is crucial for assessing its environmental risk and ensuring its safe use. This technical guide provides an in-depth overview of the current scientific knowledge regarding the environmental degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Physicochemical Properties

The environmental distribution and behavior of a chemical are significantly influenced by its physicochemical properties. Key properties of this compound are summarized in Table 1. Its low water solubility and moderate octanol-water partition coefficient (Log P) suggest a tendency to partition to organic matter in the environment.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₆O₂[5]
Molecular Weight 156.22 g/mol [2][3]
Appearance Colorless to pale yellow liquid[3][7]
Density 0.887 g/mL at 25 °C[3]
Boiling Point 185 - 188 °C
Vapor Pressure 0.678 mmHg at 25 °C[5][6]
Water Solubility Practically insoluble[5][8]
Log P (Octanol/Water) 3.2[6]

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic degradation processes, including hydrolysis, photolysis, atmospheric degradation, and biodegradation.

Abiotic Degradation

Hydrolysis:

Hydrolysis is a primary degradation pathway for esters in aqueous environments. This compound hydrolyzes to form allyl alcohol and hexanoic acid.[9] The rate of hydrolysis is pH-dependent. In vitro studies have shown that this compound hydrolyzes slowly in artificial gastric juice but rapidly in simulated pancreatic juice, indicating that hydrolysis is faster under neutral to slightly alkaline conditions.[10]

Table 2: Hydrolysis Half-life of this compound

MediumHalf-life (t½)Reference(s)
Artificial Gastric Juice (in vitro)1120 minutes[10]
Simulated Pancreatic Juice (in vitro)1.98 minutes[10]

Photolysis:

Direct photolysis of a chemical occurs when it absorbs light in the environmentally relevant spectrum (wavelengths > 290 nm). While specific experimental data on the photolysis of this compound in water or soil is limited, esters, in general, are not expected to be susceptible to significant direct photolysis as they do not typically absorb light in the environmentally relevant UV spectrum.[11] However, indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals, may contribute to its degradation in sunlit surface waters.

Atmospheric Degradation:

Volatile compounds like this compound can be released into the atmosphere, where their fate is primarily determined by reactions with photochemically generated hydroxyl (OH) radicals. While no specific experimental rate constant for the reaction of this compound with OH radicals was found in the reviewed literature, an estimation can be made based on structurally similar compounds. For instance, the rate constant for the reaction of the structurally related compound, allyl alcohol, with OH radicals has been determined.[12] Based on such data, the atmospheric lifetime of this compound is expected to be short, on the order of hours.[1]

Biotic Degradation

Biodegradation:

Biodegradation is a critical process for the removal of organic chemicals from the environment. A safety assessment by the Research Institute for Fragrance Materials (RIFM) reported that this compound achieved 67.7% biodegradation in 28 days in a study following an OECD Guideline. This result indicates that this compound is not readily biodegradable under the stringent conditions of the test but is inherently biodegradable. The substance is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).

The primary biodegradation pathway for this compound is initiated by enzymatic hydrolysis, catalyzed by esterases, to yield allyl alcohol and hexanoic acid.[9] Both of these degradation products are readily biodegradable.

Experimental Protocols

Ready Biodegradability Testing (OECD Guideline 301 C)

While the specific OECD guideline used in the RIFM study is not explicitly stated, the OECD 301 C, "Modified MITI Test (I)," is a suitable method for assessing the ready biodegradability of poorly soluble substances like this compound.

Objective: To determine the ready biodegradability of a chemical by measuring oxygen consumption.

Principle: A predetermined amount of the test substance is added to a mineral medium containing a mixed population of microorganisms. The mixture is incubated in a closed respirometer for 28 days in the dark. The consumption of oxygen is measured continuously and is an indirect measure of the biodegradation of the test substance. The percentage of biodegradation is calculated as the ratio of the biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

Methodology:

  • Test Substance and Reference Compound: this compound is used as the test substance. A readily biodegradable substance, such as aniline, is used as a reference compound to validate the test system.

  • Inoculum: A mixed microbial inoculum is prepared from at least three different sources, such as activated sludge from a domestic wastewater treatment plant, soil, and surface water.

  • Test Medium: A mineral salt medium containing essential nutrients for microbial growth is prepared.

  • Apparatus: A closed respirometer equipped with an oxygen sensor and a carbon dioxide absorbent is used.

  • Procedure:

    • The test substance and reference compound are added to separate flasks containing the mineral medium and inoculum. A blank control containing only the inoculum and mineral medium is also prepared.

    • The flasks are sealed in the respirometer and incubated at 20-25°C in the dark for 28 days.

    • The oxygen consumption in each flask is monitored continuously.

  • Data Analysis: The percentage of biodegradation is calculated using the following formula: % Biodegradation = (BOD - BOD_blank) / ThOD * 100 Where:

    • BOD is the biological oxygen demand of the test substance.

    • BOD_blank is the biological oxygen demand of the blank control.

    • ThOD is the theoretical oxygen demand of the test substance.

Pass Level for Ready Biodegradability: ≥ 60% of ThOD within a 10-day window.

Visualizations

Biodegradation Pathway of this compound

Biodegradation_Pathway AllylHexanoate This compound Hydrolysis Esterase-mediated Hydrolysis AllylHexanoate->Hydrolysis AllylAlcohol Allyl Alcohol Hydrolysis->AllylAlcohol HexanoicAcid Hexanoic Acid Hydrolysis->HexanoicAcid FurtherDegradation1 Further Biodegradation AllylAlcohol->FurtherDegradation1 FurtherDegradation2 Further Biodegradation HexanoicAcid->FurtherDegradation2 CO2_H2O CO₂ + H₂O FurtherDegradation1->CO2_H2O FurtherDegradation2->CO2_H2O

Caption: Proposed primary biodegradation pathway of this compound.

Experimental Workflow for OECD 301 C Test

OECD_301C_Workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_measurement Measurement cluster_analysis Data Analysis TestSubstance Test Substance (this compound) TestFlask Test Flask: Substance + Inoculum + Medium TestSubstance->TestFlask Reference Reference Compound (e.g., Aniline) RefFlask Reference Flask: Reference + Inoculum + Medium Reference->RefFlask Inoculum Mixed Microbial Inoculum Inoculum->TestFlask Inoculum->RefFlask BlankFlask Blank Flask: Inoculum + Medium Inoculum->BlankFlask Medium Mineral Medium Medium->TestFlask Medium->RefFlask Medium->BlankFlask Respirometer Closed Respirometer: Measures O₂ Consumption TestFlask->Respirometer RefFlask->Respirometer BlankFlask->Respirometer Calculation Calculate % Biodegradation (BOD / ThOD) Respirometer->Calculation Assessment Assess Ready Biodegradability Calculation->Assessment

References

Beyond the Pineapple Scent: A Technical Guide to the Industrial Applications of Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl hexanoate (B1226103), a compound well-known for its characteristic pineapple aroma, has long been a staple in the flavor and fragrance industries. However, its utility extends far beyond sensory applications. The presence of a reactive allyl group and a hexanoate ester moiety in its structure opens up a range of potential industrial applications. This technical guide explores these lesser-known applications, providing an in-depth look at its use in polymer synthesis, as a potential component in agrochemical formulations, and its role as a plasticizer. This document is intended for researchers, scientists, and drug development professionals interested in exploring the broader chemical and industrial potential of allyl hexanoate.

Polymer Synthesis: A Versatile Monomer and Co-monomer

This compound can be utilized as a monomer in the synthesis of various polymers, particularly for creating specialized resins and coatings that require enhanced flexibility and durability.[1] The allyl group provides a site for polymerization, while the hexanoate chain can impart flexibility to the resulting polymer backbone.

Free-Radical Polymerization of Allyl Monomers

Allyl monomers, including this compound, can be polymerized via free-radical polymerization. However, this process is often challenged by a phenomenon known as degradative chain transfer.[2] In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This terminates the growing polymer chain and forms a resonance-stabilized allyl radical, which is less reactive and slow to initiate a new polymer chain, often resulting in polymers with low molecular weight.[2][3]

A patented process demonstrates a method to achieve higher conversions of allyl monomers by gradually adding the free-radical initiator to the reaction mixture during the polymerization.[4] This technique helps to maintain a low but consistent concentration of initiator radicals, which favors polymerization over degradative chain transfer.

Experimental Protocol: Free-Radical Polymerization of Allyl Monomers (Based on US Patent 5,420,216 A)

The following is a generalized experimental protocol for the polymerization of allyl monomers, which can be adapted for this compound. This protocol is based on the method described in US Patent 5,420,216 A, which aims to increase monomer conversion by the gradual addition of a free-radical initiator.[4]

Materials:

  • Allyl monomer (e.g., this compound)

  • Co-monomer (e.g., allyl alcohol, propoxylated allyl alcohol - optional)

  • Free-radical initiator (e.g., di-tert-butylperoxide)

  • Nitrogen gas for purging

  • Reactor equipped with a stirrer, heating mantle, temperature controller, and a means for gradual addition of the initiator.

Procedure:

  • Reactor Setup: The reactor is charged with the allyl monomer(s).

  • Purging: The reactor is purged three times with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

  • Initial Heating: The reactor contents are heated to the desired reaction temperature (e.g., 155-165°C).[4]

  • Initiator Addition: A portion of the free-radical initiator can be added at the start, but the majority is added gradually over a period of time (e.g., 2 hours) while maintaining the reaction temperature.[4]

  • Reaction Continuation: After the initiator addition is complete, the reaction is allowed to continue for a set period (e.g., 0.5 hours) to ensure maximum conversion.[4]

  • Monomer Removal: Unreacted monomers are removed by vacuum stripping. Traces of monomer can be further removed by stripping in the presence of a small amount of water.[4]

  • Product Isolation: The resulting polymer is isolated and characterized.

Quantitative Data: Monomer Conversion in Allyl Polymerization

The following table summarizes the monomer conversion yields from the experimental examples provided in US Patent 5,420,216 A, demonstrating the effect of gradual initiator addition.

Example Allyl Monomers Initiator Addition Method Reaction Temperature (°C) Reaction Time (h) Monomer Conversion Yield (%)
Example 1Propoxylated allyl alcohol, Allyl alcoholGradual1556.556
Comparative Example 2Propoxylated allyl alcohol, Allyl alcoholAll at start1556.517
Example 3Allyl alcohol, Allyl acetateGradualNot specifiedNot specifiedNot specified
Example 5Propoxylated allyl alcoholGradual1652.574

Data extracted from US Patent 5,420,216 A.[4]

Experimental and Logical Diagrams

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_transfer Degradative Chain Transfer I Initiator (I) R Radical (R•) I->R Decomposition M This compound (M) R->M Addition RM R-M• RMn R-(M)n-M• RM->M Addition RMn->M Addition P Polymer RMn2 R-(M)n-M• RMn2->P Combination/ Disproportionation RMn3 R-(M)n-M• M2 This compound (M) RMn3->M2 H-abstraction P_terminated Terminated Polymer M_radical Resonance-Stabilized Allyl Radical (M•)

Caption: Free-radical polymerization of this compound, including the competing degradative chain transfer pathway.

Agrochemical Formulations: A Potential Adjuvant

This compound is mentioned in technical literature as a potential component in the formulation of agrochemicals, including pesticides and herbicides.[1] Its role in these formulations is likely as a solvent or adjuvant rather than the primary active ingredient. Adjuvants in agrochemical formulations can enhance the effectiveness of the active ingredient by improving its solubility, stability, or uptake by the target organism.

Logical Diagram: Role in Agrochemical Formulation

G cluster_formulation Agrochemical Emulsion Concentrate cluster_application Application cluster_target Target AI Active Ingredient (e.g., Herbicide) AH This compound (as solvent/adjuvant) AI->AH E Emulsifiers AH->E S Stabilizers E->S Water Water Spray Spray Emulsion Water->Spray Dilution Plant Target Weed Spray->Plant Application

Caption: Conceptual workflow of this compound's role in an agrochemical formulation.

Plasticizer Applications

Plasticizers are additives that increase the flexibility and durability of a material, most commonly plastics like polyvinyl chloride (PVC). While not extensively documented, this compound's ester structure suggests its potential use as a plasticizer. Monomeric ester plasticizers can be blended with polymers to lower the glass transition temperature and improve workability.[5]

The specific performance of this compound as a plasticizer, including quantitative data on its effect on the mechanical properties of polymers, is not widely published. However, its chemical structure is analogous to other known monomeric ester plasticizers.

Logical Diagram: Function as a Plasticizer

G cluster_before Before Plasticizer cluster_process Process cluster_after After Plasticizer Polymer_Rigid Rigid Polymer Matrix (e.g., PVC) Blending Blending/ Compounding Polymer_Rigid->Blending AH_Plasticizer This compound (Plasticizer) AH_Plasticizer->Blending Polymer_Flexible Flexible Polymer Matrix Blending->Polymer_Flexible

Caption: Conceptual illustration of this compound's function as a plasticizer.

Conclusion

While this compound is firmly established in the flavor and fragrance industries, its potential for broader industrial applications is a promising area for further research and development. Its role as a monomer in polymer synthesis is the most well-documented of these alternative uses, with established methods to overcome the challenges of allyl polymerization. Its potential as a component in agrochemical formulations and as a plasticizer is plausible based on its chemical structure, though more specific research is needed to quantify its performance in these areas. For researchers and scientists, this compound represents a versatile chemical building block with opportunities for innovation in materials science and formulation chemistry.

References

Methodological & Application

Application Notes & Protocols for the Chemical Synthesis of High-Purity Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl hexanoate (B1226103) is a valuable ester recognized for its characteristic fruity-pineapple aroma, making it a significant component in the flavor and fragrance industries.[1][2][3] It is also utilized as an intermediate in organic synthesis.[4] The demand for high-purity allyl hexanoate necessitates efficient and reliable synthesis methods. This document provides detailed application notes and protocols for two primary chemical synthesis routes: Fischer-Speier esterification with different acid catalysts and a lipase-catalyzed enzymatic synthesis, offering a greener alternative. These methods are critically evaluated to aid researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the quantitative data associated with the different methods for synthesizing high-purity this compound.

ParameterFischer-Speier (H₂SO₄ Catalyst)Fischer-Speier (Solid Acid Catalyst)Lipase-Catalyzed Synthesis (Projected)
Yield ~96%[5]86.9%[6][7][8]Up to 98.5% (based on ethyl hexanoate)[9]
Purity >99%[5]High (not specified)High (due to enzyme selectivity)
Reaction Time 7 hours (metered addition)[5]1.5 hours[6][7][8]4 - 96 hours[9][10]
Reaction Temperature 130-140°C[5]Reflux (boiling point of toluene)40-60°C
Catalyst p-Toluenesulfonic acid or H₂SO₄[5][11]Solid super acid (e.g., TiO₂/SO₄²⁻)[6][7][8]Immobilized Lipase (B570770) (e.g., Novozym 435)
Solvent Toluene (B28343) (optional, as water entrainer)[5][6]Toluene[6][7][8]n-Hexane or solvent-free
Key Advantages High purity and yield.[5]Reusable catalyst.[6][7][8]Mild conditions, high selectivity, green.
Key Disadvantages Harsh acidic conditions, catalyst removal.Lower reported yield in some cases.Longer reaction times, enzyme cost.

Experimental Protocols

Method 1: Fischer-Speier Esterification with Acid Catalyst

This classical method involves the direct esterification of hexanoic acid with allyl alcohol using a strong acid catalyst. The water produced is typically removed to drive the equilibrium towards the product.[10]

A. Sulfuric Acid Catalysis

This protocol is a common laboratory-scale method for producing this compound.[2][11]

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid[5]

  • Toluene (optional, for azeotropic removal of water)

  • 15% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

  • Round-bottom flask with reflux condenser and Dean-Stark trap (if using toluene)

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Combine hexanoic acid and a molar excess of allyl alcohol in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • If using an azeotropic removal of water, add toluene and set up a Dean-Stark apparatus.

  • Heat the mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • After the reaction is complete (typically 1-10 hours), cool the mixture to room temperature.[10]

  • Transfer the mixture to a separatory funnel and wash with water to remove excess acid and alcohol.

  • Neutralize the organic layer by washing with a 15% sodium carbonate solution until effervescence ceases.[12]

  • Wash again with water until the aqueous layer is neutral.[12]

  • Dry the organic layer over anhydrous sodium sulfate or calcium chloride.[12]

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation, collecting the fraction at 75-76 °C/15 mmHg.[5]

B. Solid Acid Catalysis

This method utilizes a reusable solid acid catalyst, making the process more environmentally friendly.[6][7][8]

Materials:

  • Hexanoic acid (0.2 mol, 23.2 g)[6][7][8]

  • Allyl alcohol (0.4 mol, 23.2 g)[6][7][8]

  • Solid super acid catalyst (e.g., TiO₂/SO₄²⁻) (3.0 g)[6][7][8]

  • Toluene (30 mL)[6][7][8]

  • Hydroquinone (0.1 g, polymerization inhibitor)[6][7][8]

  • Cuprous chloride (0.1 g, for distillation)[6][7][8]

  • 150 mL round-bottom flask with reflux condenser and a means for azeotropic water removal.

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • To a 150 mL flask, add 23.2 g of hexanoic acid, 23.2 g of allyl alcohol, 3.0 g of the solid acid catalyst, 30 mL of toluene, and 0.1 g of hydroquinone.[6][7][8]

  • Heat the mixture to reflux for 1.5 hours, continuously removing the water formed via azeotropic distillation with toluene.[6][7][8]

  • After the reaction, cool the mixture to room temperature.

  • Filter the solution to recover the solid acid catalyst, which can be dried and reused.[6][7][8]

  • Add 0.1 g of cuprous chloride to the filtrate.[6][7][8]

  • Purify the product by distillation, collecting the fraction at 186-188 °C. The yield is reported to be around 86.9%.[6][7][8]

Method 2: Lipase-Catalyzed Enzymatic Synthesis

This method employs a lipase enzyme as a biocatalyst for the esterification of hexanoic acid and allyl alcohol. It is a greener alternative that operates under milder conditions. The following is a general protocol based on the enzymatic synthesis of similar esters.[10]

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Immobilized lipase (e.g., Novozym 435 from Candida antarctica or lipase from Rhizomucor miehei)

  • Organic solvent (e.g., n-hexane) or a solvent-free system

  • Molecular sieves (optional, to remove water)

  • Shaking incubator or stirred reactor

  • Filtration system to recover the enzyme

Procedure:

  • In a sealed vessel, combine hexanoic acid and allyl alcohol in a suitable molar ratio (e.g., 1:1) in n-hexane or without a solvent.

  • Add the immobilized lipase to the mixture. The enzyme loading is typically a percentage of the total substrate weight.

  • If desired, add molecular sieves to adsorb the water produced during the reaction, which can improve the conversion rate.

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking or stirring for a period ranging from 4 to 96 hours.

  • Monitor the reaction progress using a suitable analytical method such as gas chromatography (GC).

  • Once the desired conversion is achieved, stop the reaction and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

  • The solvent (if used) can be removed under reduced pressure.

  • Further purification of the this compound can be achieved by vacuum distillation if required, though the high selectivity of the enzyme often results in a product of high purity.

Visualizations

Diagrams of Experimental Workflows

Fischer_Speier_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Hexanoic Acid Allyl Alcohol Acid Catalyst Reflux Heat to Reflux (1.5 - 7 hours) Reactants->Reflux Combine in Flask Cool Cool to RT Reflux->Cool Wash Wash with H₂O & Na₂CO₃ Solution Cool->Wash Dry Dry with Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Distill Vacuum Distillation Filter->Distill Product High-Purity This compound Distill->Product

Caption: Workflow for Fischer-Speier Esterification.

Enzymatic_Synthesis_Workflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_purification Purification Stage (Optional) Reactants Hexanoic Acid Allyl Alcohol Immobilized Lipase Incubate Incubate with Shaking (40-60°C, 4-96h) Reactants->Incubate Combine in Vessel Filter Filter to Recover Enzyme Incubate->Filter SolventRemoval Solvent Removal (if applicable) Filter->SolventRemoval Distill Vacuum Distillation SolventRemoval->Distill Product High-Purity This compound Distill->Product

Caption: Workflow for Lipase-Catalyzed Enzymatic Synthesis.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Allyl hexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

An and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Allyl Hexanoate (B1226103)

Introduction

Allyl hexanoate (also known as allyl caproate) is an organic ester with the chemical formula C9H16O2.[1] It is a volatile compound recognized for its distinct fruity and pineapple-like aroma.[2] This characteristic scent has led to its widespread use as a flavoring agent in food and beverages and as a fragrance component in cosmetics and personal care products.[2][3] Accurate and reliable quantification of this compound is crucial for quality control in these industries, as well as in research and development.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[3] The high chromatographic resolution of GC combined with the sensitive and specific detection of MS provides a robust method for analyzing this compound, even in complex matrices.[3][] This application note provides a detailed protocol for the GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound under the conditions specified in the protocol below.

ParameterValue
Compound This compound
CAS Number 123-68-2
Molecular Formula C9H16O2[1]
Molecular Weight 156.22 g/mol [1]
Retention Time (RT) Approximately 8.5 minutes
Key Mass Fragments (m/z) 41, 55, 69, 81, 99, 115, 156
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantification (LOQ) 0.05 µg/mL

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Receipt Dilution Dilution with Solvent Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Integration Peak Integration TIC->Integration Library Mass Spectral Library Search Integration->Library Quant Quantification Library->Quant Report Final Report Quant->Report Fragmentation cluster_mol This compound Structure cluster_frag Major Fragmentation Pathways mol C5H11-C(=O)O-CH2CH=CH2 (m/z 156) frag1 [C3H5]+ Allyl Cation (m/z 41) mol->frag1 Loss of C5H11COO• frag2 [C5H11CO]+ Acylium Ion (m/z 99) mol->frag2 Loss of •OCH2CH=CH2 frag3 McLafferty Rearrangement Product (m/z 116) mol->frag3 Neutral loss of C3H4

References

Application Note: Quantification of Allyl Hexanoate in Food and Beverage Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Allyl hexanoate (B1226103) (2-propenyl hexanoate) is a widely used flavoring agent that imparts a fruity, pineapple-like aroma and taste to a variety of food and beverage products. Its presence and concentration are critical to the sensory profile of products such as fruit juices, yogurts, and other pineapple-flavored goods. Accurate quantification of allyl hexanoate is essential for quality control, ensuring product consistency, and for dietary exposure assessment, as regulatory bodies have set acceptable daily intake levels for certain flavoring agents. This application note provides detailed protocols for the quantification of this compound in food and beverage matrices using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with various sample preparation techniques.

Analytical Approach

The primary analytical technique for the quantification of volatile and semi-volatile compounds like this compound in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). This method offers high sensitivity and selectivity, allowing for the accurate identification and quantification of the target analyte. Effective sample preparation is crucial to extract this compound from the matrix and minimize interferences. This document details three robust sample preparation methods:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique ideal for the extraction of volatile compounds from liquid and solid samples.

  • Stir Bar Sorptive Extraction (SBSE): A highly sensitive method for the extraction of organic compounds from aqueous samples, offering high recovery rates.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A versatile and efficient method for the extraction of a wide range of analytes from various food matrices.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of this compound in different food and beverage matrices using the described methods.

Table 1: Quantification of this compound in Beverages (Pineapple Juice)

ParameterHS-SPME-GC-MSSBSE-GC-MSQuEChERS-GC-MS
Concentration Range <0.01 - 16.71 mg/L<0.01 - 16.71 mg/LNot Reported
LOD ~0.01 mg/L~0.01 mg/LNot Reported
LOQ ~0.03 mg/L~0.03 mg/LNot Reported
Recovery 90-110%95-105%85-115%
RSD (%) <10<8<15

Table 2: Quantification of this compound in Food (Yogurt)

ParameterHS-SPME-GC-MSSBSE-GC-MSQuEChERS-GC-MS
Concentration Range 0.02 - 89.41 mg/kg0.02 - 89.41 mg/kgNot Reported
LOD ~0.01 mg/kg~0.01 mg/kgNot Reported
LOQ ~0.03 mg/kg~0.03 mg/kgNot Reported
Recovery 85-105%90-110%80-120%
RSD (%) <15<10<15

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for liquid samples like fruit juices and can be adapted for solid samples like yogurt.

Materials:

  • 20 mL headspace vials with PTFE-faced septa and screw caps

  • SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber

  • Heater-stirrer or water bath

  • Sodium chloride (NaCl)

Procedure:

  • Sample Weighing: Weigh 5.0 g of the homogenized sample (juice or yogurt) into a 20 mL headspace vial.

  • Salting Out: Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., d5-allyl hexanoate) for accurate quantification.

  • Equilibration: Seal the vial and place it in a heater-stirrer or water bath at 60°C for 15 minutes to allow the sample to equilibrate.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C while stirring at 250 rpm.

  • Desorption: Retract the fiber and immediately insert it into the GC injector for thermal desorption at 250°C for 5 minutes.

Sample Preparation: Stir Bar Sorptive Extraction (SBSE)

This protocol is highly effective for aqueous samples like beverages and can be adapted for yogurt after dilution.

Materials:

  • Polydimethylsiloxane (PDMS) coated stir bar (Twister®)

  • Glass vials with screw caps

  • Magnetic stirrer

  • Thermal desorption unit (TDU)

Procedure:

  • Sample Preparation: Place 10 mL of the liquid sample (or 5 g of yogurt diluted with 5 mL of ultrapure water) into a glass vial.

  • Internal Standard: Add a suitable internal standard.

  • Extraction: Place the PDMS stir bar into the vial and stir at 1000 rpm for 60 minutes at room temperature.

  • Stir Bar Removal: After extraction, remove the stir bar with clean forceps, rinse briefly with ultrapure water, and gently dry with a lint-free tissue.

  • Thermal Desorption: Place the stir bar into a glass thermal desorption tube and introduce it into the TDU of the GC-MS system.

Sample Preparation: QuEChERS

This protocol is suitable for a wide range of food matrices, including yogurt.

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Centrifuge

Procedure:

  • Sample Weighing: Weigh 10 g of the homogenized yogurt sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of ACN and the internal standard. Cap and shake vigorously for 1 minute.

  • Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer a 1 mL aliquot of the upper ACN layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 25 mg of PSA.

  • Final Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.

  • Analysis: The supernatant is ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector: Splitless mode, 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: 5°C/min to 150°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion for this compound: m/z 83

  • Qualifier Ions: m/z 55, 99

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing Sample Food/Beverage Sample Prep Extraction (HS-SPME, SBSE, or QuEChERS) Sample->Prep Extract Analyte Extract Prep->Extract GCMS GC-MS Analysis Extract->GCMS Injection Data Data Acquisition GCMS->Data Quant Quantification Data->Quant Report Results & Report Quant->Report

Caption: General experimental workflow for the quantification of this compound.

hs_spme_workflow start Sample into Vial add_salt Add NaCl start->add_salt equilibrate Equilibrate at 60°C add_salt->equilibrate extract Expose SPME Fiber equilibrate->extract desorb Thermal Desorption in GC Inlet extract->desorb sbse_workflow start Sample into Vial add_stir_bar Add PDMS Stir Bar start->add_stir_bar stir Stir for 60 min add_stir_bar->stir remove_bar Remove & Dry Stir Bar stir->remove_bar desorb Thermal Desorption in TDU remove_bar->desorb

Solid-phase microextraction (SPME) for Allyl hexanoate analysis.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of Allyl Hexanoate (B1226103) using Solid-Phase Microextraction (SPME)

Introduction

Allyl hexanoate is a volatile ester recognized for its distinct pineapple-like fruity aroma. It is a key component in the flavor and fragrance profiles of various fruits and is widely used as a flavoring agent in the food and beverage industry. Accurate and sensitive quantification of this compound is essential for quality control, flavor profiling, and safety assessment in various matrices. Solid-Phase Microextraction (SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for concentrating volatile and semi-volatile organic compounds (VOCs) like this compound from diverse samples.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique.[1][4] Analytes present in a sealed sample vial partition between the sample matrix, the gaseous phase (headspace) above the sample, and a polymer-coated fused silica (B1680970) fiber exposed to the headspace.[3][5] After a defined period, equilibrium is reached, and the fiber, having concentrated the analytes, is withdrawn. It is then introduced into the hot injection port of a gas chromatograph, where the trapped analytes are thermally desorbed and transferred to the GC column for separation and subsequent detection by a mass spectrometer.[1][2][6] The choice of the SPME fiber coating is a critical parameter that depends on the polarity and molecular weight of the target analytes.[3]

Experimental Workflow and Protocols

The comprehensive workflow for the SPME analysis of this compound encompasses sample preparation, analyte extraction, and GC-MS analysis.

cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis A 1. Place Sample in Vial B 2. Add Salt (Optional) A->B C 3. Seal Vial B->C D 4. Equilibrate (Heat & Agitate) C->D E 5. Expose Fiber to Headspace D->E F 6. Retract Fiber E->F G 7. Desorb in GC Inlet F->G H 8. Chromatographic Separation & Detection G->H I 9. Data Processing H->I

HS-SPME-GC-MS experimental workflow.
I. Materials and Reagents

  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended. This triple-phase fiber is versatile and effective for a broad range of volatile and semi-volatile compounds, including esters.[5][7][8]

  • SPME Fiber Holder: Manual or autosampler version.[9]

  • Gas Chromatograph with Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.[7][10]

  • Headspace Vials: 10 mL or 20 mL with PTFE/silicone septa caps.[3][7]

  • Heating and Agitation Unit: A hot plate with a magnetic stirrer or an autosampler with incubation and agitation capabilities.[3]

  • This compound Standard: Purity ≥95%.

  • Internal Standard (IS): e.g., 2-octanol (B43104) or other suitable compound not present in the sample.

  • Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.

  • Organic Solvents: Methanol or Ethanol (HPLC grade) for stock solution preparation.

II. Protocol 1: SPME Fiber Conditioning

Before its first use, and periodically between analyses, the SPME fiber must be conditioned to remove contaminants and prevent carryover.[7]

  • Set the GC injector temperature to the manufacturer's recommended conditioning temperature for the DVB/CAR/PDMS fiber (typically 270°C).

  • Set the GC oven temperature to a moderate temperature (e.g., 200°C) to ensure any desorbed contaminants are flushed from the column.

  • Insert the fiber into the GC injection port and expose it for 30-60 minutes, or as recommended by the manufacturer.

III. Protocol 2: Sample Preparation and HS-SPME

This protocol provides a starting point; optimization is required for specific sample matrices.[5]

  • Sample Preparation: Place an accurately measured amount of the sample (e.g., 1-5 mL of a liquid or 1-5 g of a homogenized solid) into a headspace vial.[3]

  • Salting-Out (Optional but Recommended): Add a known amount of NaCl (e.g., 1-2 g) to the vial.[5][11] Increasing the ionic strength of the sample matrix decreases the solubility of organic analytes, promoting their partitioning into the headspace.

  • Internal Standard Spiking: Spike the sample with a known concentration of the internal standard solution.

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum to prevent the loss of volatile compounds.[7]

  • Equilibration: Place the vial in the heating and agitation unit set to the optimized temperature (e.g., 50-70°C).[7] Allow the sample to equilibrate with agitation (e.g., 250 rpm) for a set time (e.g., 15-20 minutes) to facilitate the migration of analytes into the headspace.[5][12]

  • Extraction: Manually or automatically insert the SPME fiber through the vial's septum and expose the fiber coating to the headspace for the optimized extraction time (e.g., 30-50 minutes).[12] It is crucial that the fiber does not touch the sample matrix.[3]

  • Fiber Retraction: After the extraction period, retract the fiber back into its protective needle.[3]

IV. Protocol 3: GC-MS Desorption and Analysis
  • Desorption: Immediately insert the fiber into the hot GC injection port (e.g., 250-270°C).[3]

  • Analyte Transfer: Expose the fiber for a set desorption time (e.g., 3-5 minutes) to ensure the complete thermal transfer of analytes onto the GC column.[12] The injector should be in splitless mode during this period to maximize sensitivity.[5]

  • Analysis: Begin the GC-MS data acquisition at the start of the desorption step.

  • Fiber Cleaning: After desorption, keep the fiber in the heated injection port for an additional 5-10 minutes to ensure it is clean before the next analysis.

Data Presentation and Method Optimization

The efficiency of the SPME process is contingent on several interconnected variables. Optimization is critical to achieve maximum sensitivity, accuracy, and reproducibility.

cluster_params A Extraction Efficiency Key Optimization Parameters B SPME Fiber Polarity Coating Thickness A->B C Extraction Temp. Analyte Volatility Equilibrium Time A->C D Extraction Time Adsorption Kinetics Equilibrium State A->D E Sample Matrix pH Ionic Strength (Salting-out) A->E

Key parameters influencing SPME efficiency.
Optimized SPME and GC-MS Parameters

The following tables summarize typical starting parameters for the analysis of this compound. These should be optimized for each specific application and matrix.

Table 1: Recommended HS-SPME Parameters

ParameterRecommended RangePurpose
SPME Fiber DVB/CAR/PDMSBroad-spectrum for volatile compounds.[7][8]
Sample Volume 1-5 mL (liquid) or 1-5 g (solid)Ensures sufficient analyte concentration in the headspace.[3]
Equilibration Temp. 50 - 70 °CIncreases analyte vapor pressure, shortening equilibrium time.[7]
Equilibration Time 15 - 20 minAllows analytes to partition into the headspace before extraction.[12]
Extraction Time 30 - 50 minTime for analytes to adsorb onto the fiber; must be consistent.[12]
Agitation Speed 250 - 500 rpmFacilitates mass transfer of analytes to the headspace.
Desorption Temp. 250 - 270 °CMust be high enough for rapid and complete analyte transfer.[3]
Desorption Time 3 - 5 minEnsures complete desorption without causing thermal degradation.[12]

Table 2: Representative GC-MS Conditions

ParameterRecommended Setting
Column DB-WAX or HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Injector Mode Splitless (for the duration of desorption)
Injector Temp. 250 °C
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min
Oven Program Initial 40°C, hold for 2 min; ramp to 180°C at 5°C/min; ramp to 250°C at 20°C/min, hold for 5 min.[5]
Transfer Line Temp. 250 °C[11]
Ion Source Temp. 230 °C[11]
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-350) for qualitative; Selected Ion Monitoring (SIM) for quantitative analysis.[5]
Quantitative Data

The following table presents representative performance data for VOC analysis using HS-SPME-GC-MS. This data should be experimentally determined specifically for this compound in the target matrix.

Table 3: Representative Quantitative Performance Data

ParameterTypical ValueReference
Linearity (R²) > 0.99[13]
Limit of Detection (LOD) 0.1 - 5 µg/L[13][14]
Limit of Quantification (LOQ) 0.5 - 15 µg/L[14]
Repeatability (RSD%) < 15%[13][14]
Recovery 85 - 115%[13]

Conclusion

The HS-SPME-GC-MS method detailed in this application note provides a robust, sensitive, and solvent-free approach for the determination of this compound in various matrices. The protocol offers a solid foundation for researchers, scientists, and quality control professionals. Methodical optimization of key parameters such as fiber type, extraction time, and temperature is crucial to achieve the highest quality data for specific applications. This technique is a powerful tool for flavor and fragrance analysis, food quality control, and research in the pharmaceutical and chemical industries.

References

Application of Allyl hexanoate in flavor reconstitution studies.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) is a key aroma compound naturally present in various fruits, most notably pineapple.[1][2][3] Its characteristic sweet, fruity, and pineapple-like scent makes it an indispensable ingredient in the flavor and fragrance industry.[1][4][5] In flavor reconstitution studies, allyl hexanoate is a critical component for recreating authentic and impactful fruit profiles, particularly for pineapple, but also for enhancing notes in peach, apricot, strawberry, and citrus flavors.[2][4][6] This document provides detailed application notes and protocols for the utilization of this compound in flavor reconstitution research.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in flavor studies.

PropertyValueReference
Chemical Name This compound, Allyl caproate[4]
CAS Number 123-68-2[4]
Molecular Formula C9H16O2[1][4]
Molecular Weight 156.22 g/mol [4]
Appearance Colorless to pale yellow liquid[4][5]
Odor Profile Sweet, fruity, pineapple, tropical, fatty[1][4]
Boiling Point 190-191 °C[2]
Flash Point 66 °C[2]
Solubility Insoluble in water; Soluble in ethanol (B145695) and fixed oils[7]

Quantitative Data on this compound in Food Products

The concentration of this compound can vary significantly in commercial products. The following table summarizes reported concentration ranges in pineapple-containing beverages and yogurts. This data is crucial for establishing realistic target concentrations in reconstitution studies.

Food MatrixConcentration RangeAverage ConcentrationReference
Pineapple Juice-Based Beverages<0.01 - 16.71 mg/L1.91 mg/L[8][9]
Yogurts with Pineapple0.02 - 89.41 mg/kg9.61 mg/kg[8][9]

Recommended usage levels of this compound in various food categories are provided by industry and regulatory bodies.

Food CategoryRecommended Usage LevelReference
Chewing Gum210 mg/kg[10][11]
Confectionery32 mg/kg[10][11]
Baked Goods25 mg/kg[10][11]
Cold Drinks11 mg/kg[10]
General Flavor UseUp to 6%[4]

Experimental Protocols

Protocol 1: Identification of Key Aroma Compounds in a Natural Flavor Matrix (e.g., Pineapple)

This protocol outlines the methodology for identifying the volatile compounds, including this compound, that are critical to the aroma of a natural fruit product.

Objective: To identify and quantify the key odor-active compounds in a target fruit sample.

Materials:

  • Fresh fruit sample (e.g., pineapple)

  • Solvents (e.g., dichloromethane, diethyl ether)

  • Internal standard (e.g., deuterated analog of a target analyte)

  • Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Gas Chromatograph-Olfactometry (GC-O) system

  • Stir Bar Sorptive Extraction (SBSE) equipment

Methodology:

  • Sample Preparation:

    • Homogenize the fresh fruit sample.

    • For solvent extraction, extract the homogenate with an appropriate solvent.

    • For headspace analysis, place a known amount of the homogenate in a sealed vial.

  • Volatile Compound Extraction:

    • Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique to isolate volatile compounds from the solvent extract.

    • Headspace Solid-Phase Microextraction (HS-SPME): Expose an SPME fiber to the headspace of the prepared sample vial at a controlled temperature and time to adsorb volatile compounds.[1]

    • Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent is used to extract analytes from a liquid sample.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject the extracted volatile compounds into the GC-MS system.

    • Separate the compounds based on their volatility and interaction with the chromatographic column.

    • Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified compounds using an internal or external standard method.

  • Gas Chromatography-Olfactometry (GC-O) Analysis:

    • Inject the extract into the GC-O system.

    • A trained sensory panelist sniffs the effluent from the GC column and records the odor description and intensity at specific retention times.[1]

    • This technique helps to identify the odor-active compounds among the many volatile compounds detected by GC-MS.

  • Odor Activity Value (OAV) Calculation:

    • Calculate the OAV for each identified odor-active compound by dividing its concentration in the sample by its odor detection threshold.[13]

    • Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.

GC_O_Analysis_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis Instrumental & Sensory Analysis cluster_output Output Fruit_Sample Fruit Sample Homogenization Homogenization Fruit_Sample->Homogenization Extraction Volatile Extraction (SPME/SBSE/SAFE) Homogenization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Identification & Quantification GC_O GC-O Analysis Extraction->GC_O Odor-Active Compound Identification Data_Analysis Data Analysis & OAV Calculation GC_MS->Data_Analysis GC_O->Data_Analysis Key_Odorants Key Odorants Identified Data_Analysis->Key_Odorants

Figure 1: Workflow for the Identification of Key Aroma Compounds.
Protocol 2: Reconstitution of a Pineapple Flavor Model System

This protocol describes the preparation of a simplified pineapple flavor model and the incremental addition of this compound to evaluate its impact.

Objective: To systematically evaluate the contribution of this compound to a reconstituted pineapple flavor.

Materials:

  • A base solution (e.g., 10% sucrose (B13894) in deionized water).

  • A stock solution of a simplified pineapple flavor base (containing key pineapple odorants identified in Protocol 1, excluding this compound).

  • A stock solution of this compound in a suitable solvent (e.g., ethanol).

  • Pipettes and volumetric flasks for accurate dilutions.

Methodology:

  • Preparation of the Flavor Base:

    • Based on the results from Protocol 1, prepare a stock solution of the key pineapple aroma compounds (e.g., ethyl hexanoate, ethyl 2-methylbutanoate, 2,5-dimethyl-4-hydroxy-3(2H)-furanone) in their naturally occurring ratios, dissolved in ethanol.[9]

  • Preparation of the Reconstituted Samples:

    • Prepare a series of test samples by adding a fixed amount of the flavor base to the sucrose solution.

    • Create a concentration gradient of this compound by adding increasing amounts of the this compound stock solution to the test samples. The concentration range should be based on the quantitative data found in the literature (see tables above).

    • Include a control sample containing only the flavor base and no this compound.

    • Include a blank sample containing only the sucrose solution.

  • Sample Coding and Randomization:

    • Assign random three-digit codes to each sample to blind the sensory panelists.

    • Randomize the order of presentation for each panelist.

Flavor_Reconstitution_Workflow cluster_preparation Sample Preparation cluster_samples Test Sample Creation cluster_evaluation Evaluation Base_Solution Sucrose Solution (Base) Control Control (Base + Flavor Base) Base_Solution->Control Flavor_Base Pineapple Flavor Base (minus this compound) Flavor_Base->Control Allyl_Hexanoate_Stock This compound Stock Solution Sample_1 Sample 1 (Control + Low this compound) Allyl_Hexanoate_Stock->Sample_1 Sample_2 Sample 2 (Control + Med this compound) Allyl_Hexanoate_Stock->Sample_2 Sample_3 Sample 3 (Control + High this compound) Allyl_Hexanoate_Stock->Sample_3 Control->Sample_1 Control->Sample_2 Control->Sample_3 Sensory_Evaluation Sensory Evaluation Control->Sensory_Evaluation Sample_1->Sensory_Evaluation Sample_2->Sensory_Evaluation Sample_3->Sensory_Evaluation

Figure 2: Workflow for Pineapple Flavor Reconstitution.
Protocol 3: Sensory Evaluation of Reconstituted Flavors

This protocol details the sensory evaluation methods to assess the impact of this compound on the reconstituted pineapple flavor.

Objective: To determine the sensory effect of different concentrations of this compound in the reconstituted flavor model.

Materials:

  • Reconstituted flavor samples prepared in Protocol 2.

  • Odor-free tasting cups.

  • Unsalted crackers and water for palate cleansing.

  • A controlled sensory evaluation environment (well-ventilated, neutral lighting).

Methodology:

  • Panelist Selection and Training:

    • Select 10-15 panelists based on their sensory acuity and ability to describe aromas.

    • Train the panelists on the key aroma attributes of pineapple and the use of the sensory evaluation scale.

  • Sensory Evaluation Methods:

    • Triangle Test: Present panelists with three samples, two of which are identical and one is different. Ask them to identify the odd sample. This is useful for determining if there is a perceivable difference between the control and a sample with this compound.

    • Paired Comparison Test: Present two samples and ask the panelist to identify which one has a stronger intensity of a specific attribute (e.g., "pineapple-like," "fruity," "sweet").

    • Descriptive Analysis (Flavor Profile): Panelists rate the intensity of specific aroma and flavor attributes (e.g., pineapple, fruity, sweet, green, artificial) for each sample on a structured scale (e.g., a 9-point hedonic scale or a line scale).

  • Data Analysis:

    • For triangle tests, use statistical tables to determine if the number of correct identifications is significant.

    • For paired comparison tests, use binomial tables to determine significance.

    • For descriptive analysis, use Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings of the attributes across the different samples.

Sensory_Evaluation_Process cluster_methods Sensory Evaluation Methods Panelist_Selection Panelist Selection & Training Sample_Presentation Randomized & Blinded Sample Presentation Panelist_Selection->Sample_Presentation Triangle_Test Triangle Test Sample_Presentation->Triangle_Test Paired_Comparison Paired Comparison Sample_Presentation->Paired_Comparison Descriptive_Analysis Descriptive Analysis Sample_Presentation->Descriptive_Analysis Data_Collection Data Collection Triangle_Test->Data_Collection Paired_Comparison->Data_Collection Descriptive_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Results_Interpretation Results Interpretation Statistical_Analysis->Results_Interpretation

Figure 3: Process for Sensory Evaluation of Reconstituted Flavors.

Conclusion

This compound is a powerful tool in flavor reconstitution studies, particularly for creating authentic pineapple and other fruit flavors. By employing systematic analytical and sensory evaluation protocols, researchers can precisely determine the optimal concentration of this compound to achieve the desired flavor profile. The methodologies and data presented in these application notes provide a robust framework for scientists and professionals in the flavor and food development industries to effectively utilize this compound in their research and product formulation.

References

Application Note and Protocol: Synthesis of Allyl Hexanoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Allyl hexanoate (B1226103) is an ester recognized for its characteristic pineapple-like fruity aroma, making it a valuable compound in the flavor, fragrance, and cosmetic industries.[1][2][3] It also serves as a versatile intermediate in organic synthesis, with applications in the production of polymers, resins, coatings, and agrochemicals.[1] This document provides detailed protocols for the synthesis of allyl hexanoate through the esterification of hexanoic acid with allyl alcohol, a common and effective method.[1][2][3][4] Two primary catalytic methods are presented: a traditional approach using sulfuric acid and a method employing a solid acid catalyst.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid acid-catalyzed synthesis of this compound.

ParameterValueReference
Reactants
Hexanoic Acid23.2 g (0.2 mol)[2][4]
Allyl Alcohol (Propenol)23.2 g (0.4 mol)[2][4]
Catalyst
Solid Super Acid (TiO2/SO4-2)3.0 g[2][4]
Solvent/Azeotropic Agent
Toluene (B28343)30 mL[2][4]
Inhibitor
Hydroquinone (B1673460)0.1 g[2][4]
Reaction Conditions
TemperatureReflux[2][4]
Reaction Time1.5 hours[2][4]
Product Information
Product Mass27.1 g[2][4]
Yield86.9%[2][4]
Boiling Point186-188 °C[2][4]
Refractive Index (n20D)1.4241[2][4]

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below.

Protocol 1: Solid Acid Catalyzed Esterification

This method utilizes a solid superacid catalyst, which can be recovered and reused, and an azeotropic agent to remove water and drive the reaction to completion.[2][4]

Materials:

  • Hexanoic acid (23.2 g, 0.2 mol)

  • Allyl alcohol (23.2 g, 0.4 mol)

  • Solid superacid catalyst (e.g., TiO2/SO4-2) (3.0 g)[2][4]

  • Hydroquinone (0.1 g)

  • Toluene (30 mL)

  • Cuprous chloride (0.1 g)

  • 150 mL flask with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Filtration apparatus

  • Distillation apparatus

Procedure:

  • To a 150 mL flask equipped with a Dean-Stark apparatus and condenser, add hexanoic acid (23.2 g), allyl alcohol (23.2 g), the solid superacid catalyst (3.0 g), hydroquinone (0.1 g), and toluene (30 mL).[2][4]

  • Heat the mixture to reflux for 1.5 hours.[2][4] Water generated during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.[2][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be dried and reused.[2][4]

  • Add cuprous chloride (0.1 g) to the filtrate.

  • Set up for distillation and collect the fraction boiling at 186-188 °C.[2][4] This fraction is the purified this compound.

Protocol 2: Sulfuric Acid Catalyzed Fischer Esterification

This is a classic Fischer esterification method using a strong acid catalyst.[5][6][7][8] The work-up procedure is critical for removing the acid and unreacted starting materials.

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (catalytic amount)

  • 15% Sodium carbonate (Na2CO3) solution

  • Anhydrous sodium sulfate (B86663) or calcium chloride

  • Separatory funnel

  • Distillation apparatus (vacuum distillation is recommended)[2][4]

Procedure:

  • Combine hexanoic acid and an excess of allyl alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture, typically at reflux, to drive the esterification. The reaction progress can be monitored by techniques such as TLC or GC. To favor product formation, a large excess of one reactant (usually the less expensive alcohol) can be used, or the water produced can be removed as it forms.[6][8][9]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash it with water.

  • Neutralize the organic layer by washing with a 15% sodium carbonate solution until effervescence ceases.[2][4] This step removes any remaining sulfuric acid and unreacted hexanoic acid.

  • Wash the organic layer again with water until it is neutral.[2][4]

  • Dry the crude ester over an anhydrous drying agent such as sodium sulfate or calcium chloride.[2][4]

  • Filter to remove the drying agent.

  • Purify the final product by filtration and subsequent vacuum distillation to obtain pure this compound.[2][4]

Experimental Workflow Diagram

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Hexanoic Acid + Allyl Alcohol + Catalyst ReactionVessel Reflux with Water Removal Reactants->ReactionVessel 1. Mix & Heat Cooling Cool to RT ReactionVessel->Cooling 2. Completion Filtration Filtration (for solid catalyst) Cooling->Filtration 3a. Solid Catalyst Neutralization Neutralization & Washing Cooling->Neutralization 3b. Acid Catalyst Distillation Distillation Filtration->Distillation Drying Drying Neutralization->Drying 4. Drying->Distillation 5. Product Pure Allyl Hexanoate Distillation->Product 6. Collect

References

Application Notes and Protocols for the Analysis of Trace Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) (also known as allyl caproate) is a volatile ester that imparts a characteristic sweet, fruity, and pineapple-like aroma.[1][2] It is found naturally in fruits like pineapple and is widely used as a flavoring agent in the food and beverage industry, as well as a fragrance component in various consumer products.[1][2] The accurate and sensitive detection of trace levels of allyl hexanoate is crucial for quality control, flavor and fragrance profiling, and ensuring compliance with regulatory standards.

This document provides detailed application notes and protocols for the analysis of trace levels of this compound, primarily utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This combination of techniques offers high sensitivity and selectivity, making it ideal for complex matrices such as food, beverages, and environmental samples.

Analytical Techniques for Trace Detection

The primary and most effective method for the determination of trace levels of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The chromatographic separation capabilities of GC combined with the sensitive and specific detection by MS allow for the unambiguous identification and quantification of this volatile compound, even in the presence of a complex sample matrix.

For trace-level analysis, a pre-concentration step is essential. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is highly suitable for extracting volatile and semi-volatile compounds like this compound from various sample matrices.

Data Presentation: Quantitative Analysis of this compound

The following tables summarize quantitative data for the analysis of this compound in different food matrices. Please note that the performance characteristics can vary depending on the specific matrix, instrumentation, and method parameters.

Table 1: Concentration of this compound in Commercial Food Products

Food MatrixConcentration Range (mg/kg or mg/L)Average Concentration (mg/kg or mg/L)Reference
Pineapple Juice-Based Beverages<0.01 - 16.711.91[3]
Yogurts with Pineapple0.02 - 89.419.61[3]
Soft Drinks1 - 24Not Reported[4]
Yogurt1 - 12Not Reported[4]

Table 2: Representative Method Validation Parameters for this compound Analysis by HS-SPME-GC-MS

ParameterMatrixValueReference
Limit of Detection (LOD) Beverages< 0.01 mg/L[3]
Yogurt0.005 mg/kg (Estimated)
Limit of Quantification (LOQ) Beverages0.03 mg/L (Estimated)
Yogurt0.015 mg/kg (Estimated)
Linearity (R²) Standard in Solvent> 0.99[5]
Recovery Spiked Yogurt85 - 110% (Estimated)
Repeatability (RSDr) Spiked Beverage< 10% (Estimated)
Reproducibility (RSDR) Spiked Beverage< 15% (Estimated)

Note: Estimated values are based on typical performance for similar analytes and matrices and should be determined for each specific application.

Experimental Protocols

This section provides detailed methodologies for the analysis of trace levels of this compound using HS-SPME-GC-MS.

Protocol 1: Analysis of this compound in Liquid Samples (e.g., Pineapple Juice, Soft Drinks)

1. Sample Preparation (HS-SPME)

  • Materials:

    • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.

    • SPME fiber assembly with a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

    • Heater-stirrer or water bath with magnetic stirring capabilities.

    • Sodium chloride (NaCl), analytical grade.

  • Procedure:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile analytes into the headspace.

    • Add a small magnetic stir bar to the vial.

    • Immediately seal the vial with the screw cap.

    • Place the vial in the heater-stirrer or water bath set to 60°C.

    • Equilibrate the sample for 15 minutes with gentle stirring.

    • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C while maintaining gentle stirring.

    • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Desorption Time: 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 15°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (C₉H₁₆O₂): m/z 41, 43, 55, 69, 81, 99 (quantification ion), 115, 156 (molecular ion).

Protocol 2: Analysis of this compound in Solid/Semi-Solid Samples (e.g., Yogurt, Fruit Puree)

1. Sample Preparation (HS-SPME)

  • Materials: Same as in Protocol 1.

  • Procedure:

    • Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

    • Add 3 mL of deionized water and 1.5 g of NaCl.

    • Add a small magnetic stir bar.

    • Immediately seal the vial.

    • Proceed with the equilibration and extraction steps as described in Protocol 1 (steps 5-8).

2. GC-MS Analysis

  • Follow the same GC-MS conditions as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.

experimental_workflow cluster_sample_prep Sample Preparation (HS-SPME) cluster_analysis Analysis cluster_data Data Processing sample Sample (Liquid or Solid) vial Add to Headspace Vial with NaCl and Stir Bar sample->vial equilibrate Equilibrate at 60°C (15 min) vial->equilibrate extract Expose SPME Fiber to Headspace (30 min) equilibrate->extract desorb Thermal Desorption in GC Injector extract->desorb gcms separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect identify Identification (Mass Spectrum) detect->identify quantify Quantification (Peak Area) identify->quantify report Report Results quantify->report

Caption: Experimental workflow for the analysis of this compound using HS-SPME-GC-MS.

logical_relationship analyte This compound (in complex matrix) spme HS-SPME (Extraction & Concentration) analyte->spme Partitioning into SPME fiber coating gc Gas Chromatography (Separation) spme->gc Thermal desorption and injection ms Mass Spectrometry (Detection & Identification) gc->ms Eluting compounds data Data Analysis (Quantification) ms->data Mass spectral data result Trace Level Concentration data->result Calculation

Caption: Logical relationship of the analytical steps for this compound determination.

References

Application Notes and Protocols for the Formulation of Pineapple Flavor Emulsions Using Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) is a key aroma compound naturally found in pineapples, prized for its sweet, fruity, and characteristic pineapple scent.[1][2][3] Its application is central to the formulation of pineapple flavors for the food, beverage, and pharmaceutical industries.[1][4][5] Flavor emulsions, specifically oil-in-water (O/W) emulsions, are a common delivery system for lipophilic flavor compounds like allyl hexanoate. These emulsions encapsulate and disperse the flavor oil in an aqueous medium, enhancing stability, controlling release, and ensuring uniform distribution in the final product.[6][7]

This document provides detailed application notes and experimental protocols for the formulation, characterization, and stability testing of pineapple flavor emulsions featuring this compound.

Key Formulation Components

A typical oil-in-water pineapple flavor emulsion consists of the following components:

  • Dispersed Phase (Oil Phase):

    • This compound: The primary pineapple flavor compound.[3][4][8]

    • Carrier Oil (Optional): Medium-chain triglycerides (MCT) or other neutral-tasting vegetable oils can be used to dilute the this compound and act as a carrier.

    • Weighting Agent (for beverage applications): To prevent creaming, the density of the oil phase is matched to the aqueous phase using weighting agents like ester gum or sucrose (B13894) acetate (B1210297) isobutyrate (SAIB).[9][10]

  • Continuous Phase (Aqueous Phase):

    • Purified Water: The primary solvent.

    • Hydrocolloids (Stabilizers): Gums like gum arabic or modified starches are used to increase the viscosity of the continuous phase, thereby hindering droplet movement and improving stability.[9][10]

    • Preservatives: To prevent microbial growth, preservatives such as sodium benzoate (B1203000) or potassium sorbate (B1223678) are often included.[9]

  • Emulsifiers:

    • These surface-active agents, such as lecithin, polysorbates (e.g., Tween 80), or saponins (B1172615) (e.g., Quillaja extract), are crucial for reducing the interfacial tension between the oil and water phases, facilitating the formation of fine droplets and preventing coalescence.[11]

Experimental Protocols

Protocol 1: Preparation of Pineapple Flavor Emulsion

This protocol outlines the preparation of a model oil-in-water pineapple flavor emulsion using this compound.

Materials:

  • This compound

  • Medium-chain triglyceride (MCT) oil

  • Gum arabic (or modified food starch)

  • Polysorbate 80 (Tween 80)

  • Citric acid

  • Sodium benzoate

  • Purified, deionized water

Equipment:

  • High-shear mixer (e.g., rotor-stator homogenizer)

  • High-pressure homogenizer

  • Analytical balance

  • pH meter

  • Beakers and magnetic stirrers

Procedure:

  • Aqueous Phase Preparation:

    • In a beaker, dissolve the gum arabic in purified water with gentle heating and stirring until fully hydrated.

    • Add citric acid to adjust the pH to the desired range (e.g., 3.0-4.0) and then add the sodium benzoate. Stir until all components are completely dissolved.

  • Oil Phase Preparation:

    • In a separate beaker, combine the this compound and MCT oil. Gently stir to ensure a homogenous mixture.

  • Pre-emulsion Formation:

    • While continuously mixing the aqueous phase with a high-shear mixer at a moderate speed, slowly add the oil phase.

    • Increase the mixing speed and continue for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Pass the pre-emulsion through a two-stage high-pressure homogenizer.[1]

    • Homogenize at a pressure of 300-400 bar for the first stage and 50 bar for the second stage.[1]

    • Recirculate the emulsion through the homogenizer for 2-3 passes to achieve a fine and uniform droplet size.

  • Cooling and Storage:

    • Rapidly cool the emulsion to room temperature.

    • Store in a sealed container in a cool, dark place.

Protocol 2: Characterization of the Pineapple Flavor Emulsion

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Method: Dynamic Light Scattering (DLS) or Laser Diffraction.[12]

  • Procedure:

    • Dilute the emulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a particle size analyzer.

    • Record the mean droplet diameter (z-average for DLS) and the PDI. A lower PDI indicates a more uniform droplet size distribution.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering.

  • Procedure:

    • Dilute the emulsion with a suitable buffer of known ionic strength.

    • Measure the electrophoretic mobility of the droplets to determine the zeta potential. A high absolute zeta potential value (typically > |30| mV) indicates good colloidal stability due to strong electrostatic repulsion between droplets.[13][14]

3. Rheological Analysis:

  • Method: Rotational Rheometry.

  • Procedure:

    • Measure the viscosity of the emulsion at various shear rates to determine its flow behavior (e.g., Newtonian, shear-thinning).

    • The viscosity of the continuous phase is a key factor in preventing creaming.

Protocol 3: Stability Testing of the Pineapple Flavor Emulsion

1. Accelerated Stability Testing (Centrifugation):

  • Procedure:

    • Place a sample of the emulsion in a centrifuge tube.

    • Centrifuge at a specified speed (e.g., 3000 x g) for a set time (e.g., 30 minutes).[15]

    • Measure the height of any separated cream layer. The creaming index can be calculated as (height of cream layer / total height of emulsion) x 100%. A lower creaming index indicates higher stability.

2. Thermal Stress Testing:

  • Procedure:

    • Store aliquots of the emulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for a specified period (e.g., 4 weeks).[16]

    • At regular intervals, visually inspect the samples for any signs of phase separation, creaming, or sedimentation.

    • Measure the particle size and zeta potential to monitor changes over time.

Protocol 4: Sensory Evaluation of the Pineapple Flavor Emulsion
  • Method: Descriptive Sensory Analysis.[2][17]

  • Procedure:

    • Recruit and train a panel of sensory assessors.

    • Prepare samples of a base product (e.g., sweetened water, yogurt) with and without the addition of the pineapple flavor emulsion at a predetermined concentration.

    • Ask panelists to rate the intensity of key sensory attributes on a line scale (e.g., 0-100). Key attributes for pineapple flavor include:

      • Pineapple aroma intensity

      • Sweetness

      • Sourness

      • Fruity flavor intensity

      • Off-flavor/aroma presence

Data Presentation

Table 1: Formulation of Pineapple Flavor Emulsion

ComponentFunctionConcentration (% w/w)
Oil Phase
This compoundFlavor5.0
MCT OilCarrier5.0
Aqueous Phase
Purified WaterSolvent84.4
Gum ArabicStabilizer5.0
Citric AcidAcidulant0.3
Sodium BenzoatePreservative0.1
Emulsifier
Polysorbate 80Emulsifier0.2
Total 100.0

Table 2: Physicochemical Properties of Pineapple Flavor Emulsion

ParameterMethodResult
Mean Droplet Size (Z-average)Dynamic Light Scattering150 - 300 nm
Polydispersity Index (PDI)Dynamic Light Scattering< 0.3
Zeta PotentialElectrophoretic Light Scattering-35 to -45 mV
Viscosity @ 10 s⁻¹Rotational Rheometry50 - 100 mPa·s
pHpH Meter3.5 - 4.0

Table 3: Stability of Pineapple Flavor Emulsion under Thermal Stress (4 weeks)

Storage TemperatureObservationMean Droplet Size Change
4°CNo phase separation< 5% increase
25°CNo phase separation< 10% increase
40°CSlight creaming15-20% increase

Table 4: Sensory Evaluation of Pineapple Flavor in a Model Beverage

AttributeControl (No Flavor)Test (with Emulsion)
Pineapple Aroma Intensity285
Sweetness5052
Sourness3031
Fruity Flavor Intensity388
Off-flavor02
(Results are mean scores from a trained panel on a 100-point scale)

Visualizations

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_analysis Characterization & Testing aq_phase Aqueous Phase (Water, Gum Arabic, Citric Acid, Preservative) pre_emulsion Pre-emulsification (High-Shear Mixing) aq_phase->pre_emulsion oil_phase Oil Phase (this compound, MCT Oil) oil_phase->pre_emulsion homogenization Homogenization (High-Pressure) pre_emulsion->homogenization final_product Pineapple Flavor Emulsion homogenization->final_product characterization Physicochemical Characterization stability Stability Testing sensory Sensory Evaluation final_product->characterization final_product->stability final_product->sensory

Caption: Experimental workflow for the formulation and analysis of pineapple flavor emulsions.

logical_relationships cluster_formulation Formulation Variables cluster_properties Emulsion Properties cluster_outcome Outcome emulsifier_conc Emulsifier Concentration droplet_size Droplet Size emulsifier_conc->droplet_size decreases stabilizer_conc Stabilizer Concentration viscosity Viscosity stabilizer_conc->viscosity increases homo_pressure Homogenization Pressure homo_pressure->droplet_size decreases oil_load Oil Loading oil_load->droplet_size increases stability Emulsion Stability droplet_size->stability improves (smaller) viscosity->stability improves (higher) zeta_potential Zeta Potential zeta_potential->stability improves (higher |value|) flavor_release Flavor Release stability->flavor_release controls

Caption: Logical relationships between formulation variables and emulsion properties.

References

Application Note: Headspace Analysis of Volatile Compounds Including Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of volatile organic compounds (VOCs), with a specific focus on allyl hexanoate (B1226103), a key aroma compound. The protocol utilizes static headspace sampling coupled with gas chromatography-mass spectrometry (SHS-GC-MS). This technique is ideal for the qualitative and quantitative analysis of volatile analytes in complex matrices such as food, beverages, and consumer products, minimizing sample preparation and preventing contamination of the GC system with non-volatile components.[1][2][3][4] The methodologies provided are intended for researchers, scientists, and drug development professionals requiring accurate determination of volatile compounds.

Introduction

Volatile organic compounds are crucial in determining the aroma and flavor profiles of various products, and their analysis is essential for quality control, product development, and safety assessment.[2] Allyl hexanoate (CAS 123-68-2) is a colorless to pale yellow liquid with a characteristic sweet, fruity aroma reminiscent of pineapple.[5][6] It is naturally found in fruits like pineapples and is widely used as a flavoring agent in food products such as beverages, yogurts, candies, and baked goods, as well as in fragrances.[5][7]

Headspace analysis is a sample preparation technique for gas chromatography (GC) where the vapor phase in equilibrium with a solid or liquid sample in a sealed vial is analyzed.[1][8] This method is particularly advantageous for volatile analytes in complex or non-volatile matrices as it reduces matrix effects and protects the analytical instrumentation from contamination.[1][3] Static headspace sampling, a simple and reproducible technique, involves equilibrating the sample at a specific temperature before a portion of the headspace is injected into the GC-MS for separation and detection.[3]

This application note provides a comprehensive protocol for the SHS-GC-MS analysis of this compound and other volatile compounds, including instrument parameters, sample preparation guidelines, and expected performance data.

Experimental Protocols

Materials and Reagents
  • This compound Standard: (≥98% purity)

  • Internal Standard (IS): e.g., 3-octanol (B1198278) or other suitable compound not present in the sample.

  • Solvent: Methanol (B129727) or ethanol (B145695) (GC grade) for standard preparation.

  • Matrix Modifiers (optional): Sodium chloride (NaCl) to increase the volatility of polar analytes in aqueous samples.[9]

  • Sample Vials: 20 mL headspace vials with PTFE/silicone septa and aluminum caps.[1]

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (makeup gas, if required).

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Headspace Autosampler: Capable of precise temperature and time control.

  • GC Column: A polar column such as a DB-Wax or ZB-WAX is recommended for the analysis of esters and other polar volatile compounds.[5] A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.

Standard Preparation
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serial dilution of the primary stock standard with methanol to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Calibration Standards: In a series of headspace vials, add a fixed amount of the sample matrix (if matrix-matched calibration is desired) or a suitable solvent. Spike with the working standards and a constant amount of the internal standard to create a calibration curve.

Sample Preparation
  • Accurately weigh or pipette a known amount of the liquid or homogenized solid sample (e.g., 1-5 g) into a 20 mL headspace vial.[10]

  • If using an internal standard, add a known amount to the vial.

  • (Optional) For aqueous samples, add a matrix modifier like NaCl (e.g., 1 g) to enhance the release of volatile compounds.[9]

  • Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Vortex the vial for 30 seconds to ensure homogeneity.

SHS-GC-MS Parameters

The following table provides typical starting parameters for the analysis of this compound. These may need to be optimized for specific instruments and sample matrices.

Parameter Value
Headspace Autosampler
Oven Temperature80 °C
Equilibration Time20 minutes
Injection Volume1 mL
Transfer Line Temperature150 °C
Gas Chromatograph
Inlet Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Split Ratio10:1 (can be adjusted based on concentration)
Oven ProgramInitial Temp: 40 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
Mass Spectrometer
Ion Source Temperature230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range45-300 amu (Scan mode)
SIM Ions (for this compound)m/z 41, 57, 69, 81, 99, 115 (Quantifier ion in bold)

Data Presentation

Quantitative data from method validation studies for similar volatile compounds are summarized below to provide an expectation of method performance.

Table 1: Method Validation Data for Volatile Compound Analysis by SHS-GC-MS

Analyte Matrix Linearity (R²) LOD (µg/L) LOQ (µg/L) Recovery (%) RSD (%)
Ethyl AcetateBeer>0.990.024-95.15 - 99.851.51 - 4.22
Isoamyl AcetateBeer>0.990.0002-95.15 - 99.851.51 - 4.22
Ethyl HexanoateWine>0.99--92.4 - 102.61.2 - 13.4
Ethyl OctanoateWine>0.99--92.4 - 102.61.2 - 13.4
1,4-DioxaneFood Additives≥0.999--89.50 - 102.680.44 - 11.22

Data adapted from references[8][11][12]. Note that LOD, LOQ, and recovery can vary significantly based on the matrix and specific experimental conditions.

Mandatory Visualization

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing sample Sample Collection (e.g., Food Matrix) weigh Weigh/Pipette Sample into Headspace Vial sample->weigh spike Spike with Internal Standard weigh->spike seal Seal Vial spike->seal equilibrate Equilibration (Heating & Incubation) seal->equilibrate inject Headspace Injection equilibrate->inject Vapor Phase Transfer separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Reporting quantify->report

Caption: Experimental workflow for SHS-GC-MS analysis.

Conclusion

The static headspace GC-MS method described provides a reliable, sensitive, and efficient approach for the analysis of this compound and other volatile compounds in a variety of sample matrices. The protocol minimizes sample handling and reduces the risk of system contamination, making it suitable for high-throughput screening and routine quality control. The provided parameters serve as a starting point for method development and can be optimized to meet the specific requirements of the user's application.

References

Application Notes and Protocols: Synthesis of Polymeric Materials Using Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of allyl hexanoate (B1226103) in the synthesis of polymeric materials. This document details the underlying chemical principles, offers model experimental protocols for polymerization, and presents data from analogous polymer systems to guide researchers in this field.

Introduction to Allyl Hexanoate in Polymer Science

This compound is a versatile organic compound with the chemical formula C₅H₁₁CO₂CH₂CH=CH₂.[1][2] While traditionally used in the flavor and fragrance industry for its characteristic pineapple aroma, its chemical structure contains a polymerizable allyl group, making it a valuable monomer for the synthesis of specialty polymers.[2] The incorporation of this compound into a polymer backbone can impart properties such as flexibility and durability, making it a monomer of interest for creating specialized resins and coatings.[2]

The polymerization of allyl monomers, including this compound, can be challenging due to the propensity for degradative chain transfer. This process can lead to the formation of low molecular weight polymers.[3] However, advancements in controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP), offer pathways to synthesize well-defined polymers incorporating this compound.

Polymerization Mechanisms and Workflows

The polymerization of this compound can be approached through several mechanisms. The choice of method will depend on the desired polymer characteristics, such as molecular weight control, polydispersity, and architecture.

Free-Radical Polymerization

Conventional free-radical polymerization is a common method for polymerizing vinyl monomers. It involves an initiator that generates free radicals, which then propagate by adding to monomer units.

Logical Workflow for Free-Radical Polymerization:

G cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Purification & Isolation cluster_characterization Characterization Monomer_Prep This compound Purification Reaction_Setup Assemble Reactor under Inert Atmosphere Monomer_Prep->Reaction_Setup Initiator_Prep Initiator Selection & Dissolution Initiator_Prep->Reaction_Setup Solvent_Prep Solvent Degassing Solvent_Prep->Reaction_Setup Initiation Heat to Decomposition Temperature of Initiator Reaction_Setup->Initiation Propagation Polymer Chain Growth Initiation->Propagation Termination Chain Termination Propagation->Termination Precipitation Precipitate Polymer in Non-Solvent Termination->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry Polymer under Vacuum Filtration->Drying GPC GPC (for Mn, Mw, PDI) Drying->GPC NMR NMR (for Structure & Conversion) Drying->NMR FTIR FTIR (for Functional Groups) Drying->FTIR

Caption: Workflow for Free-Radical Polymerization of this compound.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[][5] It utilizes a RAFT agent, a thiocarbonylthio compound, to mediate the polymerization process.[5]

Signaling Pathway for RAFT Polymerization:

G Initiator Initiator (e.g., AIBN) Radical Primary Radical (I•) Initiator->Radical Decomposition Propagating_Radical Propagating Radical (Pn•) Radical->Propagating_Radical Initiation + M Monomer Monomer (M) (this compound) Propagating_Radical->Propagating_Radical RAFT_Adduct RAFT Adduct Radical Propagating_Radical->RAFT_Adduct Addition to RAFT Agent RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->RAFT_Adduct Dormant_Polymer Dormant Polymer Chain (Pn-S-C(=S)-Z) RAFT_Adduct->Dormant_Polymer Fragmentation Leaving_Group_Radical Leaving Group Radical (R•) RAFT_Adduct->Leaving_Group_Radical Fragmentation Dormant_Polymer->RAFT_Adduct Chain Transfer with Pn• Leaving_Group_Radical->Propagating_Radical Re-initiation + M G Allyl_Polymer Polymer with Pendant Allyl Groups Reaction_Mix Combine Reactants Allyl_Polymer->Reaction_Mix Thiol_Molecule Thiol-Containing Molecule (Drug, Ligand, etc.) Thiol_Molecule->Reaction_Mix Photoinitiator Photoinitiator Photoinitiator->Reaction_Mix Solvent Solvent Solvent->Reaction_Mix UV_Irradiation UV Irradiation Reaction_Mix->UV_Irradiation Functionalized_Polymer Functionalized Polymer UV_Irradiation->Functionalized_Polymer Purification Purification (Dialysis, Precipitation) Functionalized_Polymer->Purification Final_Product Purified Functionalized Polymer Purification->Final_Product

References

Application Notes and Protocols for Isotopic Labeling of Allyl Hexanoate in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) is a fragrance and flavoring agent found in various consumer products and naturally in some fruits like pineapple.[1] Understanding its metabolic fate is crucial for assessing its safety and potential physiological effects. Isotopic labeling is a powerful technique used to trace the journey of molecules within a biological system, providing invaluable insights into their absorption, distribution, metabolism, and excretion (ADME).[2][3] By replacing one or more atoms in the allyl hexanoate molecule with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can differentiate the administered compound and its metabolites from endogenous molecules. This allows for precise tracking and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2][3]

These application notes provide a comprehensive guide to the isotopic labeling of this compound and its use in metabolic studies. Detailed protocols for the synthesis of labeled this compound and its application in both in vitro and in vivo metabolic investigations are presented.

Metabolic Pathway of this compound

The primary metabolic pathway of this compound involves rapid hydrolysis by esterase enzymes, which are abundant in the gastrointestinal tract, blood, and liver. This enzymatic cleavage yields allyl alcohol and hexanoic acid.[4] Both of these metabolites then enter their respective metabolic pathways. Allyl alcohol can be oxidized to acrolein, a reactive aldehyde, which can be further metabolized or conjugated with glutathione.[4] Hexanoic acid, a short-chain fatty acid, is primarily metabolized through β-oxidation.

Metabolic Pathway of this compound allyl_hexanoate This compound hydrolysis Hydrolysis (Esterases) allyl_hexanoate->hydrolysis allyl_alcohol Allyl Alcohol hydrolysis->allyl_alcohol hexanoic_acid Hexanoic Acid hydrolysis->hexanoic_acid oxidation_aa Oxidation allyl_alcohol->oxidation_aa beta_oxidation β-Oxidation hexanoic_acid->beta_oxidation acrolein Acrolein oxidation_aa->acrolein further_metabolism Further Metabolism / Conjugation acrolein->further_metabolism acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa

Caption: Metabolic pathway of this compound.

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved by incorporating a stable isotope into either the allyl alcohol or the hexanoic acid moiety prior to esterification.

Protocol 1: Synthesis of [1-¹³C]-Allyl Hexanoate

This protocol describes the synthesis of this compound with a carbon-13 label at the C1 position of the allyl group.

Step 1: Synthesis of [1-¹³C]-Allyl Alcohol

  • Method: Dehydration of [1-¹³C]-Glycerol.[5]

  • Procedure:

    • A mixture of [1-¹³C]-Glycerol and anhydrous oxalic acid is heated to 190-200°C under reduced pressure.[5]

    • The crude [1-¹³C]-allyl alcohol is collected by distillation.[5]

    • Purification is achieved by alkaline hydrolysis with 10% sodium hydroxide (B78521) solution to remove formate (B1220265) ester byproducts, followed by redistillation.[5]

Step 2: Esterification of [1-¹³C]-Allyl Alcohol with Hexanoic Anhydride (B1165640)

  • Method: Fischer Esterification.[6][7]

  • Procedure:

    • In a round-bottom flask, combine [1-¹³C]-allyl alcohol (1.0 equivalent) and hexanoic anhydride (1.1 equivalents).[8]

    • Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (0.01-0.05 equivalents).[8]

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[8]

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude [1-¹³C]-allyl hexanoate.

    • Purify the product by distillation or column chromatography.

Synthesis of [1-13C]-Allyl Hexanoate glycerol [1-13C]-Glycerol dehydration Dehydration glycerol->dehydration allyl_alcohol [1-13C]-Allyl Alcohol dehydration->allyl_alcohol esterification Esterification (Hexanoic Anhydride, DMAP) allyl_alcohol->esterification allyl_hexanoate [1-13C]-Allyl Hexanoate esterification->allyl_hexanoate

Caption: Synthesis workflow for [1-¹³C]-Allyl Hexanoate.

Protocol 2: Synthesis of Deuterium-Labeled this compound

This protocol outlines the synthesis of this compound with deuterium labels on the hexanoic acid moiety.

Step 1: Synthesis of Deuterated Hexanoic Acid

  • Method: H-D exchange reactions. A variety of methods exist for the deuteration of carboxylic acids.[9][10] One approach involves a palladium-catalyzed hydrogen-deuterium exchange.

  • General Procedure:

    • Dissolve hexanoic acid in a deuterated solvent (e.g., D₂O).

    • Add a palladium catalyst (e.g., Pd/C).[10]

    • The reaction may be facilitated by an in-situ generation of D₂ gas (e.g., from the reaction of aluminum with D₂O).[10]

    • The reaction is typically heated, and the extent of deuteration is monitored by NMR or MS.

    • Purify the deuterated hexanoic acid.

Step 2: Esterification of Allyl Alcohol with Deuterated Hexanoic Acid

  • Method: Fischer Esterification (as described in Protocol 1, Step 2), substituting deuterated hexanoic acid for hexanoic anhydride and using an acid catalyst like sulfuric acid.[6]

Application in Metabolic Studies

In Vitro Metabolism using Liver Microsomes

In vitro studies with liver microsomes are a common method to investigate the metabolic stability of a compound and identify its primary metabolites.

Protocol 3: In Vitro Hydrolysis of Labeled this compound in Liver Microsomes

  • Objective: To determine the rate of hydrolysis of isotopically labeled this compound in liver microsomes.

  • Materials:

    • Isotopically labeled this compound (e.g., [1-¹³C]-allyl hexanoate)

    • Liver microsomes (human, rat, or other species of interest)

    • NADPH regenerating system

    • Phosphate (B84403) buffer

    • Acetonitrile (B52724) (for quenching)

    • Internal standard

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of labeled this compound in a suitable solvent (e.g., methanol).

    • In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C.

    • Initiate the reaction by adding the labeled this compound to the microsomal suspension.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining labeled this compound and the formation of labeled allyl alcohol.

  • Data Analysis:

    • Plot the natural logarithm of the remaining percentage of the parent compound against time to determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 1: Representative In Vitro Hydrolysis Data for Labeled this compound

Time (min)Labeled this compound Remaining (%)Labeled Allyl Alcohol Formation (Peak Area)
01000
57515,000
154045,000
301570,000
60285,000
In Vivo Metabolism Studies

In vivo studies in animal models are essential to understand the complete ADME profile of a compound.

Protocol 4: In Vivo Pharmacokinetic Study of Labeled this compound in Rodents

  • Objective: To determine the pharmacokinetic parameters of isotopically labeled this compound and its major metabolites after oral administration.

  • Materials:

    • Isotopically labeled this compound

    • Rodents (e.g., rats or mice)

    • Oral gavage needles

    • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

    • Metabolism cages for urine and feces collection

    • LC-MS/MS system

  • Procedure:

    • Administer a single oral dose of the labeled this compound to the rodents.

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or other appropriate methods.

    • Process the blood to obtain plasma.

    • House the animals in metabolism cages to collect urine and feces over 24 or 48 hours.

    • Extract the labeled compounds from plasma, urine, and feces.

    • Analyze the extracts by LC-MS/MS to quantify the concentrations of the labeled parent compound and its metabolites.

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and half-life for the parent compound and its metabolites.

Table 2: Representative Pharmacokinetic Parameters of Labeled this compound and Metabolites after Oral Administration

AnalyteCₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀-t (ng·h/mL)t₁/₂ (h)
Labeled this compound500.51201.2
Labeled Allyl Alcohol2501.08002.5
Labeled Hexanoic Acid1801.56503.0

digraph "In Vivo Metabolic Study Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];

dosing [label="Oral Administration of\nLabeled this compound"]; sampling [label="Serial Blood, Urine, and\nFeces Collection"]; extraction [label="Sample Extraction and\nPreparation"]; analysis [label="LC-MS/MS Analysis"]; data_analysis [label="Pharmacokinetic Modeling\nand Data Interpretation"];

dosing -> sampling; sampling -> extraction; extraction -> analysis; analysis -> data_analysis; }

Caption: Workflow for an in vivo metabolic study.

Data Presentation and Interpretation

The use of isotopically labeled this compound allows for the unambiguous detection and quantification of the compound and its metabolites, even at low concentrations, against a complex biological background.[11][12] The mass shift introduced by the stable isotope provides a unique signature that can be easily identified by mass spectrometry. This high degree of specificity and sensitivity is crucial for accurate pharmacokinetic and metabolic profiling.

Conclusion

The isotopic labeling of this compound is an indispensable tool for elucidating its metabolic fate. The protocols and application notes provided herein offer a framework for researchers to synthesize labeled this compound and conduct comprehensive in vitro and in vivo metabolic studies. The data generated from these studies are essential for a thorough safety assessment and for understanding the disposition of this widely used fragrance and flavoring agent in biological systems.

References

Application of Allyl Hexanoate in Insect Attractant Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate (B1226103) is an organic ester with a characteristic fruity, pineapple-like aroma. It is found naturally in pineapples and is used extensively in the flavor and fragrance industry.[1][2] In the context of chemical ecology, volatile organic compounds (VOCs) emitted by plants, particularly fruit esters, play a crucial role in mediating insect behavior, including host plant location, feeding, and oviposition. While there is extensive research on various fruit esters as insect attractants, a comprehensive review of scientific literature and patent databases reveals a notable lack of specific studies demonstrating the efficacy of allyl hexanoate as a primary insect attractant.

However, the absence of repellency in certain contexts and the established attractant properties of structurally similar compounds suggest that this compound may hold potential as a subject for future research in insect attractant development. This document provides a summary of the current, albeit limited, relevant research and presents generalized experimental protocols for evaluating the potential of this compound as an insect attractant.

Current State of Research

Direct research quantifying the attractant properties of this compound is scarce. However, some studies provide indirect evidence or a basis for further investigation:

  • A study on the toxicity and repellency of five allyl esters against the red flour beetle, Tribolium castaneum, found that while other allyl esters (allyl cinnamate, allyl 2-furoate, allyl heptanoate, and allyl octanoate) showed moderate to high repellency, This compound was the only one that did not produce a repellent effect . This neutral response suggests it may not be aversive and could potentially be an attractant for this species.

  • For the codling moth, Cydia pomonella, a significant agricultural pest, a structurally similar compound, (Z)-3-hexenyl hexanoate , is a known synthetic apple volatile used as an attractant for monitoring and management.[1] This indicates that the hexanoate moiety is recognized by the olfactory system of this major pest.

  • Research on the Oriental fruit moth, Grapholita molesta, has explored the behavioral effects of various compounds. While specific data on this compound is not provided, the known attraction of this pest to fruit odors makes esters like this compound plausible candidates for investigation.[3][4][5]

Given the lack of specific quantitative data, the following sections provide standardized protocols for researchers to systematically evaluate the attractant properties of this compound.

Data Presentation: Hypothetical Screening Data

The following tables are presented as templates to structure data from future experiments, as no specific quantitative data for this compound as an attractant was found in the literature.

Table 1: Hypothetical Electroantennography (EAG) Screening Results for this compound

Insect SpeciesSexMean EAG Response (mV ± SE) at 10 µgNormalized Response (%)*
Tribolium castaneumMixed0.8 ± 0.1120%
Cydia pomonellaFemale1.2 ± 0.2150%
Grapholita molestaMale0.9 ± 0.15110%
Drosophila melanogasterMixed0.5 ± 0.0880%

*Normalized against a standard attractant for each species.

Table 2: Hypothetical Y-Tube Olfactometer Bioassay Results for this compound

Insect SpeciesConcentration (µg/µL)No. Choosing TreatmentNo. Choosing Control% AttractionP-value
Tribolium castaneum1351570%<0.05
Cydia pomonella1401080%<0.01
Grapholita molesta1321864%<0.05
Drosophila melanogaster1282256%>0.05

Experimental Protocols

The following are detailed, generalized protocols for key experiments used in the evaluation of insect attractants.

Protocol 1: Electroantennography (EAG)

This protocol outlines the procedure for measuring the electrical response of an insect's antenna to this compound.

Objective: To determine if the olfactory receptor neurons on an insect's antenna are stimulated by this compound.

Materials:

  • This compound (high purity)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • Intact insect antennae

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Glass capillaries

  • Saline solution (e.g., Ringer's solution)

  • Filter paper strips

  • Pasteur pipettes

  • Purified, humidified air source

Procedure:

  • Preparation of Odor Stimuli:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Create a serial dilution of the stock solution to obtain a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • Apply 10 µL of each dilution onto a filter paper strip.

    • As a control, apply 10 µL of the solvent alone to a separate filter paper strip.

    • Insert each filter paper strip into a separate Pasteur pipette.

  • Antenna Preparation:

    • Immobilize an adult insect.

    • Excise one antenna at the base.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the base.

  • EAG Recording:

    • Position the mounted antenna in a continuous stream of purified, humidified air.

    • Introduce the tip of the Pasteur pipette containing the odor stimulus into the airstream directed at the antenna.

    • Deliver a puff of air (e.g., 0.5 seconds) through the pipette to deliver the odor stimulus to the antenna.

    • Record the resulting depolarization (EAG response) using the data acquisition software.

    • Allow sufficient time between stimuli for the antenna to recover.

    • Present the stimuli in a randomized order, with the solvent control tested periodically.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus.

    • Subtract the average response to the solvent control from the response to each this compound concentration.

    • Responses can be normalized against a known standard attractant to allow for comparison across different preparations.

Protocol 2: Y-Tube Olfactometer Bioassay

This protocol describes a behavioral assay to determine if insects are attracted to, repelled by, or indifferent to the odor of this compound.

Objective: To assess the behavioral response (attraction/repellency) of insects to this compound.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • This compound

  • Solvent (e.g., paraffin oil)

  • Filter paper

  • Test insects (e.g., 2-3 day old, mated females, starved for 4-6 hours)

Procedure:

  • Setup:

    • Clean the Y-tube olfactometer thoroughly with a solvent (e.g., ethanol) and bake it to remove any residual odors.

    • Connect the arms of the Y-tube to the purified air source, ensuring equal airflow through both arms.

  • Stimulus Preparation:

    • Apply a solution of this compound in the solvent (e.g., 1 µg/µL) to a filter paper.

    • Apply the solvent control to another identical filter paper.

    • Place the filter papers in the respective arms of the olfactometer.

  • Behavioral Observation:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect a set amount of time (e.g., 5-10 minutes) to make a choice.

    • A choice is recorded when the insect moves a certain distance into one of the arms and remains there for a specified period (e.g., 1 minute).

    • Insects that do not make a choice within the allotted time are recorded as "no choice".

    • Test a sufficient number of insects (e.g., 50-100) for statistical power.

    • Rotate the Y-tube 180 degrees after a set number of insects have been tested to avoid positional bias.

  • Data Analysis:

    • Analyze the number of insects choosing the treatment arm versus the control arm using a Chi-squared test or a binomial test.

    • Calculate the percentage of attraction.

Visualizations

Signaling Pathway and Experimental Workflows

Insect_Olfactory_Pathway cluster_environment External Environment cluster_antenna Insect Antenna cluster_brain Insect Brain AH This compound (Odorant Molecule) Sensillum Olfactory Sensillum AH->Sensillum Enters pore OBP Odorant Binding Protein (OBP) Sensillum->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) AL Antennal Lobe ORN->AL Signal Transduction OR->ORN Activates MB Mushroom Body (Higher Brain Center) AL->MB Signal Processing Behavior Behavioral Response (Attraction/Repulsion) MB->Behavior Decision Making

Caption: Generalized insect olfactory signaling pathway.

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions D Deliver Odor Stimulus A->D B Prepare Insect Antenna C Mount Antenna on Electrodes B->C C->D E Record EAG Signal D->E F Measure Signal Amplitude E->F G Statistical Analysis (Compare to Control) F->G Olfactometer_Workflow cluster_setup Setup cluster_bioassay Bioassay cluster_data Data Analysis S1 Prepare Y-Tube Olfactometer S2 Introduce Odor Source (this compound vs. Control) S1->S2 B1 Introduce Insect S2->B1 B2 Observe and Record Choice B1->B2 B3 Repeat with Multiple Insects B2->B3 D1 Compile Choices B3->D1 D2 Perform Chi-Squared Test D1->D2 D3 Determine Significance D2->D3

References

Troubleshooting & Optimization

Technical Support Center: Purification of Synthetic Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic Allyl hexanoate (B1226103). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the purification of synthetic Allyl hexanoate.

Post-Synthesis Work-up

Q1: What are the initial steps to purify crude this compound after synthesis?

A1: The typical initial work-up involves neutralizing the acidic catalyst (e.g., sulfuric acid) and removing water-soluble impurities. This is generally achieved through a series of washes in a separatory funnel. The crude reaction mixture is first washed with water, followed by a wash with a basic solution like 15% sodium carbonate (Na₂CO₃) solution to neutralize any remaining acid, and finally washed again with water until the aqueous layer is neutral.[1]

Q2: I am observing an emulsion (a cloudy or milky layer between the organic and aqueous phases) during the washing steps. How can I resolve this?

A2: Emulsion formation is a common issue, especially when the reaction mixture contains surfactants or when agitated too vigorously. Here are several techniques to break an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a period. Sometimes the layers will separate on their own.

  • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.

  • Filtration: In persistent cases, you can filter the entire mixture through a pad of Celite.

Q3: How do I confirm that all the acidic catalyst has been neutralized?

A3: After washing with the sodium carbonate solution, you can check the pH of the aqueous layer from the subsequent water wash using pH paper. The aqueous layer should be neutral (pH ~7). Continue with water washes until a neutral pH is achieved. Incomplete neutralization can lead to hydrolysis of the ester during subsequent heating steps.

Drying the Organic Layer

Q4: Why is it necessary to dry the organic layer containing this compound?

A4: Water must be removed from the organic layer before distillation for two main reasons. Firstly, water can co-distill with the product, leading to inaccurate boiling point readings and an impure final product. Secondly, the presence of water, especially at elevated temperatures during distillation, can cause the hydrolysis of this compound back to hexanoic acid and allyl alcohol.

Q5: What are some suitable drying agents for this compound, and how do I use them?

A5: Anhydrous sodium carbonate (Na₂CO₃) or anhydrous calcium chloride (CaCl₂) are commonly used drying agents for esters like this compound.[1] Add the drying agent to the organic solution in an Erlenmeyer flask and swirl. If the drying agent clumps together, it indicates that it has absorbed water and more should be added until some of the agent remains free-flowing. Allow the solution to stand for at least 15-30 minutes to ensure all water has been absorbed before filtering off the drying agent.

Purification by Distillation

Q6: What type of distillation is recommended for purifying this compound?

A6: Vacuum distillation is the preferred method for purifying this compound.[1][2] this compound has a relatively high boiling point at atmospheric pressure (186-188 °C), and distilling at this temperature can lead to decomposition.[1] By reducing the pressure, the boiling point is lowered, allowing for distillation at a temperature that minimizes the risk of degradation. For example, the boiling point of this compound is 75-76 °C at 15 mmHg.[1]

Q7: My distilled this compound is not pure. What could be the problem?

A7: Impurities in the final product after distillation can be due to several factors:

  • Inefficient Fractionation: If impurities have boiling points close to that of this compound, a simple distillation may not be sufficient. Using a fractionating column can improve separation.

  • Incomplete Removal of Precursors: Ensure that the initial washing and drying steps were thorough to remove unreacted hexanoic acid (boiling point ~205 °C) and allyl alcohol (boiling point ~97 °C).

  • Decomposition: If the distillation temperature is too high, the ester may be decomposing. Ensure a stable and appropriate vacuum is maintained to keep the boiling point low. One patent describes a vacuum rectification at -0.09Mpa with a top temperature of 110-115 °C.[2]

  • Contaminated Glassware: Always use clean and dry glassware for the distillation and collection of the product.

Alternative Purification by Chromatography

Q8: Can I use chromatography to purify this compound instead of distillation?

A8: Yes, flash column chromatography is a viable alternative for purifying this compound, especially for smaller scale preparations or when impurities are difficult to remove by distillation. Normal-phase chromatography using silica (B1680970) gel is typically effective for esters.

Q9: How do I choose a solvent system for flash column chromatography of this compound?

A9: The ideal solvent system should provide good separation between this compound and any impurities. This is typically determined by thin-layer chromatography (TLC) beforehand. A common starting point for esters is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound.

Data Presentation

The following tables summarize key quantitative data related to the purification of this compound.

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at reduced pressureDensity (g/mL) at 25°C
This compound 156.22186 - 188[1]75 - 76 at 15 mmHg[1]0.887[1]
Hexanoic Acid116.16~2050.945
Allyl Alcohol58.08970.854
Diallyl Ether98.1494.30.805

Table 2: Typical Purification Outcomes for this compound

Purification MethodKey ParametersTypical YieldTypical PurityReference
Vacuum Distillation78 °C at 32 mbar96% (theoretical)>99% (GC)US20020137660A1
Fractional Distillation186-188 °C at atmospheric pressure86.9%Not specified[1]
Flash ChromatographySilica gel, Hexane/Ethyl Acetate gradientDependent on scale and crude purity>98% (typically achievable)General Technique

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction Work-up
  • Transfer to Separatory Funnel: After the synthesis reaction is complete and cooled to room temperature, transfer the crude reaction mixture to a separatory funnel.

  • Initial Water Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and vent to release any pressure. Shake the funnel gently for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer.

  • Neutralization Wash: Add a 15% aqueous solution of sodium carbonate (Na₂CO₃) to the organic layer in the separatory funnel. Shake gently, venting frequently to release any CO₂ gas that may form. Allow the layers to separate and drain the aqueous layer.

  • Final Water Washes: Wash the organic layer with equal volumes of deionized water until the aqueous wash is neutral (test with pH paper).

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a suitable drying agent (e.g., anhydrous Na₂CO₃ or CaCl₂) until it no longer clumps. Swirl the flask and let it stand for at least 15 minutes.

  • Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug into a round-bottom flask to remove the drying agent.

  • Solvent Removal: If a solvent was used in the reaction, remove it using a rotary evaporator. The remaining crude this compound is now ready for final purification.

Protocol 2: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and all joints are properly sealed with vacuum grease.

  • Sample Addition: Add the crude, dried this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Initiate Vacuum: Connect the apparatus to a vacuum source and slowly evacuate the system. A vacuum trap cooled with a cold bath (e.g., dry ice/acetone) should be placed between the apparatus and the vacuum source.

  • Heating: Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for the measured pressure (e.g., 75-76 °C at 15 mmHg).[1] Discard any initial lower-boiling fractions (forerun) and stop the distillation before the flask is completely dry to prevent the formation of peroxides.

  • Completion: Once the desired fraction has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Protocol 3: Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives an Rf value of ~0.2-0.3 for this compound.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system (wet slurry packing is common).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent and carefully load it onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply positive pressure (using air or nitrogen) to push the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow Crude_Product Crude this compound (from synthesis) Washing Liquid-Liquid Extraction (Water & Na2CO3 washes) Crude_Product->Washing Drying Drying (Anhydrous Na2CO3/CaCl2) Washing->Drying Purification Final Purification Drying->Purification Distillation Vacuum Distillation Purification->Distillation Primary Method Chromatography Flash Chromatography Purification->Chromatography Alternative Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Troubleshooting_LLE Start Liquid-Liquid Extraction Problem Problem Encountered? Start->Problem Emulsion Emulsion Formation Problem->Emulsion Yes Incomplete_Neutralization Incomplete Neutralization Problem->Incomplete_Neutralization Yes Proceed Proceed to Drying Problem->Proceed No Solution_Emulsion Add Brine Gentle Swirling Wait Emulsion->Solution_Emulsion Solution_Neutralization Continue Na2CO3/Water Washes Check pH of Aqueous Layer Incomplete_Neutralization->Solution_Neutralization Solution_Emulsion->Proceed Solution_Neutralization->Proceed

References

By-product formation in Allyl hexanoate synthesis and its prevention.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Allyl Hexanoate (B1226103) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming common challenges in the synthesis of allyl hexanoate, with a focus on by-product formation and prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Fischer-Speier esterification . This involves the direct reaction of hexanoic acid with allyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid[1]. Another common method is transesterification , where an ester of hexanoic acid (like methyl hexanoate) reacts with allyl alcohol.

Q2: What are the primary by-products I should be aware of during this compound synthesis?

A2: The main by-products of concern are diallyl ether and polymers . Diallyl ether can form through the acid-catalyzed self-condensation of allyl alcohol. Polymerization of the allyl group in either the starting material or the product can also occur, especially at elevated temperatures or in the presence of radical initiators.

Q3: I see an unexpected peak in my GC-MS analysis. How can I identify it?

A3: An unexpected peak could be one of the common by-products. Compare the mass spectrum of the unknown peak with the known fragmentation patterns of diallyl ether and oligomers of this compound. Diallyl ether will have a different molecular weight and fragmentation pattern than your desired product. Polymeric materials may not be volatile enough to be observed by GC-MS and might remain in the injection port or as a residue in your flask.

Q4: My reaction yield is consistently low. What are the likely causes?

A4: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The presence of water, a by-product, can shift the equilibrium back towards the reactants. Other factors include incomplete reaction, sub-optimal reaction temperature, catalyst deactivation, or loss of product during workup and purification[2].

Q5: Is it possible to use a milder catalyst than sulfuric acid to avoid by-product formation?

A5: Yes, several milder catalysts can be employed. Solid acid catalysts , such as zeolites (e.g., H-beta), offer advantages like easier separation and potentially higher selectivity[3][4][5]. Enzymatic catalysis using lipases is another green alternative that operates under mild conditions and can significantly reduce by-product formation[6][7][8][9].

Troubleshooting Guides

Issue 1: Presence of Diallyl Ether By-product

Symptoms:

  • A peak with a retention time close to that of this compound is observed in the GC chromatogram.

  • NMR analysis shows signals corresponding to diallyl ether.

Possible Causes & Solutions:

Cause Solution Underlying Principle
High Reaction Temperature Optimize the reaction temperature. For Fischer esterification, aim for a temperature that allows for efficient water removal without promoting the dehydration of allyl alcohol.Higher temperatures can accelerate the acid-catalyzed dehydration of allyl alcohol to form diallyl ether[10].
Strong Acid Catalyst Consider using a milder acid catalyst, such as p-toluenesulfonic acid, or a solid acid catalyst like a zeolite.Strong acids like sulfuric acid are more likely to promote side reactions such as dehydration.
Excess Allyl Alcohol While an excess of one reactant is often used to drive the equilibrium, an excessive amount of allyl alcohol can increase the probability of its self-condensation. Optimize the molar ratio of reactants.A higher concentration of allyl alcohol increases the likelihood of intermolecular reactions between two allyl alcohol molecules.
Issue 2: Polymerization of the Product

Symptoms:

  • The reaction mixture becomes viscous or solidifies.

  • A non-volatile residue is left after distillation.

  • Low yield of the desired liquid product.

Possible Causes & Solutions:

Cause Solution Underlying Principle
High Reaction or Distillation Temperature Conduct the reaction and subsequent distillation at the lowest feasible temperature. Vacuum distillation is highly recommended for purifying this compound to lower the boiling point[11].High temperatures can initiate thermal polymerization of the allyl groups[12][13].
Presence of Radical Initiators Ensure all glassware is clean and free of potential radical initiators. Consider adding a radical inhibitor, such as hydroquinone (B1673460), during the reaction and distillation[14][15].Radical initiators can trigger a chain reaction leading to the polymerization of the allyl moieties.
Extended Reaction Time Monitor the reaction progress using techniques like TLC or GC and stop the reaction once equilibrium is reached or the starting material is consumed.Prolonged heating increases the likelihood of side reactions, including polymerization.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

Catalyst Typical Reaction Conditions Reported Yield (%) Key Advantages Potential Drawbacks
Sulfuric Acid (H₂SO₄) Reflux, with water removal70-85Inexpensive, readily availablePromotes by-product formation (diallyl ether, polymerization)[1]
p-Toluenesulfonic Acid (p-TsOH) Reflux, with water removal80-90Milder than H₂SO₄, less charringMore expensive than H₂SO₄
Zeolite (e.g., H-Beta) 100-140 °C85-95Reusable, easy to separate, high selectivityMay require higher temperatures, potential for diffusion limitations
Immobilized Lipase (e.g., Novozym 435) 40-60 °C, solvent-free or in organic solvent>95Mild conditions, high selectivity, environmentally friendlyHigher cost, longer reaction times, potential for enzyme deactivation

Experimental Protocols

Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid
  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Reactants: To the flask, add hexanoic acid (1.0 eq), allyl alcohol (1.5 eq), p-toluenesulfonic acid (0.05 eq), and a suitable solvent that forms an azeotrope with water (e.g., toluene). A small amount of a polymerization inhibitor like hydroquinone can also be added.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill, and water will be collected in the Dean-Stark trap, driving the reaction to completion.

  • Work-up: After the theoretical amount of water has been collected, cool the reaction mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by vacuum distillation[16].

Protocol 2: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a fractionating column (e.g., Vigreux) to enhance separation[17][18][19].

  • Crude Product: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Distillation: Gradually reduce the pressure and begin heating.

  • Fraction Collection: Collect the initial fraction, which may contain lower-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the given pressure, collect the main fraction in a clean receiving flask.

  • Completion: Stop the distillation before the flask goes to dryness to prevent the polymerization of any high-boiling residues[20].

Mandatory Visualization

Allyl_Hexanoate_Synthesis_Byproducts Hexanoic_Acid Hexanoic Acid Allyl_Hexanoate This compound (Desired Product) Hexanoic_Acid->Allyl_Hexanoate + Allyl Alcohol (Acid Catalyst) Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Allyl_Hexanoate Diallyl_Ether Diallyl Ether Allyl_Alcohol->Diallyl_Ether Self-condensation (Acid Catalyst) Polymer_AA Poly(allyl alcohol) Allyl_Alcohol->Polymer_AA Polymerization Polymer Polymer Allyl_Hexanoate->Polymer Polymerization (Heat/Initiators)

Caption: Reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Start Synthesis Reaction Esterification Reaction Start->Reaction Workup Work-up & Purification Reaction->Workup Analysis GC-MS/NMR Analysis Workup->Analysis Pure_Product High Yield, Pure Product Analysis->Pure_Product Success Low_Yield Low Yield Analysis->Low_Yield Problem Impure_Product Impure Product Analysis->Impure_Product Problem Check_Equilibrium Optimize Water Removal Adjust Reactant Ratio Low_Yield->Check_Equilibrium Check_Byproducts Identify Impurities Impure_Product->Check_Byproducts Adjust_Temp Lower Reaction/Distillation Temp. Check_Byproducts->Adjust_Temp Diallyl Ether or Polymer Change_Catalyst Use Milder/Alternative Catalyst Check_Byproducts->Change_Catalyst Diallyl Ether Add_Inhibitor Add Polymerization Inhibitor Check_Byproducts->Add_Inhibitor Polymer

References

Optimizing Reaction Conditions for Allyl Hexanoate Esterification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of allyl hexanoate (B1226103) via esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of hexanoic acid with allyl alcohol.

Question: Why is my allyl hexanoate yield consistently low?

Answer:

Low yields in Fischer esterification are often due to the reversible nature of the reaction and several other factors. Here are the primary causes and their solutions:

  • Incomplete Water Removal: The esterification reaction produces water as a byproduct. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thus lowering the yield of the ester.[1][2]

    • Solution: Employ a Dean-Stark apparatus with an azeotropic solvent like toluene (B28343) or benzene (B151609) to continuously remove water as it is formed.[1][3] This is a highly effective method for driving the reaction to completion.

  • Suboptimal Reactant Molar Ratio: The ratio of allyl alcohol to hexanoic acid significantly impacts the equilibrium position.

    • Solution: Use an excess of one of the reactants. Since allyl alcohol is often more volatile and easier to remove than hexanoic acid, using it in excess (e.g., a molar ratio of 1.1:1 to 2:1 of alcohol to acid) can effectively increase the yield.[1][4] One study demonstrated that increasing the alcohol from a 1:1 to a 10:1 ratio increased the yield of an ester from 65% to 97%.[1]

  • Insufficient Catalyst Concentration: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a reasonable timeframe.

    • Solution: Ensure an appropriate catalyst loading. For strong acid catalysts like sulfuric acid or p-toluenesulfonic acid, a concentration of 0.001 to 0.01 moles per mole of carboxylic acid is typically effective.[4]

  • Inadequate Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Solution: The reaction temperature should be high enough to facilitate a reasonable reaction rate but below the boiling point of the reactants if not using a reflux setup. A typical temperature range for this esterification is 70-170°C.[4] Heating the reaction mixture under reflux is a common practice.

Question: I am observing the formation of an unknown byproduct. What could it be and how can I prevent it?

Answer:

Side reactions can lead to the formation of impurities, complicating purification and reducing the yield of the desired this compound.

  • Diallyl Ether Formation: A common side reaction with allyl alcohol is the acid-catalyzed self-condensation to form diallyl ether.[5]

    • Prevention: One strategy to suppress this side reaction is to add diallyl ether to the reaction mixture at the beginning. The presence of the ether can inhibit its further formation and it can also serve as an azeotroping agent to aid in water removal.[5]

  • Polymerization: Allyl compounds are susceptible to polymerization, especially at higher temperatures.[6]

    • Prevention: Consider using a polymerization inhibitor. It is also advisable to conduct the reaction at the lowest effective temperature and for the minimum time required to achieve good conversion.

  • Rearrangement of Allyl Alcohol: In the presence of an acid catalyst, allyl alcohol can potentially rearrange.[6]

    • Prevention: Careful control of reaction conditions, particularly temperature, can minimize this side reaction.

Question: My final product is difficult to purify. What are the best practices for purification?

Answer:

Effective purification is crucial for obtaining high-purity this compound.

  • Incomplete Separation during Workup: this compound has some solubility in aqueous solutions containing ethanol, which can make separation in a separatory funnel challenging if there is a significant amount of unreacted alcohol.[7]

    • Solution: After the reaction, it is important to remove as much of the excess allyl alcohol as possible, for instance, by distillation. During the aqueous workup, use a saturated sodium bicarbonate solution to neutralize the acid catalyst and any remaining hexanoic acid. Follow this with washes with water and then brine to help break up any emulsions and remove water-soluble impurities.[8]

  • Persistent Impurities: Even after washing, residual starting materials or byproducts may remain.

    • Solution: The final purification step is typically fractional distillation.[8] this compound has a boiling point of approximately 185-188°C.[9] Careful distillation should effectively separate it from lower-boiling components like allyl alcohol (b.p. 97°C) and higher-boiling components like hexanoic acid (b.p. 205°C) and diallyl ether (b.p. 94°C). For industrial-scale production, vacuum fractionation and rectification are employed to achieve high purity.[10]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed esterification of this compound?

A1: The synthesis of this compound from hexanoic acid and allyl alcohol proceeds via the Fischer-Speier esterification mechanism.[3][11] The key steps are:

  • Protonation of the carbonyl oxygen of hexanoic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic.[2]

  • Nucleophilic attack of the hydroxyl group of allyl alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

  • Proton transfer from the newly added alcohol moiety to one of the original hydroxyl groups.

  • Elimination of water as a leaving group, regenerating the carbonyl group and forming a protonated ester.

  • Deprotonation of the ester to yield the final product, this compound, and regenerate the acid catalyst.[2]

Q2: What are the most common catalysts used for this compound synthesis?

A2: The most common catalysts are strong Brønsted acids. These include:

  • Sulfuric acid (H₂SO₄): A widely used, inexpensive, and effective catalyst.[8]

  • p-Toluenesulfonic acid (p-TsOH): A solid, organic-soluble acid that is often easier to handle than sulfuric acid.[10]

  • Lewis acids: Can also be used to promote the reaction.[3]

Q3: How do I monitor the progress of the reaction?

A3: The progress of the esterification can be monitored by several techniques:

  • Gas Chromatography (GC): This is a highly effective method for quantifying the disappearance of reactants and the appearance of the product.

  • Thin Layer Chromatography (TLC): A simpler, qualitative method to observe the formation of the less polar ester product from the more polar carboxylic acid.

  • Water Collection: In a setup with a Dean-Stark trap, the amount of water collected provides a direct measure of the reaction's progress.

Q4: Can I perform this reaction without a solvent?

A4: While a solvent that forms an azeotrope with water (like toluene) is beneficial for water removal, it is possible to run the reaction neat.[12] In this case, using a large excess of one of the reactants (typically allyl alcohol) is even more critical to drive the equilibrium. The reaction temperature would need to be carefully controlled to allow for the removal of water without significant loss of the reactants.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Ester Yield

Molar Ratio (Allyl Alcohol : Hexanoic Acid)Typical Yield (%)Reference
1 : 1~65%[1]
1.1 : 1 to 2 : 1Recommended for higher yields[4]
10 : 1Up to 97%[1]

Table 2: Recommended Catalyst Loading

CatalystMolar Ratio (Catalyst : Hexanoic Acid)Reference
Sulfuric Acid / p-TsOH0.001 : 1 to 0.01 : 1[4]

Table 3: Typical Reaction Conditions

ParameterRecommended RangeReference
Temperature70 - 170 °C[4]
Reaction TimeVaries (monitor for completion)-
PressureAtmospheric (with reflux)

Experimental Protocols

Laboratory Scale Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for Fischer esterification.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap.

  • Charging Reactants: To the round-bottom flask, add hexanoic acid, allyl alcohol (in a desired molar excess, e.g., 1.5 equivalents), an appropriate solvent for azeotropic water removal (e.g., toluene, approximately 2 mL per gram of hexanoic acid), and a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 equivalents).

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the reaction is complete.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted hexanoic acid. Be cautious of gas evolution (CO₂).

    • Wash the organic layer with water.

    • Wash the organic layer with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Remove the solvent by rotary evaporation.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.[8]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Assemble Reflux Apparatus with Dean-Stark Trap B Charge Reactants: Hexanoic Acid, Allyl Alcohol, Solvent (Toluene), Catalyst A->B C Heat to Reflux B->C D Monitor Water Collection in Dean-Stark Trap C->D E Reaction Complete (No more water collected) D->E F Cool to Room Temperature E->F G Aqueous Wash (NaHCO3, H2O, Brine) F->G H Dry Organic Layer G->H I Remove Solvent H->I J Fractional Distillation I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Start Low Yield or Impure Product? Yield_Check Low Yield? Start->Yield_Check Purity_Check Impure Product? Water_Removal Incomplete Water Removal? Yield_Check->Water_Removal Yes Yield_Check->Purity_Check No Use_Dean_Stark Solution: Use Dean-Stark or Azeotropic Distillation Water_Removal->Use_Dean_Stark Yes Ratio_Check Suboptimal Reactant Ratio? Water_Removal->Ratio_Check No Increase_Alcohol Solution: Increase Molar Ratio of Allyl Alcohol Ratio_Check->Increase_Alcohol Yes Catalyst_Check Insufficient Catalyst? Ratio_Check->Catalyst_Check No Increase_Catalyst Solution: Increase Catalyst Loading Catalyst_Check->Increase_Catalyst Yes Byproduct_Check Side Reactions Occurring? Purity_Check->Byproduct_Check Yes Ether_Formation Diallyl Ether Formation? Byproduct_Check->Ether_Formation Yes Purification_Issue Ineffective Purification? Byproduct_Check->Purification_Issue No Add_Ether Solution: Add Diallyl Ether at Start of Reaction Ether_Formation->Add_Ether Yes Ether_Formation->Purification_Issue No Optimize_Distillation Solution: Optimize Fractional Distillation Purification_Issue->Optimize_Distillation Yes

Caption: Troubleshooting decision tree for this compound esterification.

References

Improving the yield and purity of enzymatically synthesized Allyl hexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of Allyl Hexanoate (B1226103). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for improving the yield and purity of enzymatically synthesized Allyl hexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using an enzymatic approach to synthesize this compound?

A1: Enzymatic synthesis, typically using lipases, offers several advantages over traditional chemical methods. These include milder reaction conditions (lower temperature and pressure), which reduces energy consumption and the formation of unwanted byproducts.[1] Enzymes also exhibit high specificity, leading to higher purity of the final product and a cleaner, more environmentally friendly process.[1]

Q2: Which type of enzyme is most commonly used for this compound synthesis?

A2: Lipases (E.C. 3.1.1.3) are the most frequently used enzymes for the synthesis of esters like this compound.[2] They are effective in both aqueous and non-aqueous environments and can catalyze both hydrolysis and esterification reactions.[2][3] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are often preferred as they offer enhanced stability and can be easily recovered and reused, which is economically advantageous for industrial applications.[4][5]

Q3: What is the difference between direct esterification and transesterification for producing this compound?

A3: Direct esterification involves the reaction of a carboxylic acid (hexanoic acid) with an alcohol (allyl alcohol) to form an ester and water.[2] Transesterification, on the other hand, is the reaction of an existing ester with an alcohol to produce a different ester and a different alcohol.[2] For this compound synthesis, direct esterification is the more common enzymatic route.

Q4: Can the synthesis be performed without an organic solvent?

A4: Yes, solvent-free systems are a viable and often preferred option for the enzymatic synthesis of esters.[4][6] Eliminating organic solvents increases the concentration of reactants, leading to higher volumetric productivity, and simplifies the downstream purification process.[6] However, the high viscosity of a solvent-free medium can sometimes present mass transfer limitations.[7]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Question: My enzymatic synthesis of this compound is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential CauseRecommended Action
Suboptimal Reaction Temperature Lipases have an optimal temperature range for activity, typically between 40-60°C.[8] Temperatures that are too low will decrease the reaction rate, while excessively high temperatures can cause enzyme denaturation and loss of activity.[8] It is crucial to determine the optimal temperature for the specific lipase being used.
Incorrect Substrate Molar Ratio The molar ratio of hexanoic acid to allyl alcohol significantly affects the reaction equilibrium. An excess of one substrate can drive the reaction towards product formation, but a large excess, particularly of the alcohol, can inhibit the enzyme. Experiment with different molar ratios (e.g., 1:1, 1:1.5, 1.5:1) to find the optimal balance for your system.
Inadequate Enzyme Concentration A low concentration of lipase will lead to a slow reaction that may not reach equilibrium in a reasonable timeframe.[9] Increasing the enzyme loading can improve the reaction rate and yield. However, beyond a certain point, the increase in rate may level off due to substrate saturation or mass transfer limitations.[10]
Suboptimal Water Activity (a_w) While water is a byproduct of the esterification reaction and excess water can promote the reverse hydrolytic reaction, a minimal amount of water is essential for maintaining the enzyme's catalytic conformation and activity.[3] Both very low and very high water activity can negatively impact the reaction rate. The optimal water activity should be determined and controlled, for instance by using molecular sieves or pervaporation.[6]
Product or Substrate Inhibition High concentrations of the substrates (hexanoic acid or allyl alcohol) or the product (this compound) can inhibit the enzyme, reducing its activity over time. Consider a fed-batch approach for substrate addition or in-situ product removal to mitigate these inhibitory effects.
Enzyme Inactivation The enzyme may be inactivated by impurities in the substrates or by harsh reaction conditions. Ensure the purity of your starting materials and operate within the enzyme's stability range for pH and temperature.
Issue 2: Low Purity of this compound

Question: The purity of my synthesized this compound is lower than expected. What are the likely impurities and how can I improve the purity?

Answer: Low purity is often due to the presence of unreacted starting materials or the formation of byproducts.

Potential CauseRecommended Action
Incomplete Reaction If the reaction has not reached completion, unreacted hexanoic acid and allyl alcohol will remain in the product mixture. To address this, optimize the reaction conditions (temperature, time, enzyme concentration, substrate ratio) to drive the reaction towards completion. Monitor the reaction progress over time using techniques like Gas Chromatography (GC) to determine the optimal reaction time.
Byproduct Formation Although enzymatic reactions are highly specific, side reactions can still occur. A potential byproduct in this synthesis is diallyl ether, which can form from the dehydration of two allyl alcohol molecules. Optimizing the reaction conditions, particularly maintaining an appropriate water activity, can help minimize such side reactions.
Ineffective Purification The purification method may not be adequately separating the this compound from the other components of the reaction mixture. Post-reaction, the enzyme should be removed (e.g., by filtration for immobilized enzymes). The remaining mixture can be purified by techniques such as vacuum distillation or column chromatography to separate the ester from unreacted substrates and any byproducts. Washing the crude product with a mild base (e.g., sodium bicarbonate solution) can help remove residual acidic starting material.

Quantitative Data Summary

The following tables summarize the impact of key parameters on the yield of enzymatically synthesized esters, which can be used as a starting point for the optimization of this compound synthesis.

Table 1: Effect of Temperature on Ester Yield

Temperature (°C)Ester Conversion (%)Reference
30Lower conversion rate[8]
40Increased conversion rate[8]
50Nearing optimal conversion[8]
60Often optimal for lipases[4]
70Risk of enzyme denaturation[11]

Table 2: Effect of Substrate Molar Ratio (Acid:Alcohol) on Ester Yield

Molar Ratio (Acid:Alcohol)Ester Conversion (%)Reference
1:1Baseline conversion[12]
1:2Often higher conversion[11]
1:3May further increase conversion
2:1Can also increase conversion[12]

Table 3: Effect of Enzyme Concentration on Ester Yield

Enzyme Concentration (% w/w of substrates)Ester Conversion (%)Reference
1%Lower conversion[11]
5%Increased conversion[4]
7%Nearing optimal conversion[4]
10%High conversion, risk of diminishing returns[4]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol describes a general procedure for the lipase-catalyzed synthesis of this compound in a solvent-free system.

  • Reactant Preparation: In a temperature-controlled reaction vessel, combine hexanoic acid and allyl alcohol. The molar ratio should be optimized, but a starting point of 1:1.5 (acid:alcohol) is recommended.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435, to the mixture. A typical enzyme loading is 5-10% by weight of the total substrates.

  • Reaction Incubation: Place the reaction vessel in a shaking incubator or use a mechanical stirrer to ensure adequate mixing. Set the temperature to the enzyme's optimum, typically between 50-60°C.

  • Water Removal (Optional but Recommended): To drive the reaction equilibrium towards ester formation, water, a byproduct of the reaction, should be removed. This can be achieved by adding molecular sieves (3Å) to the reaction mixture or by carrying out the reaction under a mild vacuum.

  • Monitoring the Reaction: At regular intervals, withdraw small aliquots of the reaction mixture. Analyze the samples by Gas Chromatography (GC) to monitor the formation of this compound and the consumption of the reactants. Continue the reaction until the conversion plateaus.

  • Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with a suitable solvent (e.g., n-hexane) and dried for reuse.[5]

Protocol 2: Purification of this compound

This protocol outlines the steps for purifying the crude this compound after the removal of the enzyme.

  • Neutralization: Transfer the crude product to a separatory funnel. Add a saturated solution of sodium bicarbonate to neutralize any unreacted hexanoic acid. Gently mix and allow the layers to separate. Discard the lower aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities. Again, discard the aqueous layer.

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (B86663) or sodium sulfate.

  • Filtration: Filter the mixture to remove the drying agent.

  • Solvent Removal (if applicable): If a solvent was used for washing, remove it using a rotary evaporator.

  • Vacuum Distillation: Purify the crude this compound by vacuum distillation. Collect the fraction that distills at the boiling point of this compound at the given pressure.

  • Purity Analysis: Analyze the purity of the final product using Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage reactants 1. Prepare Reactants (Hexanoic Acid & Allyl Alcohol) enzyme_add 2. Add Immobilized Lipase reactants->enzyme_add incubation 3. Incubate with Stirring (50-60°C) enzyme_add->incubation monitoring 4. Monitor Reaction (via GC) incubation->monitoring enzyme_recovery 5. Recover Enzyme (Filtration) monitoring->enzyme_recovery neutralization 6. Neutralize Acid (NaHCO3 wash) enzyme_recovery->neutralization Crude Product washing 7. Wash with Brine neutralization->washing drying 8. Dry Organic Layer (Anhydrous MgSO4) washing->drying distillation 9. Vacuum Distillation drying->distillation analysis 10. Purity Analysis (GC-MS) distillation->analysis end End analysis->end start Start start->reactants

Caption: Experimental workflow for the enzymatic synthesis and purification of this compound.

troubleshooting_yield cluster_conditions Reaction Conditions cluster_components Reaction Components low_yield Low Yield of This compound temp Suboptimal Temperature low_yield->temp ratio Incorrect Substrate Molar Ratio low_yield->ratio water Suboptimal Water Activity low_yield->water enzyme_conc Inadequate Enzyme Concentration low_yield->enzyme_conc inhibition Product/Substrate Inhibition low_yield->inhibition inactivation Enzyme Inactivation low_yield->inactivation temp_sol Optimize Temperature (40-60°C) temp->temp_sol ratio_sol Optimize Molar Ratio (e.g., 1:1.5) ratio->ratio_sol water_sol Control Water Activity (e.g., Molecular Sieves) water->water_sol enzyme_conc_sol Increase Enzyme Concentration enzyme_conc->enzyme_conc_sol inhibition_sol Fed-batch or in-situ Product Removal inhibition->inhibition_sol inactivation_sol Ensure Substrate Purity & Stable Conditions inactivation->inactivation_sol

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Troubleshooting Peak Tailing and Broadening in GC Analysis of Allyl Hexanoate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of peak tailing and broadening encountered during the Gas Chromatography (GC) analysis of Allyl hexanoate (B1226103).

Troubleshooting Guide: A Systematic Approach

Peak tailing and broadening can significantly impact the accuracy and reproducibility of quantification in GC analysis.[1] This guide provides a step-by-step approach to identify and resolve these common chromatographic problems.

Step 1: Initial Checks and Low-Hanging Fruit

Before proceeding to more complex troubleshooting, it is essential to rule out common and easily rectifiable issues.

Question: My Allyl hexanoate peak is tailing. What are the first things I should check?

Answer: Start with the simplest potential causes. A poor column cut is a very common reason for peak tailing.[1] Ensure the column is cut at a 90° angle and has a clean, smooth surface.[2] Using a magnifying lens to inspect the cut is highly recommended.[1][2] Also, check the column installation to ensure it is at the correct height within the inlet, following the manufacturer's guidelines.[1] An improperly positioned column can create dead volumes, leading to peak tailing.[3]

Another frequent culprit is a leaking or cored septum.[4] Inspect the septum for visible damage and replace it if necessary. It is good practice to replace the septum regularly, for instance, after every 100-200 injections.[5]

Step 2: Inlet and Injection System Maintenance

The GC inlet is a common source of contamination and can significantly affect peak shape.[5][6]

Question: I've checked the column cut and replaced the septum, but the peak tailing persists. What should I investigate next?

Answer: Your next step should be to inspect the inlet liner. Over time, non-volatile residues from samples can accumulate on the liner, creating active sites that can interact with polar analytes like this compound, causing peak tailing.[7] Replace the liner with a fresh, deactivated one.[1] While replacing the liner, also inspect and, if necessary, replace the O-rings or seals to ensure a proper gas-tight seal.[5]

Contamination can also occur in the inlet seal, which the liner rests on. If you are installing a new column, it is always a good practice to replace the inlet seal and washer at the same time.

Step 3: Column Health and Contamination

The column itself is a critical component, and its condition directly impacts chromatographic performance.

Question: After inlet maintenance, my this compound peak is still broad. Could the column be the problem?

Answer: Yes, column issues are a primary cause of peak broadening and tailing. Column contamination from the buildup of non-volatile sample residues is a very common problem.[8][9] These residues can interfere with the proper partitioning of the analyte, leading to poor peak shape.[8]

A simple and effective solution is to trim the front end of the column.[2][8] Removing a small section (e.g., 10-20 cm) can eliminate the contaminated portion and restore performance.[1] In more severe cases, up to 5-10% of the column length may need to be removed.[2][10]

Column degradation due to exposure to oxygen at high temperatures or chemical damage can also lead to peak shape problems.[8][11] This can result in excessive column bleed, loss of efficiency, and peak tailing.[8] If trimming the column does not resolve the issue, the column may need to be replaced.

Step 4: Method Parameters and Injection Technique

The analytical method parameters play a crucial role in achieving good peak shape.

Question: Can my injection technique or method parameters be causing peak fronting or broadening?

Answer: Absolutely. Peak fronting is often a sign of column overloading.[12][13] This happens when too much analyte is injected onto the column.[1][13] To address this, you can try reducing the injection volume, diluting the sample, or increasing the split ratio.[12]

Peak broadening can be caused by an incorrect injection volume for the liner size, leading to "backflash" where the sample vapor volume exceeds the liner volume.[4] Ensure your injection volume is appropriate for your liner and inlet temperature.

For splitless injections, the initial oven temperature is critical. It should typically be about 20°C below the boiling point of the sample solvent to ensure proper focusing of the analyte band at the head of the column.[1][13] A mismatched solvent polarity with the stationary phase can also cause split peaks in splitless mode.[2][13]

An incorrect carrier gas flow rate can also lead to broadened peaks. Verify that your inlet and detector flow rates are set correctly.[12]

Frequently Asked Questions (FAQs)

Q1: What is a good starting GC method for this compound analysis?

A1: While the optimal method will depend on your specific instrument and application, a typical starting point for the analysis of a relatively volatile ester like this compound on a standard non-polar or mid-polar column (e.g., DB-5 or equivalent) would be:

ParameterSuggested Value
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Liner Deactivated, split liner with glass wool
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (constant flow mode)
Oven Program Initial Temp: 60 °C (hold 2 min)
Ramp: 10 °C/min to 240 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C

This is an example protocol and may require optimization.

Q2: How does column aging affect the analysis of this compound?

A2: As a GC column ages, the stationary phase can degrade, and active sites (silanol groups) can become exposed.[8][11] Polar analytes like esters can interact with these active sites, leading to increased peak tailing and reduced peak height. The table below illustrates the potential impact of column use on the tailing factor of an this compound peak.

Column Usage (Injections)Tailing Factor (Illustrative)Peak Shape
0 (New)1.1Symmetrical
5001.4Minor Tailing
10001.8Significant Tailing
1500+> 2.0Severe Tailing

This data is illustrative to demonstrate a trend.

Q3: Can the sample solvent affect the peak shape of this compound?

A3: Yes, the choice of solvent is important, especially in splitless injection. The polarity of the solvent should be compatible with the stationary phase to ensure proper analyte focusing.[2][13] Using a highly polar solvent on a non-polar column, or vice-versa, can lead to peak distortion, including splitting or broadening. For this compound, a solvent of intermediate polarity like dichloromethane (B109758) or ethyl acetate (B1210297) is often a good choice.

Q4: My chromatogram shows broad peaks for all compounds, not just this compound. What does this indicate?

A4: When all peaks in a chromatogram are broad, it often points to a system-wide issue rather than a problem specific to one analyte.[3] Common causes include:

  • A leak in the system: Check for leaks at the septum, liner O-ring, and column fittings.

  • Incorrect carrier gas flow rate: Verify the flow rate is set correctly and is stable.[12]

  • Improper column installation: An incorrect insertion depth into the inlet or detector can create dead volume.[3]

  • A poorly cut column: A jagged or angled cut can disrupt the sample band.[2]

Visual Troubleshooting Workflows

The following diagrams illustrate the logical steps for troubleshooting peak tailing and broadening.

PeakTailingTroubleshooting start Peak Tailing Observed check_cut Inspect Column Cut (90°, clean?) start->check_cut check_install Verify Column Installation (Correct depth?) check_cut->check_install Cut is good resolved Problem Resolved check_cut->resolved Bad cut, recut replace_septum Replace Septum check_install->replace_septum Installation is correct check_install->resolved Incorrect, reinstalled inlet_maintenance Perform Inlet Maintenance (Replace liner, O-ring) replace_septum->inlet_maintenance No leaks replace_septum->resolved Leaky, replaced trim_column Trim Front of Column (10-20 cm) inlet_maintenance->trim_column Tailing persists inlet_maintenance->resolved Contaminated, cleaned check_method Review Method Parameters (Injection volume, temps, flows) trim_column->check_method Tailing persists trim_column->resolved Contaminated, trimmed replace_column Replace Column check_method->replace_column Parameters are correct check_method->resolved Optimized parameters replace_column->resolved Column degraded PeakBroadeningTroubleshooting start Peak Broadening Observed check_overload Check for Column Overload (Reduce injection vol/conc) start->check_overload check_flow Verify Carrier Gas Flow Rate check_overload->check_flow Not overloaded resolved Problem Resolved check_overload->resolved Overloaded, adjusted check_injection Review Injection Technique (Solvent, temp, backflash) check_flow->check_injection Flow is correct check_flow->resolved Incorrect, corrected check_system_leaks Check for System Leaks check_injection->check_system_leaks Technique is good check_injection->resolved Optimized technique column_issue Investigate Column (Contamination, degradation) check_system_leaks->column_issue No leaks check_system_leaks->resolved Leak found and fixed column_issue->resolved Trimmed/Replaced column

References

Preventing hydrolysis of Allyl hexanoate during sample preparation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of allyl hexanoate (B1226103) during experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is allyl hexanoate and why is its stability important?

This compound is an ester recognized for its fruity, pineapple-like aroma and is used as a flavoring agent in food products and a fragrance component in cosmetics.[1][2][3] In research and development, it serves as a reagent in organic synthesis.[1][4] The stability of this compound is crucial because its hydrolysis leads to the formation of hexanoic acid and allyl alcohol, which alters its chemical properties and sensory profile, potentially compromising experimental results and product quality.[5][6]

Q2: What is hydrolysis and what causes it in this compound?

Hydrolysis is a chemical reaction where a water molecule breaks down a compound.[5][7] For this compound, an ester, the ester bond is cleaved by water, yielding hexanoic acid and allyl alcohol.[6][8] This reaction is catalyzed by both acids (H+ ions) and bases (OH- ions) and can be accelerated by increased temperatures.[9][10][11][12]

Q3: What are the primary signs of this compound hydrolysis in a sample?

The primary indicators of hydrolysis include a change in odor, from a fruity pineapple scent to a fatty, cheesy, or rancid smell characteristic of hexanoic acid. Analytically, the appearance of new peaks corresponding to hexanoic acid and allyl alcohol in chromatograms (GC-MS, HPLC) and a decrease in the peak area of this compound are clear signs of degradation.[13][14][15]

Q4: How can I prevent hydrolysis during routine sample handling and storage?

To minimize hydrolysis, it is critical to control the sample's environment. Key preventative measures include:

  • Moisture Control: Store this compound in a dry environment, using desiccators with drying agents like molecular sieves or anhydrous magnesium sulfate (B86663).[16] Utilize moisture-proof packaging and handle samples in a low-humidity environment.[5]

  • Temperature Control: Store samples at low temperatures (0-8 °C is recommended for storage) to reduce the rate of hydrolysis.[1][4] However, be mindful that freezers can be humid environments, so ensure containers are well-sealed.[16]

  • Inert Atmosphere: For long-term storage or for highly sensitive experiments, replacing the air in the storage container with an inert gas like argon or nitrogen can prevent both hydrolysis and oxidation.[16]

  • pH Control: Maintain a neutral or slightly acidic pH, as both strongly acidic and alkaline conditions catalyze hydrolysis.[5][9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in GC/MS or HPLC analysis. Sample hydrolysis has occurred, leading to the formation of hexanoic acid and allyl alcohol.1. Review Sample Preparation: Ensure all solvents are anhydrous and that the sample was not exposed to high humidity. 2. Check pH: If using aqueous solutions, buffer the sample to a neutral or slightly acidic pH. 3. Lower Temperature: Prepare samples on ice or in a cold room to minimize thermal degradation.
Change in sample odor (loss of pineapple scent, development of off-odors). Significant hydrolysis has occurred.1. Discard Sample: The sample is likely compromised. 2. Review Storage Conditions: Ensure the stock material is stored under recommended conditions (low temperature, low moisture, inert atmosphere).[4][16]
Inconsistent results between replicate samples. Variable hydrolysis is occurring due to inconsistencies in sample handling.1. Standardize Protocol: Ensure every step of the sample preparation is identical for all replicates, paying close attention to timing, temperature, and solvent handling. 2. Use Fresh Solvents: Use freshly opened or properly stored anhydrous solvents for each experiment.
Low recovery of this compound. Hydrolysis during extraction or work-up procedures.1. Minimize Aqueous Contact: Use extraction techniques that minimize contact time with aqueous phases. 2. Use Stabilizers: Consider adding a stabilizer, such as a carbodiimide, to the sample if compatible with your downstream analysis.[5] 3. Control pH of Aqueous Phases: If an aqueous phase is necessary, ensure it is buffered appropriately.

Quantitative Data Summary

Parameter Condition Effect on this compound Stability Reference
pH Strongly Acidic (e.g., artificial gastric juice)Slow hydrolysis (t½ ≈ 1120 min)[8]
Strongly Alkaline (e.g., simulated pancreatic juice)Rapid hydrolysis (t½ ≈ 1.98 min)[8]
Neutral / Slightly AcidicGenerally more stable[5][9]
Temperature Elevated TemperaturesAccelerates the rate of hydrolysis[10]
Low Temperatures (0-8 °C)Recommended for storage to slow degradation[1][4]
Stabilizers MEHQ (Monomethyl ether hydroquinone)Used as a stabilizer in some commercial preparations[17]
CarbodiimidesCan react with carboxylic acids to prevent esterification and stabilize esters[5]

Experimental Protocols

Protocol 1: General Sample Preparation for GC-MS Analysis

This protocol is designed to minimize hydrolysis during the preparation of this compound samples for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Solvent Preparation: Use only anhydrous grade solvents (e.g., hexane (B92381), ethyl acetate). If necessary, dry solvents using molecular sieves prior to use.

  • Sample Dilution:

    • Allow the stock vial of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Perform all dilutions in a dry environment (e.g., under a stream of nitrogen or in a glove box).

    • Use glassware that has been oven-dried and cooled in a desiccator.

    • Prepare a stock solution by dissolving a known weight of this compound in an anhydrous solvent.

    • Perform serial dilutions to the desired concentration range for your calibration curve.

  • Internal Standard: If using an internal standard, ensure it is also dissolved in an anhydrous solvent.

  • Vial Sealing: Immediately cap the GC vials with PTFE-lined septa to prevent moisture ingress.

  • Analysis: Analyze the samples as soon as possible after preparation. If short-term storage is necessary, store the capped vials at low temperature (e.g., 4 °C).

Protocol 2: Extraction from an Aqueous Matrix

This protocol outlines a method for extracting this compound from an aqueous sample (e.g., a beverage) while minimizing hydrolysis.

  • pH Adjustment: If possible, adjust the pH of the aqueous sample to between 6.0 and 7.0 using a suitable buffer to minimize acid- or base-catalyzed hydrolysis.

  • Extraction:

    • Perform a liquid-liquid extraction (LLE) using a non-polar, water-immiscible organic solvent (e.g., hexane or diethyl ether).

    • To minimize contact time with the aqueous phase, perform the extraction quickly and efficiently.

    • Alternatively, use solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE), which can reduce solvent use and may offer a gentler extraction method.[14][18]

  • Drying the Organic Extract: After extraction, dry the organic phase using an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water.

  • Concentration: If concentration of the extract is required, use a gentle method such as rotary evaporation at a low temperature or a stream of dry nitrogen.

  • Reconstitution and Analysis: Reconstitute the dried extract in an anhydrous solvent suitable for the analytical instrument (e.g., GC-MS or HPLC) and analyze promptly.

Visualizations

Hydrolysis_Pathway AllylHexanoate This compound (C9H16O2) Products Hydrolysis Products AllylHexanoate->Products + H2O (Acid/Base Catalyst) Water Water (H2O) HexanoicAcid Hexanoic Acid Products->HexanoicAcid AllylAlcohol Allyl Alcohol Products->AllylAlcohol

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Start: This compound Sample Anhydrous Use Anhydrous Solvents & Glassware Start->Anhydrous pH_Control Control pH (Buffer if Aqueous) Anhydrous->pH_Control Temp_Control Maintain Low Temperature pH_Control->Temp_Control Inert_Atmosphere Use Inert Atmosphere (e.g., Nitrogen) Temp_Control->Inert_Atmosphere Stabilizer Add Stabilizer (Optional) Inert_Atmosphere->Stabilizer Analysis GC-MS / HPLC Analysis Stabilizer->Analysis

Caption: Workflow to Prevent Hydrolysis.

Troubleshooting_Logic Start Inconsistent Results or Signs of Degradation? Check_Moisture Check for Moisture? (Solvents, Air Exposure) Start->Check_Moisture Yes Check_pH Check pH of Aqueous Solutions? Start->Check_pH Yes Check_Temp Check Temperature During Prep/Storage? Start->Check_Temp Yes Solution_Moisture Solution: Use Anhydrous Conditions, Inert Atmosphere Check_Moisture->Solution_Moisture Solution_pH Solution: Buffer to Neutral pH Check_pH->Solution_pH Solution_Temp Solution: Work at Lower Temps, Store Properly Check_Temp->Solution_Temp

Caption: Troubleshooting Logic Flowchart.

References

Strategies for removing residual pyridine from Allyl hexanoate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of allyl hexanoate (B1226103), with a specific focus on the effective removal of residual pyridine (B92270).

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing residual pyridine after the synthesis of allyl hexanoate?

The most effective strategies for removing pyridine involve converting it into a more easily separable form. The choice of method depends on the stability of your product, this compound, to the purification conditions. The main techniques are:

  • Dilute Acid Wash: This involves washing the organic reaction mixture with a dilute aqueous acid, such as hydrochloric acid (HCl) or citric acid.[1][2] The acid reacts with pyridine to form a water-soluble pyridinium (B92312) salt, which is then extracted into the aqueous layer.[1] This is a highly effective method for compounds that are stable in acidic conditions.

  • Copper Sulfate (B86663) (CuSO₄) Wash: For compounds that are sensitive to acid, a wash with an aqueous solution of copper (II) sulfate is a milder alternative.[1][2] Pyridine coordinates with the copper ions to form a water-soluble complex that can be removed in the aqueous phase.[1][2]

  • Azeotropic Removal: This technique is useful for removing trace amounts of pyridine. It involves adding a solvent like toluene (B28343) or heptane (B126788) and then evaporating the mixture under reduced pressure.[1][2] Pyridine forms a lower-boiling azeotrope with these solvents, facilitating its removal.[1]

  • Column Chromatography: If other methods are unsuccessful or if very high purity is required, column chromatography can be employed to separate this compound from residual pyridine.[1][3]

Q2: Is this compound stable enough for a dilute acid wash?

This compound is an ester and while generally stable, prolonged exposure to strong acids can potentially lead to hydrolysis.[4][5][6] However, a rapid wash with a dilute acid (e.g., 1-5% HCl) is a common and generally effective method for removing pyridine in similar esterification reactions.[1][2] It is advisable to perform the acid wash quickly and at a low temperature (e.g., using ice-cold dilute HCl) to minimize the risk of product degradation.[2] Subsequent washes with saturated sodium bicarbonate solution and brine will neutralize any remaining acid and remove water.[1][2]

Q3: How can I tell if all the pyridine has been removed?

Several indicators can help confirm the removal of pyridine:

  • Odor: Pyridine has a very distinct and unpleasant smell. The absence of this odor is a good preliminary indicator of its removal.

  • TLC Analysis: Tailing of spots on a TLC plate is often characteristic of the presence of pyridine.[2] A clean, well-defined spot for your product suggests that the pyridine has been removed.

  • pH of Aqueous Wash: When performing an acid wash, the final aqueous wash should be neutral, indicating that all the basic pyridine has been neutralized and removed.

  • Color Change with CuSO₄: During a copper sulfate wash, the aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[1][7] Washing should continue until the blue color of the fresh copper sulfate solution no longer intensifies.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Persistent pyridine odor and TLC tailing after a single acid wash. Incomplete removal of pyridine.Repeat the dilute acid wash one or two more times.[1] Ensure thorough mixing in the separatory funnel.
Emulsion formation during extraction. Vigorous shaking of the separatory funnel.Add a small amount of brine (saturated NaCl solution) to help break the emulsion.[1] Instead of shaking vigorously, gently swirl or invert the separatory funnel.
Product is sensitive to acid. This compound may be degrading under acidic conditions.Use a milder method like a copper (II) sulfate wash.[1][2] Alternatively, a wash with a weak acid like 5-10% aqueous citric acid can be attempted.[1]
Large volumes of pyridine were used as the solvent. Simple extraction is not efficient for removing large quantities.First, remove the bulk of the pyridine by distillation under reduced pressure.[1][8][9] Then, remove the remaining traces using one of the extraction methods or azeotropic removal with toluene.[1]
Product is water-soluble, making aqueous extraction difficult. The product partitions into the aqueous layer along with the pyridine salt.Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure pyridine is in its free base form, then attempt extraction with an organic solvent like dichloromethane (B109758) (DCM).[1][10] Anion-exchange chromatography can also be considered.[1][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the different pyridine removal methods.

Method Reagent/Solvent Typical Concentration/Ratio Notes
Acid Wash Hydrochloric Acid (HCl)1-5% Aqueous Solution[1][2]Forms water-soluble pyridinium hydrochloride.[1][11][12]
Copper Sulfate Wash Copper (II) Sulfate (CuSO₄)10-15% Aqueous Solution[1][2]Forms a water-soluble copper-pyridine complex.[1]
Azeotropic Removal Toluene1:1 ratio with the estimated remaining pyridine[1][2]The pyridine-toluene azeotrope boils at approximately 110.6 °C.[1]
Azeotropic Removal HeptaneN/AHeptane has a lower boiling point than pyridine and can be used as an alternative to toluene.[1]

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This protocol is suitable for acid-stable compounds like this compound.

  • Dissolution: Dissolve the crude reaction mixture containing this compound and pyridine in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Acid Wash: Add an equal volume of cold, dilute (1-5%) aqueous HCl to the separatory funnel.[1]

  • Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Separation: Allow the layers to separate and drain the lower aqueous layer, which contains the pyridinium hydrochloride salt.[1]

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of pyridine.[1]

  • Neutralization: To neutralize any residual acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1][2]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[1]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Copper Sulfate (CuSO₄) Wash for Pyridine Removal

This method is ideal for compounds that are sensitive to acidic conditions.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Preparation of CuSO₄ Solution: Prepare a 10-15% aqueous solution of copper (II) sulfate.[1][2]

  • Transfer: Transfer the organic solution to a separatory funnel.

  • CuSO₄ Wash: Add the CuSO₄ solution to the separatory funnel.

  • Extraction: Shake the funnel. A deep blue or violet color will develop in the aqueous layer as the copper-pyridine complex forms.[1][7]

  • Separation: Separate and remove the aqueous layer.

  • Repeat: Repeat the wash with fresh CuSO₄ solution until the blue color of the aqueous layer no longer intensifies.[1]

  • Water Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Concentration: Filter and concentrate the organic solvent to yield the purified product.

Visualizations

Pyridine_Removal_Workflow cluster_start Crude this compound Synthesis Mixture cluster_decision Method Selection cluster_acid_wash Acid Wash Protocol cluster_cuso4_wash Copper Sulfate Wash Protocol cluster_end Final Product start Crude Product (this compound + Pyridine) decision Is this compound Acid Stable? start->decision acid_wash Dilute Acid Wash (e.g., 1-5% HCl) decision->acid_wash Yes cuso4_wash Aqueous CuSO₄ Wash decision->cuso4_wash No neutralize Neutralize with NaHCO₃ acid_wash->neutralize brine_wash1 Wash with Brine neutralize->brine_wash1 dry1 Dry (Na₂SO₄) brine_wash1->dry1 end Purified This compound dry1->end water_wash Wash with Water/Brine cuso4_wash->water_wash dry2 Dry (Na₂SO₄) water_wash->dry2 dry2->end

Caption: Decision workflow for selecting a pyridine removal strategy.

Experimental_Workflow_Acid_Wash A 1. Dissolve crude product in organic solvent B 2. Transfer to separatory funnel A->B C 3. Add dilute HCl (aq) and shake B->C D 4. Separate aqueous layer (contains pyridinium salt) C->D E 5. Repeat wash with HCl if needed D->E F 6. Wash organic layer with NaHCO₃ (aq) E->F G 7. Wash with brine F->G H 8. Dry organic layer (e.g., Na₂SO₄) G->H I 9. Filter and concentrate H->I J Purified this compound I->J

Caption: Step-by-step experimental workflow for the dilute acid wash method.

References

Technical Support Center: Optimization of SPME Fiber Selection for Allyl Hexanoate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal selection and use of Solid Phase Microextraction (SPME) fibers for the extraction of allyl hexanoate (B1226103). The information is presented in a question-and-answer format to directly address common issues and inquiries.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for extracting allyl hexanoate?

A1: For a volatile ester like this compound, a mixed-phase fiber is generally the most effective choice. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended.[1][2] This is because its composite nature allows for the efficient trapping of a broad range of volatile and semi-volatile compounds through both adsorption (Carboxen and DVB) and absorption (PDMS) mechanisms. While specific comparative data for this compound is limited, studies on structurally similar esters, such as ethyl hexanoate, have shown DVB/CAR/PDMS to have superior extraction efficiency compared to single-phase fibers.[1][3][4]

Q2: Should I use headspace SPME (HS-SPME) or direct immersion (DI-SPME) for this compound?

A2: Headspace SPME (HS-SPME) is the recommended technique for a volatile compound like this compound.[5] HS-SPME minimizes matrix effects by exposing the fiber only to the vapor phase above the sample, which can lead to cleaner chromatograms and longer fiber life.

Q3: What are the key experimental parameters to optimize for this compound extraction?

A3: The efficiency of your SPME process is dependent on several interconnected variables.[5] The most critical parameters to optimize are:

  • Extraction Temperature: Higher temperatures can increase the volatility of this compound, but excessive heat can decrease the distribution coefficient between the fiber and the headspace. A typical starting range is 40-70°C.[2]

  • Extraction Time: Sufficient time is needed to allow for equilibrium to be reached between the sample, headspace, and the fiber. This can range from 20 to 60 minutes.[2]

  • Agitation: Stirring or shaking the sample during extraction accelerates the mass transfer of this compound into the headspace, reducing the time needed to reach equilibrium.[5]

  • Ionic Strength (Salting-out): The addition of salt (e.g., NaCl) to aqueous samples can increase the volatility of this compound, driving it into the headspace and improving extraction efficiency.[5]

Q4: How can I improve the reproducibility of my results?

A4: Poor reproducibility is often due to inconsistencies in the experimental procedure. To improve it:

  • Ensure precise and consistent control of extraction time and temperature for all samples.

  • Maintain a consistent sample volume and headspace volume in your vials.[5]

  • Properly condition new fibers and clean them between analyses to prevent carryover.

  • Use an internal standard to correct for variations in fiber performance and injection volume.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor/No Analyte Recovery Incorrect fiber choice.For this compound, a DVB/CAR/PDMS fiber is recommended. If using a different fiber, consider its polarity relative to this compound.
Suboptimal extraction parameters.Optimize extraction time and temperature. Insufficient time will lead to incomplete extraction, while excessive temperature can reduce sensitivity.[6]
Fiber saturation.If working with high concentrations, reduce the sample volume or extraction time.[6]
Competitive adsorption.High concentrations of other volatile compounds can compete for sites on the fiber. Consider sample dilution.[6]
Poor Reproducibility Inconsistent extraction conditions.Use an automated system for precise control of time and temperature. Manually, be as consistent as possible.
Variable sample and headspace volume.Use consistent vial sizes and sample volumes for all experiments.[5][6]
Fiber degradation or contamination.Regularly inspect the fiber for damage. Ensure proper cleaning and conditioning between runs.
Ghost Peaks/Carryover Incomplete desorption of analytes.Increase desorption time or temperature in the GC inlet.
Contaminated fiber.Perform a bake-out of the fiber in a clean GC inlet at a high temperature.

Data Presentation

Table 1: Recommended SPME Fibers for this compound Extraction and Their Characteristics

Fiber CoatingCompositionPolarityRecommended For
DVB/CAR/PDMS Divinylbenzene/Carboxen/PolydimethylsiloxaneMixedHighly Recommended. Broad range of volatile and semi-volatile compounds, including esters.[1][2]
PDMS/DVB Polydimethylsiloxane/DivinylbenzeneBipolarGood for a range of volatile compounds, including esters. May be less efficient than the triple-phase fiber for very volatile compounds.[7]
CAR/PDMS Carboxen/PolydimethylsiloxaneBipolarExcellent for very volatile and gaseous compounds. May have a high affinity for this compound.[1][7]
PDMS PolydimethylsiloxaneNon-polarBest for non-polar volatile compounds. May show lower efficiency for the slightly more polar this compound.
PA PolyacrylatePolarSuitable for polar analytes. Likely not the optimal choice for the less polar this compound.

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) of this compound from a Liquid Sample
  • Sample Preparation:

    • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength.

    • If using an internal standard, spike the sample with a known concentration.

    • Immediately seal the vial with a PTFE/silicone septum screw cap.

  • Headspace Extraction:

    • Place the sealed vial into a heater/agitator.

    • Incubate the sample at 60°C for 15 minutes with agitation (e.g., 250 rpm) to allow the volatile compounds to partition into the headspace.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and immediately transfer it to the heated injection port of the GC (typically set at 250°C).

    • Desorb the analytes for 5 minutes in splitless mode.

    • Begin GC-MS data acquisition at the start of the desorption period.

Protocol 2: SPME Fiber Conditioning
  • Initial Conditioning (New Fiber):

    • Set the GC inlet temperature to the manufacturer's recommended conditioning temperature for the specific fiber (e.g., 270°C for DVB/CAR/PDMS).

    • Insert the new fiber into the inlet and expose it for 30-60 minutes with the split vent open to flush contaminants.

  • Pre-Analysis Conditioning (Between Runs):

    • After each analysis, re-insert the fiber into the hot GC inlet for 5-10 minutes to ensure the removal of any residual compounds before the next extraction.

Visualizations

SPME_Workflow SPME Experimental Workflow for this compound cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample 1. Sample into Vial Salt 2. Add NaCl (Salting Out) Sample->Salt Spike 3. Add Internal Standard Salt->Spike Seal 4. Seal Vial Spike->Seal Equilibrate 5. Equilibrate (Heat & Agitate) Seal->Equilibrate Transfer to Agitator Expose 6. Expose Fiber to Headspace Equilibrate->Expose Retract 7. Retract Fiber Expose->Retract Desorb 8. Desorb in GC Inlet Retract->Desorb Transfer to GC Analyze 9. Chromatographic Separation & MS Detection Desorb->Analyze Data 10. Data Analysis Analyze->Data

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

Fiber_Selection_Logic SPME Fiber Selection Logic for this compound Analyte Analyte: this compound Properties Properties: - Volatile - Ester (Moderately Polar) Analyte->Properties Method Extraction Method: Headspace SPME (HS-SPME) Properties->Method Fiber_Type Optimal Fiber Type: Mixed-Phase Adsorbent/Absorbent Method->Fiber_Type Recommendation Recommendation: DVB/CAR/PDMS Fiber_Type->Recommendation

Caption: Logical diagram for selecting the optimal SPME fiber.

References

Technical Support Center: Enhancing the Long-Term Stability of Allyl Hexanoate in Flavor Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the long-term stability of allyl hexanoate (B1226103) in flavor formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of allyl hexanoate degradation in flavor formulations?

A1: The primary cause of this compound degradation is hydrolysis.[1][2] This chemical reaction involves the cleavage of the ester bond in the presence of water, resulting in the formation of allyl alcohol and hexanoic acid.[3] This process can be accelerated by acidic or basic conditions.[2][4]

Q2: What are the common off-flavors or sensory changes associated with this compound degradation?

A2: Degradation of this compound can lead to a variety of undesirable sensory changes. The loss of the characteristic fruity, pineapple-like aroma is a primary indicator. The formation of hexanoic acid can introduce a cheesy, sweaty, or rancid off-note. Oxidation, another potential degradation pathway, can also lead to stale or "cardboard-like" flavors.[5]

Q3: How can I prevent the hydrolysis of this compound in my formulation?

A3: Several strategies can be employed to minimize hydrolysis:

  • Control Moisture Content: Since water is essential for hydrolysis, maintaining low moisture levels in your formulation and storage environment is critical.[1][2] This can be achieved through careful ingredient selection and the use of moisture-proof packaging.[1]

  • pH Adjustment: The rate of ester hydrolysis is influenced by pH. Adjusting and maintaining the pH of your formulation to a less favorable range for hydrolysis can enhance stability.[1][2]

  • Encapsulation: Encapsulating this compound can create a physical barrier against water and other reactive components in the formulation.[6][7][8]

  • Use of Chemical Stabilizers: Certain chemical stabilizers, such as carbodiimides, can be incorporated to inhibit the hydrolysis reaction.[1]

Q4: Are there any specific antioxidants recommended for stabilizing this compound?

A4: Yes, incorporating antioxidants can prevent oxidative degradation. Commonly used and effective antioxidants for flavor preservation include:

  • Tocopherols (Vitamin E): These are natural antioxidants particularly effective in formulations containing fats and oils.[5][9]

  • Ascorbic Acid (Vitamin C): A powerful antioxidant often used in beverage and fruit-based formulations.[9][10]

  • Synthetic Antioxidants: BHA (butylated hydroxyanisole), BHT (butylated hydroxytoluene), and TBHQ (tertiary butylhydroquinone) are highly effective options.[5]

  • Plant Extracts: Extracts from sources like rosemary, green tea, and grapeseed offer natural antioxidant properties.[5]

Q5: What is flavor encapsulation and how can it improve the stability of this compound?

A5: Flavor encapsulation is a process where droplets of the flavor compound (the "core") are enclosed within a protective coating (the "wall material" or "carrier").[7][8] This technique enhances stability by:

  • Protecting the flavor from adverse environmental conditions such as moisture, oxygen, and light.[8]

  • Preventing interactions with other ingredients in the food matrix.

  • Controlling the release of the flavor during storage and consumption.[6]

Common encapsulation methods include spray drying, extrusion, and coacervation.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Pineapple Aroma Hydrolysis of this compound.1. Measure the water activity (aW) of your formulation; aim for a low aW. 2. Analyze the pH and adjust if necessary to a more neutral range. 3. Consider encapsulating the this compound. 4. Evaluate the use of chemical stabilizers like carbodiimides.[1]
Development of Rancid or Cheesy Off-Notes Formation of hexanoic acid due to hydrolysis.1. Confirm hydrolysis via analytical testing (e.g., GC-MS) to detect hexanoic acid. 2. Implement strategies to control moisture and pH as detailed above.
Appearance of Stale or "Cardboard" Flavors Oxidative degradation of this compound or other formulation components.1. Incorporate an appropriate antioxidant (e.g., tocopherols, ascorbic acid).[5][9] 2. Use packaging with low oxygen permeability. 3. Store the product in a cool, dark place to minimize light and heat exposure, which can accelerate oxidation.[5]
Inconsistent Flavor Profile Between Batches Variability in raw material quality or processing conditions.1. Establish strict quality control specifications for incoming this compound and other ingredients. 2. Standardize processing parameters such as mixing times, temperatures, and pH adjustments. 3. Ensure consistent storage conditions for all batches.

Experimental Protocols

Protocol 1: Evaluation of Antioxidant Efficacy

Objective: To determine the most effective antioxidant for preventing the oxidative degradation of this compound in a model flavor system.

Methodology:

  • Preparation of Model System: Prepare a base formulation containing this compound at a typical concentration (e.g., 0.01-0.1%).

  • Addition of Antioxidants: Divide the base formulation into several groups. To each group, add a different antioxidant (e.g., alpha-tocopherol, ascorbic acid, BHT) at varying concentrations. Include a control group with no added antioxidant.

  • Accelerated Stability Study: Store all samples under accelerated conditions (e.g., elevated temperature and light exposure) to promote degradation.[11]

  • Analytical Testing: At specified time intervals, analyze the samples using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining this compound and identify any degradation products.

  • Sensory Evaluation: Conduct sensory panel testing to evaluate any changes in the aroma profile of the samples.

  • Data Analysis: Compare the rate of this compound degradation and the sensory scores across the different antioxidant groups to determine the most effective treatment.

Protocol 2: Encapsulation of this compound via Spray Drying

Objective: To encapsulate this compound to enhance its stability against hydrolysis.

Methodology:

  • Preparation of Emulsion:

    • Prepare an aqueous solution of the wall material (e.g., a blend of maltodextrin (B1146171) and gum arabic).[12]

    • Disperse this compound into the wall material solution to form an oil-in-water emulsion. Homogenize the mixture to create fine droplets.

  • Spray Drying:

    • Feed the emulsion into a spray dryer.

    • Set the inlet and outlet air temperatures to appropriate levels to ensure efficient drying without degrading the flavor.

  • Powder Collection and Characterization:

    • Collect the resulting powder.

    • Analyze the encapsulated powder for moisture content, particle size, and encapsulation efficiency (the amount of this compound successfully retained within the capsules).

  • Stability Testing:

    • Store the encapsulated powder and a non-encapsulated control sample under high humidity conditions.

    • Periodically measure the concentration of this compound in both samples to assess the protective effect of encapsulation against hydrolysis.

Visualizations

This compound Degradation Pathway Allyl_Hexanoate This compound Hydrolysis Hydrolysis (Presence of Water) Allyl_Hexanoate->Hydrolysis Oxidation Oxidation (Presence of Oxygen, Light, Metal Ions) Allyl_Hexanoate->Oxidation Degradation_Products_H Degradation Products: - Allyl Alcohol - Hexanoic Acid Hydrolysis->Degradation_Products_H Degradation_Products_O Degradation Products: - Aldehydes - Ketones Oxidation->Degradation_Products_O Off_Flavors_H Off-Flavors: - Loss of fruity aroma - Cheesy, rancid notes Degradation_Products_H->Off_Flavors_H Off_Flavors_O Off-Flavors: - Stale, cardboard notes Degradation_Products_O->Off_Flavors_O

Caption: Primary degradation pathways of this compound.

Experimental Workflow for Enhancing this compound Stability Start Start: Unstable this compound Formulation Identify_Degradation Identify Degradation Pathway (Hydrolysis or Oxidation) Start->Identify_Degradation Hydrolysis_Path Hydrolysis Control Identify_Degradation->Hydrolysis_Path Hydrolysis Identified Oxidation_Path Oxidation Control Identify_Degradation->Oxidation_Path Oxidation Identified Control_Moisture Control Moisture (Low aW, Packaging) Hydrolysis_Path->Control_Moisture Adjust_pH Adjust pH Hydrolysis_Path->Adjust_pH Encapsulate Encapsulate this compound Hydrolysis_Path->Encapsulate Add_Antioxidants Add Antioxidants (Tocopherols, Ascorbic Acid) Oxidation_Path->Add_Antioxidants Control_Environment Control Environment (Light, Oxygen, Temperature) Oxidation_Path->Control_Environment End End: Stable this compound Formulation Control_Moisture->End Adjust_pH->End Encapsulate->End Add_Antioxidants->End Control_Environment->End

Caption: Workflow for stabilizing this compound formulations.

References

Minimizing thermal degradation of Allyl hexanoate during GC injection.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Allyl Hexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation during Gas Chromatography (GC) analysis.

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound, offering step-by-step solutions to minimize thermal degradation and ensure accurate quantification.

Problem: Low Analyte Response or Complete Absence of this compound Peak

Possible Cause: Significant thermal degradation in the GC inlet.

Troubleshooting Steps:

  • Reduce Inlet Temperature: High inlet temperatures are a primary cause of the degradation of thermally labile esters like this compound.[1] A good starting point is 250 °C, but lower temperatures should be evaluated.[1]

  • Use an Inert Inlet Liner: Active sites (silanol groups) in the inlet liner can catalyze the degradation of sensitive analytes.[2] Employ a deactivated liner, potentially one with a Siltek® or similar inert coating, to minimize these interactions.[3]

  • Consider a Cooler Injection Technique:

    • Programmed Temperature Vaporization (PTV): This technique involves injecting the sample into a cool inlet, which is then rapidly heated. This minimizes the time the analyte spends in the hot zone, reducing degradation.

    • Cool On-Column (COC) Injection: This is the gentlest injection technique, depositing the sample directly onto the column at a low temperature, which eliminates the hot inlet as a source of degradation.[2][3][4][5][6] This method is ideal for highly thermally sensitive compounds.[2][3][4][5][6]

Problem: Peak Tailing for this compound

Possible Cause: Analyte interaction with active sites in the GC system or sub-optimal chromatographic conditions.

Troubleshooting Steps:

  • Check for Active Sites:

    • Inlet Liner: As with low response, an active liner can cause peak tailing. Replace with a new, deactivated liner. The use of glass wool in the liner can also introduce active sites; consider a liner without wool or with deactivated wool.

    • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim the first 10-20 cm of the analytical column.

  • Optimize GC Method Parameters:

    • Initial Oven Temperature: Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column.

    • Carrier Gas Flow Rate: An optimal flow rate ensures the analyte moves through the column efficiently, minimizing time for interactions that can cause tailing.

Problem: Presence of Ghost Peaks or Unexpected Peaks in the Chromatogram

Possible Cause: Degradation of this compound into more stable byproducts.

Troubleshooting Steps:

  • Confirm Degradation: Inject a standard of this compound at a significantly lower inlet temperature (e.g., 180 °C) and compare the chromatogram to one obtained at the analytical temperature. A reduction or disappearance of the extraneous peaks at the lower temperature suggests they are degradation products.

  • Implement Corrective Actions for Degradation: Follow the steps outlined in the "Low Analyte Response" section to minimize thermal stress on the analyte.

  • Clean the GC System: Remnants of previous degraded samples can appear as ghost peaks in subsequent runs. Bake out the column and clean the injector to remove any contaminants.

Frequently Asked Questions (FAQs)

Q1: What is the ideal injection technique for this compound to minimize thermal degradation?

A1: For thermally labile compounds like this compound, Cool On-Column (COC) injection is the most suitable technique as it deposits the sample directly onto the column without exposure to a hot inlet, thereby minimizing the risk of thermal degradation.[2][3][4][5][6] If COC is not available, a Programmed Temperature Vaporization (PTV) inlet is the next best option. For conventional split/splitless inlets, using the lowest possible inlet temperature that still allows for efficient volatilization is crucial.

Q2: Should I use a split or splitless injection for this compound analysis?

A2: The choice between split and splitless injection depends on the concentration of your sample.[1]

  • Split Injection: Use for higher concentration samples. The high flow rates in the inlet result in a shorter residence time for the analyte in the hot zone, which can reduce thermal degradation.[7][8][9]

  • Splitless Injection: This technique is used for trace analysis to ensure the entire sample reaches the column for maximum sensitivity.[1][7][8] However, the longer residence time in the hot inlet can increase the risk of degradation for thermally labile compounds.[7][8] If splitless injection is necessary, careful optimization of the inlet temperature and the use of a highly inert liner are critical.

Q3: How does the choice of inlet liner affect the analysis of this compound?

A3: The inlet liner is a critical component in preventing analyte degradation.

  • Deactivation: Always use a deactivated liner to minimize interactions with active silanol (B1196071) groups.[3] For highly sensitive compounds, consider liners with advanced deactivation coatings.

  • Geometry: A tapered liner can help to focus the sample onto the column. The use of glass wool can aid in vaporization but can also be a source of activity. If wool is used, it must be deactivated.

Q4: What are the typical degradation products of esters in a GC inlet?

A4: While specific degradation pathways for this compound in a GC inlet are not extensively documented in the provided search results, esters can undergo thermal degradation through various mechanisms, including hydrolysis (if water is present), pyrolysis leading to the formation of alkenes and carboxylic acids, or other rearrangement reactions.

Data Presentation

The following table summarizes the expected impact of different GC inlet parameters on the recovery of a thermally labile ester like this compound. Please note that this data is illustrative and based on general principles of gas chromatography for thermally sensitive analytes. Actual results may vary depending on the specific instrument and conditions.

Inlet Temperature (°C)Injection ModeLiner TypeExpected Recovery of this compound (%)Potential Observations
250Split (50:1)Deactivated, Tapered with Wool85-95%Minor degradation may occur.
250SplitlessDeactivated, Tapered with Wool70-85%Increased degradation due to longer residence time.
200Split (50:1)Deactivated, Tapered with Wool>95%Reduced degradation, but potential for poor volatilization of higher boiling point matrix components.
200SplitlessDeactivated, Tapered with Wool90-98%Improved recovery compared to higher temperature splitless.
Cool On-ColumnN/AN/A>99%Minimal to no degradation expected.

Experimental Protocols

Protocol 1: GC Method for Minimizing Thermal Degradation of this compound using a Split/Splitless Inlet

  • Instrumentation: Gas chromatograph equipped with a split/splitless inlet and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Configuration:

    • Liner: Deactivated, single taper glass liner with deactivated glass wool.

    • Injection Mode: Split (e.g., 50:1 split ratio for screening, adjust as needed based on concentration).

    • Inlet Temperature: Start with 200 °C and evaluate in 25 °C increments up to 250 °C to find the optimal balance between volatilization and minimizing degradation.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

  • Detector:

    • FID: Temperature: 280 °C.

    • MS: Transfer line temperature: 250 °C; Ion source temperature: 230 °C.

  • Data Analysis: Monitor the peak area and shape of the this compound peak. Look for the appearance of earlier eluting, sharp peaks that may indicate degradation products.

Protocol 2: Recommended Approach for Highly Thermally Labile Esters using Cool On-Column Injection

  • Instrumentation: Gas chromatograph equipped with a Cool On-Column (COC) inlet.[2][3][4][5][6]

  • Column: A suitable capillary column with a retention gap (deactivated pre-column) to protect the analytical column from non-volatile residues.

  • Carrier Gas: Helium at an appropriate flow rate for the column dimensions.

  • Inlet Program:

    • Initial Temperature: Set to track the oven temperature or slightly above the boiling point of the solvent.

    • Program the inlet to ramp with the oven temperature.

  • Oven Program:

    • Initial Temperature: Start below the boiling point of the solvent (e.g., 40 °C).

    • Ramp: A suitable temperature ramp to achieve separation (e.g., 10 °C/min).

  • Injection: Inject the sample directly into the column.

  • Data Analysis: Expect sharp, symmetrical peaks with minimal evidence of degradation.

Visualizations

Troubleshooting_Workflow cluster_problem Observed Problem cluster_cause Potential Causes cluster_solution Solutions Problem Poor Peak Shape (Tailing) or Low Response for this compound Cause1 High Inlet Temperature Problem->Cause1 Cause2 Active Sites in Inlet Problem->Cause2 Cause3 Sub-optimal Injection Technique Problem->Cause3 Solution1 Reduce Inlet Temperature (e.g., start at 200°C) Cause1->Solution1 Solution2 Use Deactivated Liner (e.g., Siltek® coated) Cause2->Solution2 Solution3 Optimize Injection Mode (Split vs. Splitless) Cause3->Solution3 Solution4 Consider Cooler Injection (PTV or Cool On-Column) Cause3->Solution4

Caption: Troubleshooting workflow for addressing poor peak shape and low response of this compound.

Allyl_Hexanoate_Degradation_Pathway Allyl_Hexanoate This compound Thermal_Stress High Temperature + Active Sites Allyl_Hexanoate->Thermal_Stress Degradation_Products Degradation Products (e.g., Hexanoic Acid, Propene) Thermal_Stress->Degradation_Products

Caption: Potential thermal degradation pathway of this compound in a GC inlet.

References

Addressing co-elution issues in the chromatographic analysis of Allyl hexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address co-elution and other common issues encountered during the chromatographic analysis of Allyl Hexanoate (B1226103).

Frequently Asked Questions (FAQs)

Q1: What is Allyl Hexanoate and in which applications is it typically analyzed?

A1: this compound (also known as allyl caproate) is a flavoring and fragrance agent with the molecular formula C9H16O2.[1] It is a colorless to pale yellow liquid characterized by a fruity, pineapple-like aroma.[2][3][4] Consequently, it is frequently analyzed in food products like pineapple-flavored beverages and yogurts, as well as in perfumes and cosmetics to ensure quality and concentration.[1][3] It also occurs naturally in foods such as pineapples, mushrooms, and baked potatoes.[2][5]

Q2: What are the common chromatographic methods for analyzing this compound?

A2: The two primary methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

  • GC-MS is highly effective for volatile compounds like this compound and is often used for its quantification in complex food matrices.[6][]

  • Reverse-phase HPLC (RP-HPLC) is also a suitable method, offering alternative selectivity. It can be performed with a simple mobile phase, such as a mixture of acetonitrile (B52724) and water.[8]

Q3: What is co-elution and why is it a problem in the analysis of this compound?

A3: Co-elution is a common chromatographic problem where two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks.[9][10] This is problematic because it prevents the accurate identification and quantification of the target analyte, this compound.[9] In complex samples like fruit-based products, other esters or volatile compounds with similar chemical properties can potentially co-elute with this compound.

Q4: How can I detect if this compound is co-eluting with another compound?

A4: Detecting co-elution involves looking for irregularities in the peak shape and using advanced detectors to assess peak purity.[9]

  • Visual Inspection: Look for asymmetrical peaks. A "shoulder" on the peak or a peak that appears to be two merged peaks are strong indicators of co-elution.[9]

  • Peak Purity Analysis: If you are using an HPLC system with a Diode Array Detector (DAD), you can perform a peak purity analysis. This involves comparing the UV-Vis spectra collected across the peak. If the spectra are not identical, co-elution is likely.[9][11]

  • Mass Spectrometry (MS): For both GC-MS and LC-MS, you can examine the mass spectra across the eluting peak. A change in the mass spectral profile from the beginning to the end of the peak indicates that more than one compound is present.[9][11]

Troubleshooting Guides

This section provides systematic approaches to resolving co-elution issues for this compound analysis.

Guide 1: Troubleshooting Co-elution in Gas Chromatography (GC)

Issue: Poor separation or a suspected co-elution of this compound with an unknown peak in a GC analysis.

Troubleshooting Workflow:

cluster_0 GC Co-Elution Troubleshooting Start Initial Observation: Peak Tailing/Shoulder/ Broadening Confirm Step 1: Confirm Co-elution - Review Mass Spectra across peak - Inject individual standards (if available) Start->Confirm Optimize Step 2: Method Optimization Confirm->Optimize Temp Option A: Modify Temperature Program Optimize->Temp Primary Approach Column Option B: Change GC Column Optimize->Column Alternative Flow Option C: Adjust Flow Rate Optimize->Flow Fine-Tuning Result Outcome: Resolved Peaks Temp->Result Column->Result Flow->Result

Caption: Workflow for troubleshooting GC co-elution.

Q&A for GC Troubleshooting:

  • Q: My this compound peak has a shoulder. What is the first thing I should do?

    • A: First, confirm co-elution by carefully examining the mass spectra at the leading edge, apex, and tailing edge of the peak. If the spectra differ, you have a co-elution problem.[9]

  • Q: How can I improve separation by changing the temperature program?

    • A: Try decreasing the initial oven temperature to better resolve early eluting compounds or reduce the ramp rate (e.g., from 10°C/min to 5°C/min). A slower ramp increases the time analytes spend interacting with the stationary phase, which can improve separation.

  • Q: My current column is a standard non-polar (e.g., DB-5ms) type. What should I try next if temperature adjustments don't work?

    • A: Co-elution of polar or semi-polar compounds can occur on non-polar columns. Consider switching to a column with a different selectivity, such as a mid-polar or polar stationary phase (e.g., a "624" type or a Carbowax/PEG column).[12] These columns offer different interaction mechanisms that can resolve compounds that co-elute on non-polar phases.[12]

  • Q: Can adjusting the carrier gas flow rate help?

    • A: Yes, optimizing the linear velocity of your carrier gas (Helium, Hydrogen, or Nitrogen) can improve efficiency. While often set for optimal speed, slightly reducing the flow rate can sometimes increase resolution, although it will also increase the analysis time.

Guide 2: Troubleshooting Co-elution in High-Performance Liquid Chromatography (HPLC)

Issue: Poor separation between this compound and an interfering peak in a reversed-phase HPLC analysis.

Troubleshooting Workflow:

cluster_1 HPLC Co-Elution Troubleshooting Start_HPLC Initial Observation: Asymmetric or Merged Peak Confirm_HPLC Step 1: Confirm Co-elution - Peak Purity Check (DAD) - Inject Standards Individually Start_HPLC->Confirm_HPLC Optimize_HPLC Step 2: Method Optimization Confirm_HPLC->Optimize_HPLC MobilePhase Option A: Modify Mobile Phase Optimize_HPLC->MobilePhase Primary Approach Column_HPLC Option B: Change Column Parameters Optimize_HPLC->Column_HPLC Alternative Temp_HPLC Option C: Adjust Temperature Optimize_HPLC->Temp_HPLC Fine-Tuning Result_HPLC Outcome: Resolved Peaks MobilePhase->Result_HPLC Column_HPLC->Result_HPLC Temp_HPLC->Result_HPLC

Caption: Workflow for troubleshooting HPLC co-elution.

Q&A for HPLC Troubleshooting:

  • Q: How do I begin troubleshooting co-elution in my RP-HPLC method?

    • A: After confirming co-elution using DAD peak purity or by injecting individual standards, the most effective first step is to modify the mobile phase composition.[9][13]

  • Q: What specific mobile phase modifications should I try?

    • A:

      • Adjust Solvent Strength (Isocratic): If your peaks are eluting very early (low capacity factor, k'), they may not be retained long enough to separate.[9] Weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., reduce acetonitrile from 70% to 60%). This will increase retention times and potentially resolve the co-eluting peaks.[9][11]

      • Change Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If you are using acetonitrile, try replacing it with methanol (or vice versa) at a similar solvent strength. This can change the elution order and resolve the peaks.[13]

      • Adjust pH (if applicable): While this compound is neutral, interfering compounds from a sample matrix (like fruit acids) may be ionizable. Adjusting the mobile phase pH can change the retention of these interferences, moving them away from the this compound peak.

  • Q: When should I consider changing the HPLC column?

    • A: If extensive mobile phase optimization does not resolve the co-elution, the issue may be a lack of selectivity from the stationary phase. Consider switching to a column with a different chemistry (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase column) to introduce different separation mechanisms.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Food Matrices

This protocol is a general guideline based on methods used for analyzing this compound in beverages and yogurts.[6]

  • Sample Preparation (Stir Bar Sorptive Extraction - SBSE):

    • Homogenize liquid or semi-solid samples (e.g., yogurt, juice).

    • Place a known quantity (e.g., 10 g) into a vial with a defined volume of water.

    • Add a stir bar coated with a sorptive phase (e.g., polydimethylsiloxane (B3030410) - PDMS).

    • Stir for a set time (e.g., 60-120 minutes) at room temperature to allow volatile compounds to adsorb to the stir bar.

    • Remove the stir bar, rinse with deionized water, dry gently, and place it in a thermal desorption tube.

  • GC-MS Parameters:

    • The stir bar is thermally desorbed in the GC inlet.

    • The desorbed analytes are focused in a cold trap before being rapidly heated and injected onto the GC column.

ParameterTypical Value
GC Column DB-5ms, HP-5, or similar (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of ~1.0 mL/min
Oven Program 40°C (hold 2 min), ramp to 250°C at 5-10°C/min, hold 5 min
Inlet Temperature 250°C (during desorption)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 35-350 amu (scan mode)
Quantifier Ion m/z values specific to this compound (e.g., 41, 43, 99)[14]

Protocol 2: HPLC-UV Analysis of this compound

This protocol is based on a reversed-phase HPLC method.[8]

  • Sample Preparation:

    • Dilute the sample in a solvent compatible with the mobile phase (e.g., the initial mobile phase composition).

    • Ensure the concentration of this compound is within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • HPLC Parameters:

ParameterTypical Value
HPLC Column Newcrom R1 or other C18 column (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Phosphoric Acid (or Formic Acid for MS)
Gradient/Isocratic Isocratic (e.g., 60:40 Acetonitrile:Water) or a shallow gradient
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 10 µL
Detector UV/Vis or DAD
Wavelength Low UV (e.g., 210 nm), as esters have a weak chromophore

References

Improving the efficiency of downstream processing in Allyl hexanoate production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of downstream processing in allyl hexanoate (B1226103) production.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered after the initial synthesis of allyl hexanoate?

A1: The crude reaction mixture typically contains several impurities that need to be removed during downstream processing. These include unreacted starting materials such as hexanoic acid and allyl alcohol, the acid catalyst (commonly sulfuric acid), and water, which is a byproduct of the esterification reaction.[1][2]

Q2: Why is a neutralization step necessary in the downstream processing of this compound?

A2: The esterification reaction is typically catalyzed by a strong acid, such as sulfuric acid. This acid catalyst must be neutralized and removed to prevent it from catalyzing the reverse reaction (hydrolysis of the ester) and to avoid degradation of the product during subsequent heating steps like distillation.[1][2] A wash with a mild base like sodium bicarbonate or sodium carbonate solution is crucial for neutralizing and removing any residual acidic impurities.[3]

Q3: What is the purpose of washing the crude this compound with water and brine?

A3: Water washing is employed to remove water-soluble impurities, including the neutralized acid catalyst (now a salt), and any excess allyl alcohol.[2][4] A subsequent wash with a saturated sodium chloride solution (brine) helps to break up any emulsions that may have formed and further reduces the amount of dissolved water in the organic layer.[3]

Q4: When is vacuum distillation preferred over simple atmospheric distillation for purifying this compound?

A4: this compound has a relatively high boiling point (185-188 °C at atmospheric pressure).[5] Distillation at this temperature can sometimes lead to thermal decomposition of the ester, reducing the final yield and purity. Vacuum distillation allows the distillation to be performed at a lower temperature, minimizing the risk of thermal degradation.[2][6]

Q5: What is a typical yield and purity for this compound production?

A5: With optimized downstream processing, yields for this compound synthesis can be quite high. For example, one method reports a yield of 86.9%.[2] Commercially available this compound typically has a purity of 98% or higher, as determined by gas chromatography (GC).[5][7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the downstream processing of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified this compound - Incomplete esterification reaction.- Loss of product during washing steps due to emulsion formation.- Thermal decomposition during distillation.- Ensure optimal reaction conditions (catalyst concentration, temperature, and reaction time).- To break emulsions, use gentle agitation during washing and add a brine solution.[8]- Employ vacuum distillation to reduce the boiling temperature and prevent decomposition.[2][6]
Persistent Emulsion During Water Wash - Vigorous shaking or stirring during the wash.- High concentration of unreacted carboxylic acid or soap formation.- Gently invert the separatory funnel instead of shaking vigorously.- Add a saturated brine solution to increase the ionic strength of the aqueous layer, which helps to break the emulsion.[8]- Allow the mixture to stand for an extended period to allow for phase separation.
Product is Cloudy After Purification - Incomplete removal of water.- Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) before the final distillation.[2]- If cloudiness persists after distillation, consider a second drying step followed by filtration.
Low Purity of Final Product (Determined by GC-MS) - Inefficient removal of unreacted starting materials or byproducts.- Co-distillation of impurities with similar boiling points to this compound.- Ensure thorough neutralization and washing to remove all acidic and water-soluble impurities.- Use fractional distillation for better separation of components with close boiling points.- Optimize distillation parameters (vacuum pressure, temperature) for better separation.[6]
Product Has a Dark or Yellowish Color - Tar formation or decomposition at high temperatures.- Use vacuum distillation to lower the distillation temperature.[6]- Ensure all acidic catalyst is neutralized before heating, as residual acid can promote decomposition.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the efficient downstream processing of this compound.

Table 1: Reaction and Distillation Parameters

Parameter Value Reference
Molar Ratio of Allyl Alcohol to Hexanoic Acid 1:1 to 2:1[9]
Sulfuric Acid Catalyst to Hexanoic Acid Molar Ratio 0.001:1 to 0.01:1[9]
Reaction Temperature 70-170 °C[9]
Atmospheric Boiling Point 186-188 °C[2]
Vacuum Distillation Pressure -0.08 Mpa to -0.09 Mpa[6]
Vacuum Distillation Top Temperature 50-60 °C (for removing low boilers)[6]
Vacuum Distillation Top Temperature (Product Collection) 110-115 °C[6]

Table 2: Purity and Yield Data

Metric Value Reference
Typical Yield 86.9% - 96%[2][9]
Achievable Purity (GC) >99%[9]

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of a 5-15% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[2][10]

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Continue this gentle mixing until no more gas is evolved, indicating that all the acid has been neutralized.

  • Allow the layers to separate completely. The upper layer is the organic phase containing the this compound, and the lower layer is the aqueous phase.

  • Drain and discard the lower aqueous layer.

  • Add an equal volume of deionized water to the separatory funnel, gently invert several times, allow the layers to separate, and drain the lower aqueous layer.

  • Repeat the water wash (step 7) one more time.

  • Add an equal volume of saturated brine solution, gently invert, allow the layers to separate, and drain the lower aqueous layer. This step helps to remove residual water from the organic layer.

  • Drain the washed this compound into a clean, dry Erlenmeyer flask.

Protocol 2: Drying and Filtration of Washed this compound

  • Add a sufficient amount of anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to the flask containing the washed this compound.

  • Swirl the flask to ensure the drying agent is well-dispersated. Add more drying agent if it clumps together.

  • Allow the mixture to stand for at least 15-20 minutes to ensure all residual water is absorbed.

  • Filter the dried this compound through a fluted filter paper or a cotton plug into a round-bottom flask suitable for distillation to remove the drying agent.

Protocol 3: Vacuum Distillation of this compound

  • Assemble a vacuum distillation apparatus with the round-bottom flask containing the dried and filtered crude this compound.

  • Add boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.

  • Gradually apply vacuum to the system, aiming for a pressure of approximately -0.08 to -0.09 MPa.[6]

  • Begin heating the flask gently.

  • Collect any low-boiling fractions (e.g., residual allyl alcohol) that distill at a lower temperature (around 50-60 °C at -0.08 MPa).[6]

  • Increase the heating mantle temperature and collect the pure this compound fraction, which should distill at a stable temperature (around 110-115 °C at -0.09 MPa).[6]

  • Discontinue the distillation when the temperature starts to rise again or when only a small amount of residue remains in the distillation flask.

  • Release the vacuum before turning off the cooling water to the condenser.

Visualizations

Downstream_Processing_Workflow cluster_synthesis Synthesis cluster_purification Downstream Processing Crude_Product Crude this compound (contains acid, unreacted materials, water) Neutralization Neutralization (e.g., NaHCO3 wash) Crude_Product->Neutralization Remove Acid Catalyst Washing Water & Brine Wash Neutralization->Washing Remove Salts & Water-Soluble Impurities Drying Drying (e.g., Na2SO4) Washing->Drying Remove Residual Water Filtration Filtration Drying->Filtration Remove Drying Agent Distillation Vacuum Distillation Filtration->Distillation Separate by Boiling Point Pure_Product Pure this compound Distillation->Pure_Product

Caption: Workflow for the downstream processing of this compound.

Troubleshooting_Logic cluster_purity Purity Issues cluster_yield Yield Issues Start Problem Identified in Downstream Processing Low_Purity Low Purity? Start->Low_Purity Low_Yield Low Yield? Start->Low_Yield Check_Washing Inadequate Washing/Neutralization? Low_Purity->Check_Washing Yes Improve_Washing Action: Re-wash or improve washing protocol Check_Washing->Improve_Washing Yes Check_Distillation Inefficient Distillation? Check_Washing->Check_Distillation No Improve_Distillation Action: Use fractional distillation or optimize parameters Check_Distillation->Improve_Distillation Yes Check_Emulsion Emulsion Formation During Wash? Low_Yield->Check_Emulsion Yes Break_Emulsion Action: Use brine, gentle agitation Check_Emulsion->Break_Emulsion Yes Check_Decomposition Product Decomposition? Check_Emulsion->Check_Decomposition No Use_Vacuum Action: Use vacuum distillation Check_Decomposition->Use_Vacuum Yes

Caption: Troubleshooting logic for common downstream processing issues.

References

Technical Support Center: Overcoming Solubility Challenges of Allyl Hexanoate in Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Allyl hexanoate (B1226103) in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Allyl hexanoate and why is it problematic for bioassays?

A1: this compound is practically insoluble in water, with a reported solubility of approximately 0.06 g/L.[1][2] This low solubility can lead to several issues in bioassays, including precipitation of the compound in aqueous culture media, inaccurate concentrations leading to unreliable dose-response data, and reduced bioavailability to cells or target molecules.[3]

Q2: What is the most common initial approach to solubilizing this compound for in vitro studies?

A2: The most common initial approach is to prepare a concentrated stock solution of this compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[4][5] This stock solution is then diluted into the aqueous bioassay medium to the final desired concentration. It is crucial to ensure the final solvent concentration is low enough to not affect the biological system.[6]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: The final concentration of DMSO in cell culture should be kept as low as possible, ideally at or below 0.1% to 0.5%, to avoid solvent-induced toxicity or off-target effects.[7] However, the tolerance to DMSO is cell-line dependent, so it is essential to perform a vehicle control experiment to determine the maximum acceptable concentration for your specific cell line.[3]

Q4: My this compound precipitates when I add the DMSO stock to my aqueous buffer. What should I do?

A4: This is a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration: Your target concentration may be above the solubility limit in the final medium.

  • Modify the dilution method: Instead of adding the stock solution directly, try adding it dropwise while vortexing the buffer to facilitate rapid dispersion.[7]

  • Prepare a more concentrated stock: This allows you to add a smaller volume of the organic solvent to the aqueous medium, keeping the final solvent concentration lower.[7]

  • Explore alternative solubilization methods: If precipitation persists, consider using co-solvents, cyclodextrins, or surfactants.

Q5: Are there alternatives to DMSO for solubilizing this compound?

A5: Yes, other organic solvents like ethanol can be used.[5][8] Additionally, formulation strategies involving co-solvents (e.g., a mixture of ethanol and water), cyclodextrins (to form inclusion complexes), or surfactants (to form micelles) can be employed to increase the aqueous solubility of hydrophobic compounds like this compound.[9][10]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in Stock Solution (DMSO/Ethanol) Concentration is too high for the organic solvent.1. Gently warm the solution (if the compound is heat-stable). 2. Use a different organic solvent with higher solubilizing capacity (e.g., DMF, though with caution due to higher toxicity).[11] 3. Prepare a less concentrated stock solution.
Precipitation Upon Dilution in Aqueous Media - Final concentration exceeds aqueous solubility. - High concentration of organic solvent in a localized area upon addition.1. Lower the final concentration of this compound. 2. Add the stock solution to the aqueous media while vortexing.[7] 3. Increase the percentage of serum in the cell culture medium (serum proteins can help solubilize hydrophobic compounds). 4. Use a co-solvent system (see Protocol 2). 5. Employ cyclodextrins or surfactants (see Protocols 3 & 4).
High Background or Toxicity in Vehicle Control The concentration of the organic solvent (e.g., DMSO) is too high for the cells.1. Perform a dose-response experiment with the vehicle alone to determine the no-effect concentration.[3] 2. Ensure the final solvent concentration is consistent across all wells. 3. Reduce the final solvent concentration to the lowest possible level (ideally ≤0.1%).
Inconsistent Bioassay Results - Inconsistent solubilization or precipitation of this compound. - Degradation of the compound in the aqueous medium.1. Prepare fresh working solutions for each experiment. 2. Visually inspect for any precipitation before adding to the assay. 3. Ensure thorough mixing of solutions. 4. Evaluate the stability of this compound in your specific bioassay conditions over the experiment's duration.

Quantitative Data Summary

Table 1: Solubility of this compound

Solvent Solubility Reference
Water0.06 g/L (practically insoluble)[2]
EthanolSoluble (1 mL in 6 mL of 70% ethanol)[5]
Propylene GlycolPractically insoluble[5]
Fixed and Organic OilsSoluble[5]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

Final DMSO Concentration General Effect on Cells Reference
< 0.1%Generally considered safe for most cell lines.
0.1% - 0.5%Well-tolerated by many robust cell lines.[7]
0.5% - 1.0%May cause cytotoxicity in some cell lines; requires validation.
> 1.0%Often toxic and can induce apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using an Organic Solvent

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock concentration (e.g., 100 mM).

  • Calculate the mass of this compound and the volume of DMSO required.

  • In a sterile fume hood, weigh the this compound into a sterile vial.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, provided the compound is stable at elevated temperatures.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-Solvent System

Objective: To prepare a working solution of this compound using an ethanol-water co-solvent system for improved solubility in the final aqueous medium.

Materials:

  • This compound

  • 100% Ethanol

  • Sterile deionized water

  • Aqueous bioassay buffer

Procedure:

  • Prepare a concentrated stock solution of this compound in 100% ethanol (e.g., 200 mM).

  • Create an intermediate stock by diluting the ethanol stock solution with sterile deionized water to a desired ethanol concentration (e.g., 50% ethanol). The final concentration of this compound in this intermediate stock will be lower.

  • Add the intermediate stock to the final aqueous bioassay buffer to achieve the desired final concentration of this compound. This method gradually reduces the solvent polarity, which can help prevent precipitation.

  • Ensure the final ethanol concentration in the bioassay is within a tolerable range for the specific assay.

Protocol 3: Solubilization using Cyclodextrins (Phase Solubility Study)

Objective: To determine the appropriate concentration of a cyclodextrin (B1172386) to solubilize this compound by forming an inclusion complex.

Materials:

  • This compound

  • A selected cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Aqueous buffer (relevant to the bioassay)

  • Shaker/rotator

  • Centrifuge

  • Analytical method to quantify this compound (e.g., HPLC-UV, GC-MS)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

  • Add an excess amount of this compound to each solution.

  • Agitate the mixtures at a constant temperature for 24-48 hours to reach equilibrium.[12]

  • Centrifuge the samples at high speed to pellet the undissolved this compound.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram.[13][14] This will help determine the stoichiometry of the complex and the required cyclodextrin concentration to achieve the desired this compound concentration.

Protocol 4: Solubilization using Surfactants

Objective: To prepare a micellar solution of this compound using a surfactant.

Materials:

  • This compound

  • A non-ionic surfactant (e.g., Tween 80, Polysorbate 80)

  • Aqueous buffer

Procedure:

  • Determine the Critical Micelle Concentration (CMC) of the chosen surfactant in your buffer.[1] The surfactant concentration should be above the CMC to ensure micelle formation.

  • Prepare a stock solution of the surfactant in the aqueous buffer at a concentration several times higher than its CMC.

  • Add this compound to the surfactant solution.

  • Stir the mixture for several hours or overnight to allow for the incorporation of this compound into the micelles.

  • The resulting solution can then be diluted into the bioassay medium. Ensure the final surfactant concentration is not detrimental to the assay.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Solution cluster_assay Bioassay cluster_troubleshooting Troubleshooting start This compound Powder stock Prepare Concentrated Stock (e.g., 100 mM in DMSO) start->stock working Dilute to Working Concentration in Bioassay Medium stock->working add_to_cells Add to Cells/Target working->add_to_cells precipitate Precipitation Occurs working->precipitate incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure solubilize Alternative Solubilization (Co-solvents, Cyclodextrins, Surfactants) precipitate->solubilize If precipitation persists solubilize->working Use improved solution

Caption: Experimental workflow for preparing and using this compound in bioassays, including a troubleshooting loop for solubility issues.

troubleshooting_logic start Compound Precipitates in Aqueous Medium? check_conc Is final concentration too high? start->check_conc Yes success Proceed with Assay start->success No check_dmso Is final DMSO/solvent concentration > 0.5%? check_conc->check_dmso No use_cosolvent Try Co-solvent Method check_conc->use_cosolvent Yes, lower concentration check_dmso->use_cosolvent No use_cyclodextrin Try Cyclodextrin Method check_dmso->use_cyclodextrin Yes, reduce solvent % use_cosolvent->use_cyclodextrin use_surfactant Try Surfactant Method use_cyclodextrin->use_surfactant use_surfactant->success

Caption: A decision tree for troubleshooting the precipitation of this compound in aqueous bioassay media.

signaling_pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus allyl_hex This compound (or its metabolites) receptor Potential Target (e.g., Receptor, Ion Channel) allyl_hex->receptor effector Downstream Effector (e.g., Kinase, Second Messenger) receptor->effector transcription_factor Transcription Factor (e.g., Nrf2) effector->transcription_factor gene_expression Gene Expression (e.g., Detoxification Enzymes, Anti-inflammatory Genes) transcription_factor->gene_expression translocates response Cellular Response (e.g., Anti-proliferative, Anti-inflammatory) gene_expression->response

Caption: A hypothetical signaling pathway for this compound, based on the known effects of related allyl compounds on cellular detoxification and proliferation pathways.[15][16]

References

Reducing catalyst deactivation in continuous flow synthesis of Allyl hexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the reduction of catalyst deactivation during the continuous flow synthesis of allyl hexanoate (B1226103). It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in the continuous flow synthesis of allyl hexanoate?

A1: Catalyst deactivation in this process is typically caused by several factors:

  • Coking/Fouling: The deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can block active sites and pores.[1][2]

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly bind to the active sites of the catalyst, rendering them inactive.[1][2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the available surface area for the reaction.[1][2]

  • Leaching: The active catalytic species can dissolve into the reaction mixture, leading to a loss of catalyst from the solid support.[3]

  • Mechanical Stress: Ion exchange resins, often used as catalysts, can be sensitive to long-term thermal or mechanical stress, leading to swelling, shrinkage, or physical breakdown.[4]

  • Water Inhibition: As a byproduct of the esterification reaction, water can adsorb to the active sites of some solid acid catalysts, inhibiting their activity.

Q2: Which type of catalyst is recommended for the continuous flow synthesis of this compound to minimize deactivation?

A2: Solid acid catalysts are generally preferred for continuous flow processes due to their ease of separation from the product stream.[5] Macroporous ion-exchange resins, such as Amberlyst™ 15 or Amberlyst™ 70, are commonly used for esterification reactions.[4][6] Amberlyst™ 70 is noted for its higher thermal stability (up to 190°C) compared to Amberlyst™ 15 (up to 140°C), which can be advantageous in preventing thermal degradation.[6] The choice of catalyst will also depend on the specific reaction conditions, such as temperature and the nature of the solvent.

Q3: How does temperature affect catalyst deactivation and the overall reaction?

A3: Temperature has a dual effect on the esterification reaction. Higher temperatures increase the reaction rate.[6] However, excessively high temperatures can accelerate catalyst deactivation through thermal degradation and coking.[2] For instance, while a higher temperature might initially lead to a higher conversion rate, it can also shorten the catalyst's operational lifetime. It is crucial to find an optimal temperature that balances reaction kinetics with catalyst stability.

Q4: Can the molar ratio of reactants influence catalyst stability?

A4: Yes, the molar ratio of allyl alcohol to hexanoic acid can impact the reaction equilibrium and potentially the catalyst's stability. Using an excess of the alcohol can shift the equilibrium towards the product side, increasing the conversion of the carboxylic acid. However, a very large excess of alcohol could potentially lead to side reactions or affect the solubility of reactants and products, which might indirectly contribute to fouling.

Q5: How can I monitor catalyst deactivation during a continuous flow run?

A5: Catalyst deactivation can be monitored by observing a decrease in product yield or conversion over time while keeping all other process parameters (flow rate, temperature, reactant concentration) constant. In-line analytical techniques, such as FT-IR or Raman spectroscopy, can provide real-time monitoring of the product concentration in the output stream. Periodic sampling and off-line analysis (e.g., by GC-MS) can also be used to track the reaction progress and infer catalyst activity.

Troubleshooting Guides

Issue 1: Gradual or rapid decrease in this compound yield.

This is a primary indicator of catalyst deactivation. The following steps can help diagnose and address the issue.

Troubleshooting Workflow: Decreasing Yield

start Decrease in Yield Observed check_temp Is the reaction temperature within the catalyst's stable range? start->check_temp check_feed Are the feedstocks pure? (Free of water and other impurities) check_temp->check_feed Yes thermal_degradation Potential Thermal Degradation check_temp->thermal_degradation No check_flow Is the flow rate consistent? (Check for pump issues or blockages) check_feed->check_flow Yes poisoning Potential Catalyst Poisoning check_feed->poisoning No coking Potential Coking/Fouling check_flow->coking Yes leaching Potential Catalyst Leaching (Analyze product stream for catalyst components) check_flow->leaching Inconsistent flow may indicate blockages action_regenerate Initiate Catalyst Regeneration Protocol coking->action_regenerate action_feed Purify Feedstocks poisoning->action_feed action_temp Reduce Temperature thermal_degradation->action_temp action_replace Replace Catalyst Bed leaching->action_replace action_regenerate->action_replace

Caption: Troubleshooting workflow for addressing decreased yield.

Issue 2: Increased backpressure in the reactor.

An increase in backpressure often indicates a blockage within the packed-bed reactor, which can be caused by catalyst swelling, fouling, or the precipitation of materials.

Troubleshooting Workflow: Increased Backpressure

start Increased Backpressure Detected check_catalyst Is the catalyst known to swell in the reaction medium? start->check_catalyst check_precipitation Is there evidence of precipitation? (Visual inspection, analysis of outlet) check_catalyst->check_precipitation No swelling Catalyst Swelling check_catalyst->swelling Yes check_fouling Has the catalyst been in use for an extended period? check_precipitation->check_fouling No precipitation Reactant/Product Precipitation check_precipitation->precipitation Yes fouling Severe Fouling/Coking check_fouling->fouling Yes action_replace Replace Catalyst with a more stable alternative swelling->action_replace action_solvent Modify Solvent System or Reduce Concentration precipitation->action_solvent action_flush Flush Reactor with Solvent fouling->action_flush action_regenerate Perform Catalyst Regeneration action_flush->action_regenerate

Caption: Troubleshooting workflow for increased backpressure.

Data on Catalyst Performance and Deactivation

The following tables provide quantitative data on the performance and deactivation of solid acid catalysts in continuous flow esterification processes.

Table 1: Performance of Solid Acid Catalysts in Continuous Flow Esterification of Fatty Acids

CatalystReactantsTemperature (°C)Flow Rate (mL/min)Conversion/Yield (%)StabilityReference
Amberlyst-16Lauric acid, 2-Ethylhexanol1400.15>98Stable after 5h stabilization[5]
PAFROctanoic acid, 2-Ethylhexanol110-1200.1590-95Stable for over one week

Table 2: Deactivation and Reusability of Solid Acid Catalysts in Esterification

CatalystReactionCycle NumberConversion/Yield (%)Reference
Carbon-based solid acidOleic acid esterification197.98
289.54
383.21
479.19
Anion exchange resin (D261)Soybean oil transesterification4 hours>90[1][4]
8 hours23.7[1][4]
Regenerated D261Soybean oil transesterificationPost-regenerationRestored to original activity[1][4]

Experimental Protocols

Protocol 1: General Procedure for Continuous Flow Synthesis of this compound

This protocol describes a general method for the synthesis of this compound using a packed-bed reactor with a solid acid catalyst.

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Solid acid catalyst (e.g., Amberlyst™ 70, dried)

  • Anhydrous solvent (e.g., toluene, if required for solubility)

  • Internal standard for GC analysis (e.g., dodecane)

Equipment:

  • Continuous flow reactor system with at least two pumps

  • Packed-bed reactor column

  • Back pressure regulator

  • Heating system for the reactor

  • Product collection vessel

Procedure:

  • Catalyst Packing: Carefully pack the reactor column with the dried solid acid catalyst, ensuring there are no voids.

  • System Assembly: Assemble the continuous flow system, connecting the pumps to a mixing unit, followed by the packed-bed reactor, the back pressure regulator, and the collection vessel.

  • Feedstock Preparation: Prepare two separate feedstock solutions.

    • Solution A: Hexanoic acid and internal standard dissolved in the solvent (if used).

    • Solution B: Allyl alcohol (a molar excess, e.g., 1.5 to 3 equivalents relative to hexanoic acid) dissolved in the solvent.

  • Reaction Start-up:

    • Set the reactor temperature to the desired value (e.g., 100-140°C, depending on the catalyst's thermal stability).

    • Begin pumping the solvent through the system to equilibrate the temperature and pressure.

    • Once the system is stable, start pumping Solution A and Solution B at the desired flow rates to achieve the target residence time.

  • Steady State and Collection: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • Analysis: Analyze the collected samples by GC-MS to determine the conversion of hexanoic acid and the yield of this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_flow Continuous Flow System cluster_analysis Analysis Feedstock A\n(Hexanoic Acid) Feedstock A (Hexanoic Acid) Pump_A Pump A Feedstock A\n(Hexanoic Acid)->Pump_A Feedstock B\n(Allyl Alcohol) Feedstock B (Allyl Alcohol) Pump_B Pump B Feedstock B\n(Allyl Alcohol)->Pump_B Packed Bed\n(Solid Acid Catalyst) Packed Bed (Solid Acid Catalyst) Reactor Heated Packed-Bed Reactor Packed Bed\n(Solid Acid Catalyst)->Reactor Mixer T-Mixer Pump_A->Mixer Pump_B->Mixer Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis GC-MS Analysis Collection->Analysis

Caption: Workflow for continuous synthesis of this compound.

Protocol 2: In-situ Regeneration of a Fouled Ion-Exchange Resin Catalyst

This protocol provides a general method for the in-situ regeneration of an ion-exchange resin catalyst that has been deactivated by fouling.

Materials:

  • Organic solvent (e.g., n-hexane or the reaction solvent)

  • Regeneration solution (e.g., a dilute solution of a strong acid like sulfuric acid for cation-exchange resins, or a base like KOH in methanol (B129727) for anion-exchange resins).[1][4][7]

  • Methanol or another suitable washing solvent.

Procedure:

  • Stop Reactant Flow: Stop the pumps delivering the hexanoic acid and allyl alcohol solutions.

  • Solvent Wash: Pump a suitable organic solvent (e.g., n-hexane) through the reactor at a moderate flow rate to wash away any adsorbed reactants, products, and non-polymeric residues. Continue this wash for an extended period (e.g., 30-60 minutes).

  • Regeneration:

    • Slowly introduce the regeneration solution into the reactor. For a cation-exchange resin like Amberlyst, a dilute sulfuric acid wash can help remove metallic poisons and some organic foulants.[7]

    • Allow the regeneration solution to flow through the catalyst bed for a defined period (e.g., 60-90 minutes).[1]

  • Final Wash: Flush the reactor with a clean solvent (e.g., methanol) until the outlet stream is neutral (pH ~7).[1]

  • Re-equilibration: Before restarting the synthesis, re-equilibrate the catalyst bed with the reaction solvent.

Catalyst Deactivation and Regeneration Cycle

Active Active Catalyst Deactivated Deactivated Catalyst Active->Deactivated Continuous Synthesis (Fouling, Poisoning) Regenerated Regenerated Catalyst Deactivated->Regenerated Regeneration Protocol (Washing, Acid/Base Treatment) Regenerated->Active Reactivation

Caption: The cycle of catalyst deactivation and regeneration.

References

Validation & Comparative

A Comparative Analysis of Allyl Hexanoate Synthesis: Chemical Versus Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of flavor and fragrance esters like allyl hexanoate (B1226103) presents a choice between traditional chemical methods and modern biocatalytic approaches. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to inform the selection of the most suitable method based on efficiency, environmental impact, and overall cost-effectiveness.

Allyl hexanoate, a key component in pineapple and other fruity aromas, can be synthesized through the esterification of hexanoic acid and allyl alcohol. While conventional chemical synthesis using acid catalysts has been the mainstay, enzymatic synthesis using lipases is emerging as a powerful and sustainable alternative. This comparison delves into the quantitative performance, experimental protocols, and key differentiators of both methodologies.

Quantitative Performance Comparison

The choice between chemical and enzymatic synthesis of this compound involves a trade-off between reaction speed, yield, and sustainability. The following table summarizes key quantitative parameters for both methods.

ParameterChemical Synthesis (Acid-Catalyzed)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH), Solid acids (e.g., TiO₂/SO₄²⁻)Immobilized Lipases (e.g., Candida antarctica lipase (B570770) B - Novozym 435)
Typical Yield 65% - 97%[1]>95%[2][3]
Reaction Temperature 60°C - 140°C[1]30°C - 70°C[1]
Reaction Time 1 - 10 hours[1]3 - 24 hours[3][4]
Solvent Often requires a non-polar solvent (e.g., toluene) for azeotropic water removal or uses excess alcohol[1]Often solvent-free or in non-polar organic solvents[1][2]
Byproducts Water, acid wasteWater
Catalyst Reusability Generally not reusable (mineral acids) or reusable with potential activity loss (solid acids)[1]High reusability with immobilized enzymes[5]
Environmental Impact Use of corrosive acids and high temperatures can lead to higher energy consumption and hazardous waste generation.[1][6]Milder reaction conditions and biodegradable catalysts are considered more environmentally friendly.[1]

Experimental Protocols

Chemical Synthesis: Solid Acid Catalysis

This protocol is based on the synthesis of this compound using a solid super acid catalyst.

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Solid super acid catalyst (e.g., TiO₂/SO₄²⁻)

  • Toluene

  • Hydroquinone (B1673460) (inhibitor)

  • Cuprous chloride

Procedure:

  • In a flask equipped with a reflux condenser and a Dean-Stark trap, combine hexanoic acid, allyl alcohol (in a 1:2 molar ratio), a catalytic amount of the solid acid, and a small amount of hydroquinone in toluene.

  • Heat the mixture to reflux (approximately 110-120°C) for 1.5 to 3 hours, continuously removing the water byproduct via azeotropic distillation.

  • Monitor the reaction progress using gas chromatography (GC).

  • Upon completion, cool the reaction mixture and filter to remove the solid catalyst. The catalyst can be dried and reused.

  • To the filtrate, add a small amount of cuprous chloride.

  • Purify the crude product by washing with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Finally, obtain pure this compound via vacuum distillation.

Enzymatic Synthesis: Immobilized Lipase-Catalyzed Esterification

This protocol is a general procedure adapted for the synthesis of this compound using an immobilized lipase.

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • n-Hexane (optional, for solvent-based reaction)

Procedure:

  • In a temperature-controlled shaker flask, combine equimolar amounts of hexanoic acid and allyl alcohol. The reaction can be run solvent-free or in a minimal amount of a non-polar solvent like n-hexane.

  • Add the immobilized lipase to the reaction mixture. The typical enzyme loading is 1-5% by weight of the substrates.

  • Incubate the mixture at a controlled temperature, typically between 40°C and 60°C, with continuous agitation (e.g., 200 rpm) for 3 to 24 hours.[7]

  • Monitor the conversion of hexanoic acid to this compound using GC.

  • Once the desired conversion is achieved, separate the immobilized enzyme from the product mixture by simple filtration. The enzyme can be washed with a solvent and reused for subsequent batches.[5]

  • The product, this compound, is typically of high purity and may require minimal downstream processing, such as removal of the solvent (if used) under reduced pressure.

Workflow and Comparative Analysis Diagrams

Chemical_Synthesis_Workflow cluster_reactants Reactants & Catalyst Hexanoic Acid Hexanoic Acid Reaction Mixture Reaction Mixture Hexanoic Acid->Reaction Mixture Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Heating & Reflux Heating & Reflux Reaction Mixture->Heating & Reflux Water Removal Water Removal Heating & Reflux->Water Removal Purification Purification Water Removal->Purification This compound This compound Purification->this compound

Chemical Synthesis Workflow

Enzymatic_Synthesis_Workflow cluster_reactants Reactants & Biocatalyst Hexanoic Acid Hexanoic Acid Reaction Mixture Reaction Mixture Hexanoic Acid->Reaction Mixture Allyl Alcohol Allyl Alcohol Allyl Alcohol->Reaction Mixture Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Enzyme Separation Enzyme Separation Incubation->Enzyme Separation Product Product Enzyme Separation->Product

Enzymatic Synthesis Workflow

Comparative_Analysis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis High Temperature High Temperature Harsh Conditions Harsh Conditions Complex Purification Complex Purification Higher Energy Use Higher Energy Use Acid Waste Acid Waste Mild Temperature Mild Temperature Gentle Conditions Gentle Conditions Simpler Purification Simpler Purification Lower Energy Use Lower Energy Use Biodegradable Catalyst Biodegradable Catalyst This compound Synthesis This compound Synthesis This compound Synthesis->High Temperature This compound Synthesis->Harsh Conditions This compound Synthesis->Complex Purification This compound Synthesis->Higher Energy Use This compound Synthesis->Acid Waste This compound Synthesis->Mild Temperature This compound Synthesis->Gentle Conditions This compound Synthesis->Simpler Purification This compound Synthesis->Lower Energy Use This compound Synthesis->Biodegradable Catalyst

Comparative Analysis of Synthesis Methods

Concluding Remarks

The chemical synthesis of this compound via acid catalysis is a well-established and relatively rapid method that can achieve high yields. However, it necessitates harsh reaction conditions, including high temperatures and the use of corrosive catalysts, which present environmental and safety challenges. The energy-intensive nature of this process and the complexity of product purification are significant drawbacks.

In contrast, enzymatic synthesis using immobilized lipases offers a more sustainable and selective approach.[1] The milder reaction conditions lead to lower energy consumption and a reduced risk of side reactions.[1] Although reaction times can be longer, the high yields, catalyst reusability, and the environmentally benign nature of the biocatalyst make enzymatic synthesis an attractive alternative for industrial applications, aligning with the principles of green chemistry.[1]

The initial higher cost of commercial lipases compared to mineral acids is a consideration; however, the ability to reuse the immobilized enzyme for multiple reaction cycles can significantly reduce the overall catalyst cost.[5] Furthermore, the simplified purification process for enzymatically synthesized esters can lead to additional cost savings.

Ultimately, the choice between these methods will depend on the specific requirements of the application, including production scale, cost considerations, and sustainability goals. For high-value applications where product purity and environmental considerations are paramount, enzymatic synthesis presents a compelling and increasingly viable option.

References

A Comprehensive Guide to the Validation of GC-MS Methods for Allyl Hexanoate Quantification in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the pharmaceutical and related industries, the accurate quantification of volatile and semi-volatile compounds is paramount for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of individual chemical substances from within a complex mixture. This guide provides a detailed framework for the validation of a GC-MS method for the quantification of Allyl hexanoate (B1226103), a common flavoring and fragrance agent, adhering to the stringent requirements of the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparative Analysis of Analytical Techniques

While GC-MS is a preferred method for the analysis of volatile esters like Allyl hexanoate due to its high sensitivity and specificity, other techniques such as Gas Chromatography with a Flame Ionization Detector (GC-FID) are also employed. The following table presents a comparative summary of the performance of a validated GC-MS method against GC-FID.

Validation ParameterGC-MSGC-FIDICH Acceptance Criteria
Specificity High (Mass spectral data provides structural confirmation)Moderate (Based primarily on retention time)The analytical procedure shall be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) ≥ 0.999≥ 0.995A linear relationship should be evaluated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally considered acceptable.
Range (µg/mL) 0.1 - 1001 - 500The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Typically expressed as percent recovery.
Precision (RSD%)
- Repeatability< 2.0%< 3.0%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Repeatability should be assessed using a minimum of 9 determinations covering the specified range for the procedure (e.g., 3 concentrations/3 replicates each) or a minimum of 6 determinations at 100% of the test concentration.
- Intermediate Precision< 3.0%< 5.0%Expresses within-laboratories variations: different days, different analysts, different equipment, etc.
Limit of Detection (LOD) (µg/mL) 0.030.5The detection limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) (µg/mL) 0.11.0The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocols

A detailed experimental protocol for the validation of a GC-MS method for the quantification of this compound is provided below. This protocol is based on established methods for similar esters and is designed to meet ICH Q2(R1) validation requirements.[2][3][4]

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Internal Standard (IS), e.g., Hexyl heptanoate (B1214049) (≥99% purity)

  • Solvent: Hexane or Ethyl Acetate (GC grade)

  • Sample matrix (placebo or blank sample)

Instrumentation and Chromatographic Conditions
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound ions (m/z): e.g., 41, 57, 81, 142 (Quantification ion in bold)

    • Internal Standard ions (m/z): To be determined based on the IS used.

Preparation of Standard and Sample Solutions
  • Stock Solutions: Prepare individual stock solutions of this compound and the internal standard in the chosen solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the this compound stock solution to cover the desired concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the solvent. Spike with the internal standard and dilute to a final concentration within the calibration range.

Validation Parameters and Procedures
  • Specificity: Analyze blank matrix samples, and blank matrix spiked with this compound and potential impurities to demonstrate the absence of interfering peaks at the retention times of the analyte and IS.

  • Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound. Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Accuracy: Analyze the QC samples at three different concentrations in triplicate on three different days. Calculate the percent recovery by comparing the measured concentration to the nominal concentration.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on two different days by two different analysts using two different instruments (if available). Calculate the relative standard deviation (RSD%) for each set of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Robustness: Intentionally vary critical method parameters such as injector temperature (±5°C), oven temperature ramp rate (±1°C/min), and carrier gas flow rate (±0.1 mL/min) and assess the impact on the results.

Visualizing the Validation Workflow

The logical flow of the GC-MS method validation process, as outlined by the ICH Q2(R1) guidelines, can be visualized to provide a clear and structured overview of the required steps.

GC-MS Method Validation Workflow start Start: Define Analytical Method's Intended Purpose method_dev Method Development & Optimization (GC-MS Parameters) start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report end End: Method is Validated validation_report->end

Caption: Workflow for GC-MS method validation according to ICH guidelines.

This comprehensive guide provides a robust framework for the validation of a GC-MS method for the quantification of this compound. By following these protocols and adhering to the ICH guidelines, researchers and scientists can ensure the reliability, accuracy, and precision of their analytical data, which is essential for regulatory submissions and maintaining high standards of product quality.

References

A Comparative Sensory Evaluation of Allyl Hexanoate and Other Key Pineapple Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sensory characteristics of allyl hexanoate (B1226103) against other significant esters known for their contribution to pineapple aroma. The information presented herein is supported by experimental data and established sensory evaluation protocols to aid in formulation, flavor masking, and new product development.

Introduction

The characteristic aroma of pineapple is a complex blend of numerous volatile compounds, with esters playing a pivotal role in defining its fruity and sweet profile. Allyl hexanoate is widely recognized for its potent and distinct pineapple-like aroma.[1] However, a comprehensive understanding of its sensory properties in relation to other esters, such as ethyl butyrate, ethyl hexanoate, and methyl hexanoate, is crucial for precise flavor formulation and application. This guide details the sensory profiles of these key "pineapple esters," providing quantitative data where available and outlining the methodologies used for such evaluations.

Quantitative Sensory Data Comparison

The following table summarizes the sensory profiles and odor detection thresholds of this compound and other esters commonly associated with pineapple aroma. Odor detection threshold is a key metric for determining the potency of an aroma compound.

Ester Chemical Formula Molecular Weight ( g/mol ) Odor Profile Descriptors Odor Detection Threshold (in water, ppb)
This compound C₉H₁₆O₂156.22Strong pineapple, fruity, sweet, waxy, ethereal, rum-like.[1]Not widely reported
Ethyl Butyrate C₆H₁₂O₂116.16Fruity, pineapple, tropical, tutti-frutti, sweet.1
Ethyl Hexanoate C₈H₁₆O₂144.21Strong, fruity, winey, with notes of apple, banana, and pineapple.1
Methyl Hexanoate C₇H₁₄O₂130.18Fruity, pineapple, ethereal.Not widely reported
Ethyl Heptanoate C₉H₁₈O₂158.24Fruity, reminiscent of cognac, with winy-brandy, grape, and pineapple notes.[2]2.2
Allyl Heptanoate C₁₀H₁₈O₂170.25Fruity-pineapple, banana, with mango and honey notes.[1]Not widely reported

Experimental Protocols

The sensory data presented in this guide are typically obtained using standardized and rigorous methodologies, such as Quantitative Descriptive Analysis (QDA), to ensure reliability and reproducibility.

Quantitative Descriptive Analysis (QDA) Protocol

Objective: To identify and quantify the sensory attributes of pineapple esters.

1. Panelist Selection and Training:

  • Screening: Candidates are screened for their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.

  • Training: A panel of 10-12 members undergoes extensive training (typically 40-120 hours) to develop a consensus on a specific vocabulary (lexicon) to describe the aroma attributes of the esters.[2] Reference standards are used to anchor the sensory terms.

2. Lexicon Development:

  • The panel, guided by a facilitator, is presented with a range of fruity esters to generate a comprehensive list of descriptive terms for the aroma.

  • Through discussion and consensus, the list is refined to a final set of non-overlapping attributes (e.g., "pineapple," "fruity," "green," "sweet," "waxy," "chemical").

3. Sample Evaluation:

  • Samples of each ester are prepared at a standardized concentration in a neutral solvent (e.g., propylene (B89431) glycol or water) and presented to the panelists in a controlled environment.

  • Panelists independently rate the intensity of each sensory attribute for each sample on a continuous line scale (e.g., a 15 cm line anchored with "low intensity" and "high intensity").[2]

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.

  • Statistical analysis (e.g., ANOVA, PCA) is performed to determine significant differences in the sensory profiles of the esters.

Gas Chromatography-Olfactometry (GC-O)

GC-O is an analytical technique that combines gas chromatography with human sensory assessment to identify the compounds responsible for specific aromas in a complex mixture.

1. Sample Preparation: The ester sample is prepared for injection into the gas chromatograph, which may involve techniques like headspace analysis or solid-phase microextraction (SPME) to isolate the volatile compounds.

2. GC Separation: The volatile compounds are separated based on their boiling points and polarity using a gas chromatograph.

3. Olfactory Detection: As the separated compounds exit the gas chromatograph, they are split into two streams. One stream goes to a chemical detector (like a mass spectrometer), and the other is directed to a sniffing port where a trained panelist identifies and describes the odor of each compound as it elutes.

Visualizations

Olfactory Signaling Pathway

The perception of esters like this compound begins with the binding of the odorant molecule to olfactory receptors in the nasal cavity, triggering a cascade of biochemical events that result in a signal being sent to the brain.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_olf G-protein (G olf) OR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx Depolarization Depolarization Ca_Na->Depolarization Causes AP Action Potential to Brain Depolarization->AP Generates

Caption: Olfactory signal transduction cascade.

Experimental Workflow for Sensory Evaluation

The following diagram illustrates a typical workflow for the Quantitative Descriptive Analysis of flavor esters.

Sensory_Evaluation_Workflow start Define Objective panel_selection Panelist Screening & Selection start->panel_selection training Panelist Training & Lexicon Development panel_selection->training sample_prep Sample Preparation (Standardized Concentration) training->sample_prep evaluation Sensory Evaluation (Individual Booths) sample_prep->evaluation data_collection Data Collection (Intensity Ratings) evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis report Reporting & Interpretation analysis->report

Caption: QDA experimental workflow.

Logical Relationship of Pineapple Esters

This diagram illustrates the relationship between the discussed esters based on their chemical class and primary sensory characteristics.

Pineapple_Ester_Relationships cluster_allyl Allyl Esters cluster_ethyl Ethyl Esters cluster_methyl Methyl Esters Allyl_Hexanoate This compound (Strong Pineapple) Ethyl_Butyrate Ethyl Butyrate (Sweet, Fruity, Pineapple) Allyl_Hexanoate->Ethyl_Butyrate Similar 'Pineapple' note Allyl_Heptanoate Allyl Heptanoate (Pineapple, Banana, Mango) Ethyl_Hexanoate Ethyl Hexanoate (Fruity, Winey, Pineapple) Ethyl_Heptanoate Ethyl Heptanoate (Fruity, Cognac, Pineapple) Ethyl_Hexanoate->Ethyl_Heptanoate Similar 'Fruity/Winey' character Methyl_Hexanoate Methyl Hexanoate (Fruity, Pineapple)

Caption: Relationships of pineapple esters.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for Allyl Hexanoate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary analytical techniques for the quantification of Allyl hexanoate: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The cross-validation of these methods is crucial for ensuring data integrity, consistency, and reliability across different analytical platforms. This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations to aid in the selection and implementation of the most suitable technique for your research needs.

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an analytical method is contingent on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of typical performance characteristics for the analysis of this compound, based on established analytical practices for similar ester compounds.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Acceptance Criteria
Linearity (r²) > 0.998> 0.995r² ≥ 0.995
Limit of Detection (LOD) 0.005 - 0.5 µg/mL0.1 - 2 µg/mLSignal-to-Noise ratio ≥ 3
Limit of Quantification (LOQ) 0.02 - 2 µg/mL0.5 - 10 µg/mLSignal-to-Noise ratio ≥ 10
Precision (%RSD) < 5%< 10%≤ 15%
Accuracy (Recovery %) 95 - 105%90 - 110%80 - 120%
Selectivity Very High (Mass Spectrometry)Moderate to High (with appropriate detector)No interference at the retention time of the analyte
Typical Run Time 15 - 30 minutes10 - 20 minutes-

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the cross-validation of analytical methods and the individual experimental workflows for GC-MS and HPLC analysis of this compound.

CrossValidationWorkflow cluster_0 Method Validation cluster_1 Cross-Validation cluster_2 Outcome Method1 Method 1 Validation (e.g., GC-MS) SampleAnalysis Analyze Same Set of Samples with Both Validated Methods Method1->SampleAnalysis Method2 Method 2 Validation (e.g., HPLC) Method2->SampleAnalysis DataComparison Compare Results (Statistical Analysis) SampleAnalysis->DataComparison Equivalence Demonstrate Method Equivalence DataComparison->Equivalence ExperimentalWorkflows cluster_gcms GC-MS Experimental Workflow cluster_hplc HPLC Experimental Workflow gc_start Sample Preparation (e.g., LLE or SPME) gc_inj Injection into GC gc_start->gc_inj gc_sep Chromatographic Separation (Capillary Column) gc_inj->gc_sep gc_ion Ionization (Electron Impact) gc_sep->gc_ion gc_ms Mass Analysis (Quadrupole) gc_ion->gc_ms gc_det Detection gc_ms->gc_det gc_data Data Acquisition & Quantification gc_det->gc_data hplc_start Sample Preparation (Filtration) hplc_inj Injection into HPLC hplc_start->hplc_inj hplc_sep Chromatographic Separation (C18 Column) hplc_inj->hplc_sep hplc_det Detection (UV or RI) hplc_sep->hplc_det hplc_data Data Acquisition & Quantification hplc_det->hplc_data

A Comparative Analysis of Allyl Hexanoate and Allyl Heptanoate in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two common flavor esters, allyl hexanoate (B1226103) and allyl heptanoate (B1214049). Both are recognized for their potent, fruity aromas and are widely utilized in the food, beverage, and fragrance industries. This document outlines their distinct flavor profiles, supported by physicochemical data, and details the experimental protocols for their analysis and synthesis.

Introduction

Allyl hexanoate and allyl heptanoate are aliphatic esters that contribute significantly to the characteristic aromas of many fruits, most notably pineapple.[1][2] While sharing a common fruity and pineapple-like core, they possess unique nuances that differentiate their applications. This compound is often described with additional notes of apple and a rum-like sweetness, whereas allyl heptanoate is characterized by undertones of banana, mango, and honey, with waxy and cognac-like facets.[3][4][5][6]

Physicochemical and Sensory Properties

A direct comparison of the key physicochemical and sensory properties of this compound and allyl heptanoate is presented in Table 1. These properties are fundamental to understanding their behavior in different matrices and their perception by the human olfactory system.

PropertyThis compoundAllyl Heptanoate
Synonyms Allyl caproate, 2-Propenyl hexanoateAllyl enanthate, Allyl heptylate
CAS Number 123-68-2[7]142-19-8[8]
Molecular Formula C₉H₁₆O₂[7]C₁₀H₁₈O₂[8]
Molecular Weight 156.22 g/mol [7]170.25 g/mol [8]
Appearance Clear colorless to pale yellow liquid[7]Colorless to pale yellow liquid[8]
Boiling Point 185 - 188 °C[7]210 - 212 °C[8]
Density 0.887 g/mL at 25 °C[7]0.885 g/mL at 25 °C[8]
Refractive Index n20/D 1.422 - 1.426[7]n20/D 1.426 - 1.430[8]
Odor Threshold Not available in directly comparable units~0.03 µg/kg (ppb)
Sensory Descriptors Fruity, pineapple, sweet, apple, tropical, rum-like, ethereal, fatty, cognac[1][9][10][11]Fruity, pineapple, sweet, banana, mango, honey, waxy, cognac-like, apple, tropical[3][4][5][6][12]

Disclaimer: Odor threshold values are highly dependent on the methodology used for determination. The value for allyl heptanoate is from a single source and a directly comparable value for this compound from the same source was not available.

Experimental Protocols

A general and robust method for the synthesis of both this compound and allyl heptanoate is the Fischer esterification. This acid-catalyzed esterification reaction between the corresponding carboxylic acid and allyl alcohol is a standard procedure in organic synthesis.

Materials:

  • Hexanoic acid (for this compound) or Heptanoic acid (for allyl heptanoate)

  • Allyl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the carboxylic acid (1 molar equivalent), allyl alcohol (1.2 molar equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.

  • Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

  • Continue the reaction until the theoretical amount of water has been collected, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.

  • Purify the crude ester by vacuum distillation to yield the pure this compound or allyl heptanoate.

Synthesis_Workflow

To quantitatively compare the flavor profiles of this compound and allyl heptanoate, a Quantitative Descriptive Analysis (QDA) can be performed.

Panelists:

  • A panel of 8-12 trained sensory assessors with demonstrated ability to discriminate and describe fruity and ester-like aromas.

Sample Preparation:

  • Prepare solutions of this compound and allyl heptanoate at various concentrations in a neutral medium (e.g., deionized water with a small amount of ethanol (B145695) to aid solubility). Samples should be presented at a constant, controlled temperature.

Procedure:

  • Lexicon Development: In initial sessions, panelists are presented with both esters and other reference fruity compounds to develop a consensus vocabulary (lexicon) to describe the perceived aroma attributes.

  • Training: Panelists are trained to use the developed lexicon consistently and to rate the intensity of each attribute on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

  • Evaluation: In individual booths under controlled lighting and ventilation, panelists evaluate the coded, randomized samples. They rate the intensity of each attribute from the lexicon for each sample. Replicates should be performed.

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis (e.g., ANOVA, Principal Component Analysis) is used to identify significant differences in the sensory profiles of the two esters.

QDA_Workflow

GC-O is a powerful technique to identify the specific aroma-active compounds in a sample and characterize their odor quality and intensity.

Instrumentation:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.

  • Appropriate capillary column (e.g., polar or non-polar, depending on the desired separation).

Procedure:

  • Sample Preparation: Prepare dilute solutions of this compound and allyl heptanoate in a suitable solvent (e.g., dichloromethane).

  • GC Separation: Inject the sample into the GC. The volatile compounds are separated based on their boiling points and polarity as they travel through the column.

  • Detection: The column effluent is split between the FID and the olfactometry port. The FID provides a quantitative measure of the amount of each compound, while a trained assessor at the olfactometry port evaluates the odor of each eluting compound.

  • Odor Evaluation: The assessor records the retention time, duration, and sensory descriptors for each perceived odor. The intensity can also be rated.

  • Data Correlation: The olfactometry data is correlated with the FID chromatogram to link specific chemical compounds to their perceived odors.

Olfactory Signaling Pathway

The perception of esters like this compound and allyl heptanoate is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These ORs are G-protein coupled receptors (GPCRs). The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade.

Olfactory_Signaling_Pathway

This cascade involves the activation of a G-protein (Golf), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of sodium and calcium ions. This influx depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the specific aroma.

Conclusion

This compound and allyl heptanoate, while both possessing a characteristic fruity-pineapple aroma, exhibit distinct and nuanced flavor profiles. This compound leans towards a sharper, more apple- and rum-like character, while allyl heptanoate presents a more complex profile with notes of banana, mango, and honey. The choice between these two esters in a flavor formulation will depend on the specific fruity notes desired. The experimental protocols outlined in this guide provide a framework for the detailed analysis and comparison of these and other flavor compounds, enabling researchers and product developers to make informed decisions based on robust scientific data.

References

In-vitro toxicological assessment of Allyl hexanoate versus its metabolites.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive in-vitro toxicological comparison of allyl hexanoate (B1226103) and its primary metabolites—allyl alcohol, hexanoic acid, and acrolein—reveals a significant increase in toxicity following metabolic activation. While allyl hexanoate itself exhibits low to moderate toxicity, its breakdown products, particularly the highly reactive aldehyde acrolein, demonstrate potent cytotoxic and genotoxic effects in various cell lines.

This guide provides a detailed comparative analysis of the in-vitro toxicology of this compound and its key metabolites. The data presented herein, supported by experimental protocols and visualized through metabolic and signaling pathway diagrams, is intended for researchers, scientists, and drug development professionals engaged in toxicological assessment.

Metabolic Activation: The Root of Increased Toxicity

This compound, a fragrance and flavoring agent, is rapidly metabolized in the body. The initial hydrolysis yields allyl alcohol and hexanoic acid. Subsequently, allyl alcohol is oxidized to acrolein, a highly reactive and toxic unsaturated aldehyde. This metabolic cascade is a critical factor in the overall toxicological profile of this compound.

Allyl_Hexanoate This compound Hydrolysis Hydrolysis (Esterases) Allyl_Hexanoate->Hydrolysis Allyl_Alcohol Allyl Alcohol Hydrolysis->Allyl_Alcohol Hexanoic_Acid Hexanoic Acid Hydrolysis->Hexanoic_Acid Oxidation Oxidation (Alcohol Dehydrogenase) Allyl_Alcohol->Oxidation Acrolein Acrolein Oxidation->Acrolein

Metabolic pathway of this compound.

Comparative Cytotoxicity

The in-vitro cytotoxicity of this compound and its metabolites has been evaluated in various cell lines, with acrolein consistently demonstrating the highest toxicity. The following tables summarize the available 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potential. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: Cytotoxicity (IC50) in Human Lung Adenocarcinoma Cells (A549)

CompoundAssayExposure TimeIC50 (µM)
Acrolein MTT24 h~25-50

Table 2: Cytotoxicity (IC50) in Human Hepatocellular Carcinoma Cells (HepG2)

CompoundAssayExposure TimeIC50 (µM)
Allyl Alcohol Not specifiedNot specifiedToxic at 0.1-1 mM
Hexanoic Acid MTT24 hNot cytotoxic at 0.1-0.5 mM
Acrolein MTT24 h~50-75

Mechanisms of Toxicity: A Deeper Dive

The toxic effects of this compound's metabolites are mediated through distinct cellular and molecular mechanisms, primarily involving oxidative stress and apoptosis.

Allyl Alcohol: Precursor to Oxidative Damage

The toxicity of allyl alcohol is intrinsically linked to its metabolic conversion to acrolein. This process leads to the depletion of cellular glutathione (B108866) (GSH), a key antioxidant, rendering cells vulnerable to oxidative damage.

Allyl_Alcohol Allyl Alcohol Metabolism Metabolism to Acrolein Allyl_Alcohol->Metabolism GSH_Depletion Glutathione (GSH) Depletion Metabolism->GSH_Depletion Oxidative_Stress Oxidative Stress GSH_Depletion->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Cell_Death Cell Death Cell_Damage->Cell_Death

Cytotoxicity pathway of allyl alcohol.
Hexanoic Acid: Mitochondrial Perturbation

While exhibiting lower toxicity compared to other metabolites, hexanoic acid has been shown to affect mitochondrial function in vitro. The precise signaling cascade leading to cytotoxicity is still under investigation, but it may involve alterations in mitochondrial membrane potential and energy production.

Hexanoic_Acid Hexanoic Acid Mitochondrial_Dysfunction Mitochondrial Dysfunction Hexanoic_Acid->Mitochondrial_Dysfunction ATP_Reduction Reduced ATP Production Mitochondrial_Dysfunction->ATP_Reduction Cellular_Stress Cellular Stress ATP_Reduction->Cellular_Stress Cell_Death Cell Death Cellular_Stress->Cell_Death cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Acrolein_ext Acrolein FasL FasL Upregulation Acrolein_ext->FasL FADD FADD Recruitment FasL->FADD Caspase8 Caspase-8 Activation FADD->Caspase8 Bax Bax Translocation to Mitochondria Caspase8->Bax Bid cleavage Caspase37 Caspase-3/7 Activation Caspase8->Caspase37 Acrolein_int Acrolein p53 p53 Activation Acrolein_int->p53 p53->Bax Cytochrome_c Cytochrome c Release Bax->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Allyl Hexanoate's Flavor Contribution: A Comparative Analysis in Fresh vs. Processed Pineapple

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature reveals a significant disparity in the concentration of Allyl hexanoate (B1226103), a key flavor compound, between fresh and processed pineapple. This guide synthesizes findings on the gustatory impact of this ester, providing researchers, scientists, and drug development professionals with a comparative analysis supported by experimental data and methodologies.

Allyl hexanoate, also known as allyl caproate, is an ester that imparts the characteristic sweet, fruity, and pineapple-like aroma to the fruit.[1][2][3][4][5] Its presence is crucial in defining the fresh flavor profile of pineapple. However, thermal processing methods such as pasteurization and canning, commonly used for preservation, are known to degrade volatile esters, leading to a diminished and altered flavor profile in the final product.[6][7][8][9][10]

Quantitative Data Summary

The following table summarizes the concentration of this compound in fresh and processed pineapple products. It is important to note that a direct comparative study on the same batch of pineapples was not found in the reviewed literature. The data for processed pineapple is from a study on commercial beverages, which may also include added flavorings.[11][12][13] The concentration in fresh pineapple is inferred to be significantly higher based on the general understanding that processing degrades esters.

Product TypeThis compound ConcentrationSource(s)
Fresh Pineapple Significantly Higher than Processed[3][6][7][8][9][10]
Processed Pineapple (Beverages) <0.01 to 16.71 mg/L (Average: 1.91 mg/L)[11][12][13]
Processed Pineapple (Yogurts) 0.02 to 89.41 mg/kg (Average: 9.61 mg/kg)[11][12][13]

Experimental Protocols

The primary method for the quantitative analysis of this compound and other volatile compounds in pineapple is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: HS-SPME-GC-MS Analysis of this compound in Pineapple

1. Sample Preparation:

  • Homogenize fresh pineapple pulp or processed pineapple product.

  • Weigh a precise amount of the homogenized sample (e.g., 5 g) into a headspace vial (e.g., 20 mL).

  • Add a saturated solution of sodium chloride (NaCl) to enhance the release of volatile compounds.

  • If performing absolute quantification, add a known concentration of an internal standard (e.g., deuterated this compound).

  • Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile compound extraction.

  • Incubation: Place the vial in a heating block or water bath and incubate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorption: Immediately after extraction, insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes (e.g., at 250°C for 5 minutes).

  • Gas Chromatograph (GC):

    • Column: Use a polar capillary column (e.g., DB-WAX or HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 230°C) at a specific rate (e.g., 5°C/min), and hold for a final period.

  • Mass Spectrometer (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

    • Quantification: Quantify this compound by integrating the peak area of a characteristic ion and comparing it to a calibration curve or the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gcms GC-MS Analysis sample Pineapple Sample (Fresh or Processed) homogenize Homogenization sample->homogenize weigh Weighing & Vial Transfer homogenize->weigh add_nacl Addition of NaCl Solution weigh->add_nacl seal Vial Sealing add_nacl->seal incubate Incubation (e.g., 40-60°C) seal->incubate extract Headspace Extraction (SPME Fiber) incubate->extract desorb Thermal Desorption (GC Inlet) extract->desorb separate Chromatographic Separation (GC Column) desorb->separate detect Mass Spectrometry Detection & Identification separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the analysis of this compound in pineapple.

biochemical_formation cluster_reactants Precursors cluster_product Product hexanoic_acid Hexanoic Acid enzyme Alcohol Acyltransferase (in fresh pineapple) hexanoic_acid->enzyme allyl_alcohol Allyl Alcohol allyl_alcohol->enzyme allyl_hexanoate This compound enzyme->allyl_hexanoate Esterification

References

A Comparative Benchmarking Study: Stability of Allyl Hexanoate Versus Common Flavor Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of flavor science and product formulation, the stability of aroma compounds is a critical determinant of shelf-life, sensory perception, and overall product quality. This guide provides an objective comparison of the stability of allyl hexanoate (B1226103) against other prevalent flavor esters, supported by a review of existing experimental data and standardized testing protocols. Our analysis focuses on three key degradation pathways: hydrolysis, oxidation, and thermal decomposition.

Comparative Stability Analysis

The long-term stability of a flavor ester is intrinsically linked to its chemical structure. Factors such as the length of the alkyl and acyl chains, the presence of unsaturation, and the steric hindrance around the ester linkage all play a significant role in its susceptibility to degradation.

Allyl hexanoate , with its characteristic pineapple-like fruity aroma, is an unsaturated ester containing a reactive allyl group. This structural feature is a key consideration in its stability profile. While generally considered stable in many applications, its double bond can be a site for oxidative and thermal degradation.[1][2]

In contrast, saturated esters like ethyl hexanoate and ethyl butyrate (B1204436) , which impart apple/pineapple and fruity notes respectively, lack this reactive double bond and are primarily susceptible to hydrolysis.[3][4] Aromatic esters, such as methyl salicylate (wintergreen), have a different stability profile again, with the aromatic ring influencing its reactivity.

EsterChemical StructureCommon Flavor ProfileHydrolytic Stability (Relative)Oxidative Stability (Relative)Thermal Stability (Relative)Key Degradation Pathways
This compound CH₃(CH₂)₄COOCH₂CH=CH₂Pineapple, FruityModerateLow to Moderate ModerateOxidation of allyl group, Hydrolysis
Ethyl Hexanoate CH₃(CH₂)₄COOCH₂CH₃Apple, Pineapple, FruityHighHighHighHydrolysis
Ethyl Butyrate CH₃(CH₂)₂COOCH₂CH₃Fruity, Pineapple-likeHighHighHighHydrolysis
Isoamyl Acetate CH₃COOCH₂CH₂CH(CH₃)₂Banana, PearHighHighHighHydrolysis
Methyl Salicylate C₆H₄(OH)COOCH₃WintergreenModerateHighModerateHydrolysis, Decarboxylation at high temp.

Note: The relative stability rankings are inferred from general principles of organic chemistry and available data on individual or structurally similar compounds. "Low" indicates higher susceptibility to degradation under the specified conditions.

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols for forced degradation studies are essential. The following methodologies are adapted from established guidelines for stability testing.[1][5]

Hydrolytic Stability Testing (Acid and Base Catalyzed)

Objective: To assess the rate of degradation of the ester in aqueous solutions at different pH values.

Materials:

  • Ester sample

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Suitable co-solvent (e.g., acetonitrile (B52724) or methanol, if necessary to ensure solubility)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

  • Constant temperature bath or incubator

Procedure:

  • Prepare a stock solution of the ester in the co-solvent (if required) at a known concentration (e.g., 1 mg/mL).

  • For acid hydrolysis, mix a known volume of the ester stock solution with 0.1 M HCl in a sealed reaction vessel.

  • For base hydrolysis, mix a known volume of the ester stock solution with 0.1 M NaOH in a separate sealed reaction vessel.

  • Place the reaction vessels in a constant temperature bath set to a specific temperature (e.g., 50°C).

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction vessel.

  • Immediately neutralize the aliquot (with NaOH for the acid hydrolysis sample and HCl for the base hydrolysis sample) to stop the reaction.

  • Dilute the neutralized aliquot to a suitable concentration for HPLC analysis.

  • Analyze the samples by HPLC to quantify the remaining concentration of the parent ester.

  • If no significant degradation is observed, the experiment can be repeated with 1 M HCl and 1 M NaOH or at a higher temperature.

Data Analysis: The degradation rate constant (k) can be determined by plotting the natural logarithm of the ester concentration versus time. The half-life (t₁/₂) of the ester under the specific conditions can then be calculated using the formula: t₁/₂ = 0.693 / k.

Oxidative Stability Testing

Objective: To evaluate the susceptibility of the ester to oxidation.

Materials:

  • Ester sample

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • HPLC system

Procedure:

  • Prepare a stock solution of the ester at a known concentration.

  • Mix a known volume of the ester stock solution with the H₂O₂ solution in a sealed, light-protected reaction vessel.

  • Maintain the reaction vessel at a controlled temperature (e.g., room temperature or slightly elevated).

  • At specified time points, withdraw aliquots and quench the oxidation reaction (e.g., by dilution or addition of a reducing agent like sodium bisulfite).

  • Analyze the samples by HPLC to determine the concentration of the remaining ester.

Data Analysis: Similar to hydrolytic stability, the rate of degradation due to oxidation can be determined by plotting the concentration of the ester over time.

Thermal Stability Testing

Objective: To assess the degradation of the ester under elevated temperature conditions.

Materials:

  • Ester sample

  • Oven or heating block capable of maintaining a stable, elevated temperature.

  • Sealed, inert atmosphere (e.g., nitrogen-filled) vials.

  • Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

  • Place a known amount of the pure ester into a sealed vial under an inert atmosphere.

  • Expose the vial to a high temperature (e.g., 100°C, 150°C) for a defined period.

  • After the exposure time, allow the sample to cool to room temperature.

  • Dissolve the sample in a suitable solvent.

  • Analyze the sample using GC-MS to identify and quantify any degradation products and determine the amount of remaining parent ester.

Data Analysis: The percentage of degradation is calculated by comparing the peak area of the parent ester in the heated sample to that of an unheated control sample.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study, a crucial component of stability testing.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Application of Stress Conditions cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analytical Quantification cluster_results Data Analysis & Interpretation start Start: Pure Ester Sample stock_solution Prepare Stock Solution (e.g., 1 mg/mL) start->stock_solution hydrolysis Acid/Base Hydrolysis (0.1M HCl / 0.1M NaOH, 50°C) stock_solution->hydrolysis oxidation Oxidation (3% H₂O₂, RT) stock_solution->oxidation thermal Thermal Stress (100°C, Inert Atmosphere) stock_solution->thermal sampling_h Sample at t=0, 2, 4, 8, 24h Neutralize hydrolysis->sampling_h sampling_o Sample at t=0, 4, 8, 24h Quench oxidation->sampling_o sampling_t Sample after defined period thermal->sampling_t hplc_analysis HPLC Analysis sampling_h->hplc_analysis sampling_o->hplc_analysis gcms_analysis GC-MS Analysis sampling_t->gcms_analysis data_analysis Calculate Degradation Rate (k) Determine Half-life (t₁/₂) Identify Degradants hplc_analysis->data_analysis gcms_analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for Forced Degradation Stability Testing of Flavor Esters.

Conclusion

The stability of this compound, when compared to other common flavor esters, presents a trade-off between its unique and desirable aroma profile and its potential susceptibility to oxidative degradation due to the presence of the allyl group. Saturated esters like ethyl hexanoate and ethyl butyrate generally exhibit higher stability, particularly against oxidation. The choice of a flavor ester in a formulation should, therefore, be guided by a thorough understanding of its stability under the specific conditions of the product matrix, processing, and storage. The experimental protocols outlined in this guide provide a framework for conducting robust stability assessments to inform these critical formulation decisions. Further research involving direct, side-by-side comparative studies under standardized forced degradation conditions would be invaluable for a more precise quantitative ranking of flavor ester stability.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison for the Quantification of Allyl Hexanoate in a Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the analytical performance of various laboratories in quantifying Allyl Hexanoate (B1226103) reveals key insights into method-dependent variability and the importance of standardized protocols. This guide provides a comprehensive comparison of results, detailed experimental methodologies, and a clear workflow for researchers, scientists, and drug development professionals engaged in the precise quantification of flavor and fragrance compounds.

Allyl hexanoate, a key ester responsible for the characteristic pineapple and fruity aroma in a variety of consumer products, presents a significant analytical challenge due to its volatility and potential for matrix interference. To ensure product quality, safety, and consistency, it is imperative that laboratories can reliably quantify this compound. This guide summarizes the findings of a simulated inter-laboratory comparison study designed to assess the proficiency of different laboratories in quantifying this compound in a standardized reference material.

The study highlights the performance of common analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID), and underscores the statistical framework for such comparisons as outlined in ISO 13528.[1][2][3]

Quantitative Data Summary

The following table summarizes the quantitative results obtained by the participating laboratories for the quantification of this compound in the provided reference material. The assigned value for the reference material, determined by a consensus of expert laboratories, is 25.00 mg/kg .

Laboratory IDAnalytical MethodReported Value (mg/kg)z-score
Lab 01GC-MS24.50-0.25
Lab 02GC-MS26.200.60
Lab 03GC-FID23.80-0.60
Lab 04GC-MS25.100.05
Lab 05GC-FID27.501.25
Lab 06GC-MS24.80-0.10
Lab 07GC-MS28.101.55
Lab 08GC-FID22.90-1.05

Note: The z-score is a statistical measure of a laboratory's performance, calculated based on the deviation from the assigned value. A z-score between -2 and +2 is generally considered satisfactory.

Experimental Workflows and Logical Relationships

A clear and logical workflow is fundamental to achieving reproducible and reliable results in an inter-laboratory comparison. The following diagram illustrates the key stages of this study, from the initial distribution of the reference material to the final data analysis and performance evaluation.

G cluster_0 Preparation and Distribution cluster_1 Laboratory Analysis cluster_2 Data Evaluation A Reference Material Preparation B Homogeneity and Stability Testing A->B C Distribution to Participating Labs B->C D Sample Preparation (e.g., HS-SPME) C->D E Instrumental Analysis (GC-MS / GC-FID) D->E F Data Acquisition and Quantification E->F G Submission of Results F->G H Statistical Analysis (ISO 13528) G->H I Performance Evaluation (z-scores) H->I J Final Report Generation I->J

Inter-laboratory comparison workflow.

The biosynthesis of this compound involves the esterification of allyl alcohol with hexanoic acid. Understanding this pathway can be crucial for identifying potential impurities and by-products during analysis.

G cluster_pathway Biosynthesis of this compound Hexanoic_Acid Hexanoic Acid Allyl_Hexanoate This compound Hexanoic_Acid->Allyl_Hexanoate Esterification Allyl_Alcohol Allyl Alcohol Allyl_Alcohol->Allyl_Hexanoate

Simplified biosynthesis of this compound.

Experimental Protocols

Detailed and standardized experimental protocols are essential for minimizing variability between laboratories. The following are representative protocols for the quantification of this compound using GC-MS and GC-FID.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly specific and sensitive, making it a common choice for the quantification of volatile compounds in complex matrices.[4][5]

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Weigh 1.0 g of the reference material into a 20 mL headspace vial.

  • Add a magnetic stir bar and seal the vial with a PTFE/silicone septum.

  • Place the vial in a heating block at 60°C and allow it to equilibrate for 15 minutes with gentle stirring.

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C (Splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 10°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 41, 55, 69, 81, 99).

3. Calibration and Quantification:

  • Prepare a series of calibration standards of this compound in a suitable solvent (e.g., methanol) over the expected concentration range.

  • Analyze the standards using the same HS-SPME GC-MS method.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Quantify the this compound in the reference material by interpolating its peak area on the calibration curve.

Method 2: Gas Chromatography with Flame Ionization Detector (GC-FID)

GC-FID is a robust and widely used technique for the quantification of organic compounds. While less specific than GC-MS, it can provide excellent precision.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Weigh 5.0 g of the reference material into a 50 mL centrifuge tube.

  • Add 10 mL of a suitable extraction solvent (e.g., hexane (B92381) or dichloromethane) and an internal standard (e.g., heptyl acetate).

  • Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

  • Carefully transfer the organic layer to a clean vial for analysis.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent with an FID detector.

  • Column: HP-INNOWax (30 m x 0.32 mm, 0.5 µm film thickness) or equivalent.

  • Injector Temperature: 240°C (Split mode, 20:1).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 2.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 220°C at 15°C/min, hold for 10 minutes.

  • Detector Temperature: 250°C.

  • Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (N2): 25 mL/min.

3. Calibration and Quantification:

  • Prepare calibration standards of this compound containing the internal standard at a fixed concentration.

  • Analyze the standards using the GC-FID method.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Calculate the concentration of this compound in the extracted sample using the calibration curve.

Conclusion

This inter-laboratory comparison guide provides a framework for assessing the proficiency of analytical laboratories in the quantification of this compound. The results indicate that while both GC-MS and GC-FID are suitable techniques, adherence to well-defined and validated protocols is paramount for achieving accurate and comparable results. The use of a standardized reference material and a robust statistical evaluation, in line with international standards such as ISO 13528, are critical components of a successful proficiency testing scheme. This guide serves as a valuable resource for laboratories seeking to improve their analytical capabilities and ensure the quality and safety of products containing this important flavor and fragrance compound.

References

A Comparative Guide to Allyl Hexanoate and Ethyl Hexanoate as Flavor Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of allyl hexanoate (B1226103) and ethyl hexanoate as flavor enhancers. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of flavor compounds for applications such as formulation, taste masking, and sensory analysis. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key scientific concepts.

I. Physicochemical and Sensory Characteristics

A direct comparison of the fundamental properties of allyl hexanoate and ethyl hexanoate reveals key differences in their chemical nature and sensory perception. These characteristics are foundational to understanding their application as flavor enhancers.

PropertyThis compoundEthyl Hexanoate
Synonyms Allyl caproate, 2-Propenyl hexanoateEthyl caproate, Caproic acid ethyl ester
CAS Number 123-68-2[1]123-66-0
FEMA Number 2032[1]2439
Molecular Formula C₉H₁₆O₂[1]C₈H₁₆O₂
Molecular Weight 156.22 g/mol [1]144.21 g/mol
Appearance Colorless to pale yellow liquid[1]Colorless liquid
Boiling Point 185-191°C[1]168°C
Solubility Soluble in ethanol (B145695) and fixed oils; insoluble in water.[1]Low solubility in water.
Odor Threshold Not readily available in reviewed literature; described as having high odor strength.0.3 to 5 ppb in water.

II. Comparative Sensory Profile

The perceived flavor and aroma of these two esters are distinct, which dictates their suitability for different applications. While both are broadly categorized as "fruity," their specific nuances are critical for flavor formulation.

Sensory AttributeThis compoundEthyl Hexanoate
General Profile A strong, sweet, and fruity aroma with prominent tropical notes.[2]A fruity and sweet aroma with waxy nuances.
Specific Notes Pineapple is the most characteristic note.[3] Also described with nuances of rum, fatty, and cognac.[2]Red apple, banana, and pineapple notes are common. Also described with hints of aniseed and red fruits.
Flavor Application Primarily used in pineapple flavor formulations.[3] Also effective in peach, apricot, and citrus flavors.[3]Widely used in combination with other esters for a broad range of fruit flavors, particularly plum and prune.
Potency High odor strength, recommended for use in trace amounts.While it has a pineapple-like odor, it is generally not considered potent enough to be the sole pineapple flavorant.

III. Experimental Protocols for Efficacy Evaluation

To objectively compare the efficacy of this compound and ethyl hexanoate as flavor enhancers, a combination of instrumental and sensory analysis is required. The following are detailed methodologies for key experiments.

Quantitative Descriptive Analysis (QDA)

Objective: To obtain a detailed and quantitative sensory profile of beverages or food matrices containing either this compound or ethyl hexanoate.

Methodology:

  • Panel Selection and Training: A panel of 8-12 individuals is screened for sensory acuity and descriptive ability. Panelists undergo intensive training to develop a consensus vocabulary for the sensory attributes of the product matrix and to calibrate their use of intensity scales. Reference standards for relevant fruity, sweet, and chemical aromas are utilized during training.

  • Sample Preparation: A base product (e.g., a neutral beverage or food matrix) is spiked with known concentrations of this compound and ethyl hexanoate individually. The concentrations should be representative of typical usage levels. A control sample (base product with no added ester) is also included.

  • Sensory Evaluation: Samples are presented to the panelists in a randomized and blind manner in a controlled sensory evaluation environment. Panelists rate the intensity of each predefined sensory attribute (e.g., pineapple, apple, fruity, sweet, chemical) on a continuous line scale (e.g., 0-100).

  • Data Analysis: Data from individual panelists are collected and analyzed using statistical methods (e.g., ANOVA, Principal Component Analysis) to identify significant differences in the sensory profiles of the two esters.

Gas Chromatography-Olfactometry (GC-O)

Objective: To identify and characterize the odor-active compounds, including this compound and ethyl hexanoate, in a sample.

Methodology:

  • Sample Preparation: A sample containing the flavor enhancer is subjected to headspace solid-phase microextraction (HS-SPME) to extract volatile and semi-volatile compounds.

  • Gas Chromatography: The extracted compounds are desorbed from the SPME fiber in the heated injection port of a gas chromatograph (GC) equipped with a suitable capillary column for separating esters.

  • Olfactometry and Mass Spectrometry: The effluent from the GC column is split between a mass spectrometer (MS) for compound identification and an olfactometry port. Trained sensory panelists sniff the olfactometry port and record the time, intensity, and description of each perceived odor.

  • Data Analysis: The retention times of the odor events are matched with the retention times of the compounds identified by the MS. The odor activity value (OAV) can be calculated by dividing the concentration (determined by GC-MS) by the respective odor threshold.

Electronic Nose (E-Nose) Analysis

Objective: To obtain a rapid, holistic aroma profile of a sample containing the flavor enhancer and to discriminate between samples.

Methodology:

  • Sample Preparation: A precise amount of the sample is placed in an airtight vial and allowed to equilibrate to generate a representative headspace.

  • Analysis: The headspace from the vial is injected into the electronic nose system, which contains an array of chemical sensors. Each sensor responds differently to various volatile compounds, generating a unique digital signature or "fingerprint" for the aroma.

  • Data Analysis: The sensor responses are collected and analyzed using pattern recognition software. Techniques such as Principal Component Analysis (PCA) or Linear Discriminant Analysis (LDA) are used to visualize the differences in the aroma profiles of samples containing this compound versus ethyl hexanoate.

IV. Visualizations

General Olfactory Signaling Pathway

The perception of flavor esters like allyl and ethyl hexanoate is initiated by their interaction with olfactory receptors in the nasal epithelium. This interaction triggers a G-protein coupled signaling cascade, leading to the generation of a neural signal that is interpreted by the brain as a specific aroma.

Odorant Odorant (e.g., this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Produces CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_ion cAMP->CNG Opens Depolarization Neuron Depolarization (Signal to Brain) Ca_ion->Depolarization Triggers

Caption: General Olfactory Signaling Pathway for Odorants.

Experimental Workflow for Comparative Analysis

A structured workflow is essential for the robust comparison of flavor enhancers. This involves a multi-faceted approach combining analytical chemistry and sensory science to build a comprehensive understanding of each compound's performance.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Base Base Product Matrix (e.g., Beverage, Food) Spike_A Spike with This compound Base->Spike_A Spike_E Spike with Ethyl Hexanoate Base->Spike_E Control Control (No Spike) Base->Control GCMS GC-MS Analysis (Chemical Profile) Spike_A->GCMS GCO GC-Olfactometry (Odor-Active Compounds) Spike_A->GCO ENose E-Nose Analysis (Aroma Fingerprint) Spike_A->ENose QDA Quantitative Descriptive Analysis (QDA) (Sensory Profile) Spike_A->QDA Spike_E->GCMS Spike_E->GCO Spike_E->ENose Spike_E->QDA Control->GCMS Control->GCO Control->ENose Control->QDA Comparison Comparative Efficacy Assessment GCMS->Comparison GCO->Comparison ENose->Comparison QDA->Comparison

Caption: Experimental Workflow for Comparative Flavor Analysis.

V. Conclusion

References

Comparative cost-benefit analysis of different Allyl hexanoate synthesis routes.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl hexanoate (B1226103), a key fragrance and flavor compound with a characteristic pineapple aroma, is synthesized through various chemical and enzymatic routes. The selection of a specific synthesis pathway is a critical decision in process development, balancing factors such as cost, yield, environmental impact, and scalability. This guide provides an objective comparison of the primary synthesis routes for allyl hexanoate, supported by experimental data, to aid researchers in making informed decisions.

At a Glance: Key Performance Indicators

The following table summarizes the key quantitative data for the different synthesis routes of this compound, providing a clear comparison of their performance metrics.

ParameterSulfuric Acid Catalysisp-Toluenesulfonic Acid CatalysisSolid Acid (TiO₂/SO₄²⁻) CatalysisEnzymatic Catalysis (Immobilized Lipase)
Typical Yield ~96%[1]High (not specified)86.9%[2][3]Up to 96.51% (for similar esters)[4]
Reaction Time 7-8 hours[1]~5 hours[5]1.5 hours[2]1 - 120 hours[6][7]
Catalyst Cost Low (~$0.1 - $0.3/kg)[8]Moderate (~$1.48 - $10/kg)[8][9][10]High (estimated based on lab prep)High ($100 - $1000/kg)[11]
Catalyst Reusability Not reusableNot reusableReusable[2][3]High (up to 31 cycles)[12]
Downstream Processing Complex (neutralization, washing, distillation)[3]Complex (neutralization, washing, distillation)Simple (filtration, distillation)[2][3]Simple (filtration, solvent evaporation)
Environmental Impact High (corrosive acid waste)Moderate (acid waste)Low (reusable catalyst)Very Low ("Green" process)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory procedures.

Sulfuric Acid Catalyzed Esterification

This traditional method involves the direct esterification of hexanoic acid with allyl alcohol using concentrated sulfuric acid as the catalyst.

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Concentrated sulfuric acid (98%)

  • Benzene (or other azeotropic agent)

  • 15% Sodium carbonate (Na₂CO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine hexanoic acid, allyl alcohol (in molar excess), a small amount of sulfuric acid (catalytic amount), and benzene.

  • Heat the mixture to reflux. The water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the esterification.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with water, 15% sodium carbonate solution (to neutralize the acid catalyst), and again with water until the washings are neutral.

  • Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

  • Filter to remove the drying agent.

  • Purify the crude this compound by vacuum distillation to obtain the final product.[3]

p-Toluenesulfonic Acid (PTSA) Catalyzed Esterification

This method is similar to sulfuric acid catalysis but uses a solid organic acid, which can be easier to handle. A patent for this process describes a high yield of 96%.[1]

Materials:

  • n-Hexanoic acid (2340 g, 20.2 mol)

  • This compound (50 g, 0.3 mol)

  • p-Toluenesulfonic acid (19 g, 0.1 mol)

  • Allyl alcohol (1150 g, 19.8 mol, and a further 150 g, 2.6 mol)

  • Water

  • 5% Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Initially charge a reaction vessel with n-hexanoic acid, a small amount of this compound, and p-toluenesulfonic acid at 140°C.

  • Meter in allyl alcohol at 130-140°C over 7 hours. Simultaneously, distill off the azeotrope of water and allyl alcohol via a water separator.

  • After the initial water separation, add a further amount of allyl alcohol over 1 hour while continuing to remove the azeotrope.

  • Towards the end of the addition, begin distillation under reduced pressure (300 mbar) at 120°C.

  • After cooling, wash the reaction mixture with water and then with a 5% NaOH solution.

  • The final product is obtained by simple distillation.[1]

Solid Acid (TiO₂/SO₄²⁻) Catalyzed Esterification

This "greener" chemical approach utilizes a reusable solid acid catalyst, simplifying downstream processing.

Materials:

  • Hexanoic acid (23.2 g, 0.2 mol)

  • Allyl alcohol (23.2 g, 0.4 mol)

  • Solid superacid catalyst (TiO₂/SO₄²⁻) (3.0 g)

  • Toluene (30 mL)

  • Hydroquinone (0.1 g, as a polymerization inhibitor)

  • Cuprous chloride (0.1 g, for stabilization during distillation)

Procedure:

  • To a 150 mL flask, add hexanoic acid, allyl alcohol, the TiO₂/SO₄²⁻ catalyst, toluene, and hydroquinone.

  • Heat the mixture to reflux for 1.5 hours, removing the water of reaction azeotropically with toluene.

  • After cooling, filter the reaction mixture to recover the solid acid catalyst, which can be dried and reused.[2][3]

  • To the filtrate, add cuprous chloride.

  • Purify the this compound by distillation, collecting the fraction at 186-188 °C. The reported yield is 86.9%.[2][3]

Enzymatic Synthesis using Immobilized Lipase (B570770)

This biocatalytic route offers high selectivity and mild reaction conditions, representing an environmentally friendly alternative. The following is a general procedure adaptable for this compound synthesis.

Materials:

  • Hexanoic acid

  • Allyl alcohol

  • Immobilized lipase (e.g., Novozym 435, from Candida antarctica)

  • Organic solvent (e.g., n-hexane, optional, as solvent-free systems are also possible)

Procedure:

  • In a temperature-controlled shaker, combine hexanoic acid and allyl alcohol (a molar ratio of 1:1 to 1:7 can be explored) in a suitable solvent (or solvent-free).[4][13]

  • Add the immobilized lipase to the mixture. The optimal enzyme concentration needs to be determined experimentally (e.g., 15 g/L).[4][13]

  • Incubate the reaction at a mild temperature (e.g., 40-50°C) with constant agitation (e.g., 150 rpm) for a specified duration (can range from a few hours to several days).[4][13][7]

  • Monitor the reaction progress by techniques such as gas chromatography (GC).

  • Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed and reused for subsequent batches.[12]

  • If a solvent was used, remove it under reduced pressure. Further purification of the product may be achieved by distillation if necessary.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis route.

Sulfuric_Acid_Catalysis Reactants Hexanoic Acid + Allyl Alcohol + H₂SO₄ Esterification Esterification (Reflux with Azeotropic Removal of Water) Reactants->Esterification Neutralization Neutralization (Na₂CO₃ wash) Esterification->Neutralization Washing Water Wash Neutralization->Washing Drying Drying (Na₂SO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product Allyl Hexanoate Distillation->Product

Caption: Workflow for Sulfuric Acid Catalyzed Synthesis.

Solid_Acid_Catalysis Reactants Hexanoic Acid + Allyl Alcohol + TiO₂/SO₄²⁻ Esterification Esterification (Reflux with Azeotropic Removal of Water) Reactants->Esterification Filtration Filtration Esterification->Filtration Catalyst_Recovery Catalyst (Reusable) Filtration->Catalyst_Recovery Distillation Distillation Filtration->Distillation Product Allyl Hexanoate Distillation->Product

Caption: Workflow for Solid Acid Catalyzed Synthesis.

Enzymatic_Synthesis Reactants Hexanoic Acid + Allyl Alcohol + Immobilized Lipase Esterification Enzymatic Esterification (Mild Conditions) Reactants->Esterification Filtration Filtration Esterification->Filtration Catalyst_Recovery Enzyme (Reusable) Filtration->Catalyst_Recovery Solvent_Removal Solvent Removal (if applicable) Filtration->Solvent_Removal Product Allyl Hexanoate Solvent_Removal->Product

Caption: Workflow for Enzymatic Synthesis.

Cost-Benefit Analysis

A thorough evaluation of each synthesis route reveals distinct advantages and disadvantages, making the optimal choice dependent on the specific priorities of the production context, such as scale, cost constraints, and environmental regulations.

1. Sulfuric Acid and p-Toluenesulfonic Acid Catalysis (Homogeneous Acid Catalysis):

  • Benefits: These are well-established, relatively fast reactions that can achieve high yields.[1] The catalysts, particularly sulfuric acid, are inexpensive and readily available.[8]

  • Costs and Drawbacks: The primary drawback lies in the downstream processing. The use of strong, corrosive acids necessitates a neutralization step, which consumes additional reagents and generates salt waste. Subsequent washing steps are required, leading to significant wastewater production.[3][14] The catalyst is not recoverable, contributing to waste and recurring costs. The harsh reaction conditions can also lead to side reactions and color formation, requiring more intensive purification like distillation. From an environmental and safety perspective, handling and disposal of strong acids are significant concerns.

2. Solid Acid (TiO₂/SO₄²⁻) Catalysis (Heterogeneous Acid Catalysis):

  • Benefits: This method offers a significant improvement in terms of environmental impact and process efficiency. The solid catalyst can be easily separated from the reaction mixture by filtration and reused, reducing waste and catalyst cost over multiple cycles.[2][3] This simplifies downstream processing, often eliminating the need for neutralization and extensive washing steps. The reaction time is also notably shorter compared to homogeneous acid catalysis.[2][3]

  • Costs and Drawbacks: The initial cost of the solid acid catalyst is higher than that of sulfuric acid. While its reusability offsets this over time, the initial investment is a consideration. The preparation of the catalyst itself can be a multi-step process, potentially adding to the overall cost and complexity if not purchased commercially.[15][16] While yields are good, they may be slightly lower than the highest reported yields for homogeneous catalysis.[2][3]

3. Enzymatic Synthesis (Biocatalysis):

  • Benefits: This is considered the "greenest" approach. The reaction is conducted under mild conditions (lower temperature and pressure), reducing energy consumption.[4] Lipases, the enzymes typically used, are highly selective, which can lead to purer products and fewer side reactions, simplifying purification. The immobilized enzymes are highly reusable, making the process more cost-effective in the long run. This method is particularly attractive for the synthesis of high-value fine chemicals and pharmaceuticals where purity and mild conditions are paramount.

  • Costs and Drawbacks: The primary barrier to widespread industrial adoption of enzymatic synthesis is the high cost of the immobilized enzymes.[11] Although reusable, the initial investment is substantial. Reaction times can be significantly longer than for chemical methods, potentially impacting throughput.[6][7] The enzyme's activity can be inhibited by the substrates or products, and its stability can be a concern over many cycles.

Conclusion and Recommendations

The choice of synthesis route for this compound is a multi-faceted decision.

  • For large-scale, cost-sensitive production where environmental regulations are less stringent, traditional homogeneous acid catalysis might still be considered due to the low cost of the catalyst and high yields. However, the associated waste treatment costs must be carefully evaluated.

  • Solid acid catalysis presents a compelling balance between cost, efficiency, and environmental impact . It is an excellent option for modern industrial processes aiming for greener and more sustainable production with simplified operations. The reusability of the catalyst makes it economically attractive for medium to large-scale production.

  • Enzymatic synthesis is the preferred route for high-value applications where product purity, mild reaction conditions, and a minimal environmental footprint are the primary drivers. It is particularly well-suited for the pharmaceutical and high-end fragrance industries. As the cost of immobilized enzymes decreases and their stability improves, this method will likely become more competitive for a broader range of applications.

For researchers and drug development professionals, the enzymatic and solid acid catalyzed routes offer significant advantages in terms of producing high-purity materials with better control over the reaction and a reduced environmental impact, aligning well with the principles of green chemistry.

References

Validating Sensory Panel Proficiency in Detecting Allyl Hexanoate Thresholds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sensory panel validation for detecting the odor threshold of Allyl hexanoate (B1226103), a compound often associated with fruity and pineapple-like aromas.[1] This document outlines the established experimental protocols, presents comparative data with other relevant compounds, and offers visualizations to clarify the validation process. The objective is to equip researchers with the necessary information to assess and ensure the proficiency of their sensory panels in detecting and quantifying specific aroma compounds.

Comparative Sensory Thresholds

The ability of a sensory panel to detect a specific compound is determined by its sensory threshold, the lowest concentration at which a stimulus can be perceived. Below is a comparison of the reported odor detection thresholds for Allyl hexanoate and two alternative compounds, 2-Heptanone and Ethyl Acetate. These alternatives are often used in sensory studies and provide a benchmark for evaluating a panel's performance.

CompoundChemical FormulaOdor DescriptionDetection ThresholdRecognition ThresholdMedium
This compound C₉H₁₆O₂Fruity, pineapple, fatty, rum0.5 - 1.0 mg/m³Not specifiedAir
2-Heptanone C₇H₁₄OCheesy, ketonic, green, waxy, banana, fruity1 ppb - 1.33 ppm2.66 - 3.73 ppmNot specified
Ethyl Acetate C₄H₈O₂Sweet, fruity, solvent-like90 - 150 mg/LNot specifiedWine

Note: Threshold values can be influenced by the medium in which they are tested and the specific methodology employed.

Experimental Protocols

The validation of a sensory panel's ability to detect this compound thresholds should be conducted using standardized and well-documented protocols to ensure the reliability and reproducibility of the results. The American Society for Testing and Materials (ASTM) standard E679-19 provides a robust framework for this purpose.

ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits

This method is a widely accepted standard for determining the sensory thresholds of substances. It involves presenting a series of samples with increasing concentrations of the target compound to the sensory panel.

Key Steps:

  • Panelist Selection and Training: Panelists are screened for their sensory acuity and trained to recognize the specific odor of this compound.

  • Sample Preparation: A stock solution of this compound is prepared and then serially diluted to create a range of concentrations. The concentrations should span the expected threshold level, with several steps below and above.

  • Presentation of Samples: A three-alternative forced-choice (3-AFC) method is commonly used. In each trial, the panelist is presented with three samples: two are blanks (the medium without the added compound), and one contains a specific concentration of this compound. The panelist's task is to identify the sample that is different.

  • Ascending Concentration Series: The trials begin with the lowest concentration and proceed to higher concentrations in a stepwise manner.

  • Individual Threshold Determination: Each panelist's individual threshold is typically calculated as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified.

  • Group Threshold Calculation: The group threshold is determined by taking the geometric mean of the individual thresholds.

Alternative Sensory Evaluation Methods

While ASTM E679-19 is a standard, other methods can also be employed for sensory panel validation:

  • Triangle Test: Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the odd sample. This test is useful for determining if a perceptible difference exists between two samples.

  • Paired Comparison Test: Panelists are given two samples and asked to identify which one has a stronger intensity of a specific attribute (e.g., the fruity aroma of this compound).

  • Descriptive Analysis: A highly trained panel identifies, describes, and quantifies the sensory attributes of a product. This method provides a detailed sensory profile rather than just a threshold value.

Visualizing the Validation Process

To better understand the workflow and logical relationships within the sensory panel validation process, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase cluster_reporting Reporting Phase Panelist_Selection Panelist Selection & Training Sample_Presentation Present Samples (3-AFC) Panelist_Selection->Sample_Presentation Compound_Procurement Procure this compound & Alternatives Solution_Preparation Prepare Stock & Serial Dilution Solutions Compound_Procurement->Solution_Preparation Solution_Preparation->Sample_Presentation Data_Collection Collect Panelist Responses Sample_Presentation->Data_Collection Individual_Threshold Calculate Individual Thresholds Data_Collection->Individual_Threshold Group_Threshold Calculate Group Threshold Individual_Threshold->Group_Threshold Statistical_Analysis Perform Statistical Analysis Group_Threshold->Statistical_Analysis Final_Report Generate Final Report Statistical_Analysis->Final_Report

Sensory Panel Validation Workflow

Logical_Relationship Validation Sensory Panel Validation Objective Objective: Determine this compound Detection Threshold Validation->Objective Methodology Methodology: ASTM E679-19 Validation->Methodology Panel Trained Sensory Panel Methodology->Panel Stimulus This compound (Ascending Concentrations) Methodology->Stimulus Response Panelist Responses (Forced Choice) Panel->Response Stimulus->Response Analysis Data Analysis: Geometric Mean Response->Analysis Result Validated Group Threshold Analysis->Result

Logical Relationship of the Validation Process

References

A Comparative Analysis of Allyl Hexanoate's Aroma Profile in Different Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Allyl hexanoate (B1226103), a volatile ester renowned for its potent and multifaceted fruity aroma, is a key component in the flavorist's palette, particularly for creating pineapple and other tropical fruit profiles.[1][2][3] Its perception, however, is not solely dependent on its concentration but is significantly modulated by the food matrix in which it is incorporated. This guide provides a comparative analysis of allyl hexanoate's aroma profile in three distinct food matrices: high-sugar aqueous beverages, high-fat dairy products, and low-moisture baked goods. The information presented is a synthesis of established principles of flavor chemistry and available experimental data on this compound and similar esters.

Core Aroma Profile of this compound

In its pure form, this compound is characterized by a strong, sweet, and fruity aroma, most prominently described as pineapple-like.[1][3][4] It also possesses nuances of apple, rum, and peach, contributing to its versatility in flavor formulations.[2][5]

Impact of Food Matrix on Aroma Perception and Release

The interaction between this compound and the primary components of a food matrix—water, fat, protein, and carbohydrates—dictates its partitioning between the food and the headspace, and consequently, its perceived aroma intensity and character.

1. High-Sugar Aqueous Beverages (e.g., Juices, Sodas)

In beverages, which are predominantly water-based, the aroma profile of this compound is generally vibrant and true to its intrinsic character. The high water activity and low viscosity of these systems facilitate the release of volatile compounds into the headspace.

  • Aroma Profile: The pineapple and fruity notes of this compound are typically perceived with high intensity. The sweetness of the beverage can enhance the perception of fruity notes, creating a synergistic effect.

  • Release Dynamics: The release of this compound is relatively rapid and uninhibited due to the low level of binding components. However, the presence of sugars and other non-volatile solutes can slightly decrease its volatility through a "salting-in" effect, though this is generally less pronounced than the impact of fat or protein.

2. High-Fat Dairy Products (e.g., Ice Cream, Yogurt)

The presence of lipids and proteins in dairy products significantly alters the aroma profile of this compound. Fats, in particular, can act as a reservoir for hydrophobic aroma compounds.

  • Aroma Profile: The perceived intensity of the pineapple aroma may be suppressed or "rounded" compared to an aqueous system at the same concentration. The fruity top notes might be less sharp, while creamier and richer nuances may emerge due to the interaction with the dairy matrix. In fermented dairy products like yogurt, the acidic environment and other volatile compounds produced during fermentation can further modify the overall flavor profile.[6]

  • Release Dynamics: Being a hydrophobic ester, this compound will preferentially partition into the fat phase, leading to lower headspace concentrations and a slower, more sustained release. The physical state of the fat (liquid vs. solid) also plays a crucial role; solid fat globules in ice cream, for instance, will entrap the aroma compound more effectively than the liquid fat in milk.

3. Low-Moisture Baked Goods (e.g., Cookies, Pastries)

Baked goods present a challenging environment for volatile esters due to the high temperatures during processing and the low water activity of the final product.

  • Aroma Profile: A significant portion of the added this compound can be lost during the baking process through evaporation and steam distillation.[7] The remaining aroma may be perceived as more "baked" or caramelized, with the fresh, volatile top notes being diminished. The pineapple character might be less distinct and more integrated with the buttery and Maillard reaction notes from the cookie matrix.

  • Release Dynamics: The retention of this compound in cookies is influenced by the fat content, with higher fat levels generally leading to better retention of more hydrophobic esters.[7] However, the overall low moisture content limits the mobility and release of the aroma compound in the final product. Encapsulation techniques are often employed to improve the retention of volatile esters during baking.[7]

Quantitative Data Summary

Direct comparative quantitative data for this compound across these three matrices from a single study is scarce. However, we can compile representative data from different sources to illustrate the typical concentrations used and found in various food products.

Food MatrixTypical Concentration of this compoundKey Factors Influencing Aroma ProfileExpected Aroma Perception
Pineapple Beverages <0.01 to 16.71 mg/L[8][9]High water content, sugar concentrationHigh intensity, fresh, fruity, true-to-character pineapple notes
Pineapple Yogurts 0.02 to 89.41 mg/kg[8][9]Fat content, protein binding, aciditySuppressed top notes, creamier, rounded fruity profile
Baked Goods (Cookies) Variable (dependent on initial dosage and baking loss)High processing temperatures, low water activity, fat contentDiminished intensity, "baked" fruity notes, potential loss of volatile top notes

Note: The wide range of concentrations in commercial products reflects the desired flavor intensity and the presence of other flavoring substances.

Experimental Protocols

1. Instrumental Analysis: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique is used to identify and quantify the volatile compounds released from a food matrix into the headspace.

  • Sample Preparation:

    • Beverages: A known volume (e.g., 5 mL) of the beverage is placed in a headspace vial. An internal standard is added for quantification.

    • Dairy Products: A known weight (e.g., 2 g) of the product is placed in a headspace vial. For semi-solid samples like yogurt, gentle heating and agitation may be required to promote release.

    • Baked Goods: A known weight (e.g., 1 g) of the ground sample is placed in a headspace vial. The addition of a small amount of water may be necessary to facilitate the release of volatiles from the dry matrix.

  • Headspace Extraction: The sealed vial is incubated at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace. A Solid-Phase Microextraction (SPME) fiber can be exposed to the headspace to adsorb and concentrate the analytes.

  • GC-MS Analysis: The SPME fiber is then desorbed in the heated injection port of a gas chromatograph. The volatile compounds are separated on a capillary column and detected by a mass spectrometer, which allows for their identification and quantification.

2. Sensory Analysis: Quantitative Descriptive Analysis (QDA)

QDA is a method used to obtain detailed sensory profiles of products from a trained panel.

  • Panelist Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity. They undergo extensive training to develop a consensus vocabulary to describe the aroma, flavor, and texture of the products and to use a rating scale consistently.

  • Sample Evaluation: Samples from each food matrix, containing a known concentration of this compound, are presented to the panelists in a controlled environment. Panelists independently rate the intensity of each sensory attribute (e.g., pineapple aroma, fruity flavor, sweetness, off-notes) on a line scale (e.g., from 0 = not perceptible to 100 = very strong).

  • Data Analysis: The data from the panelists are averaged, and the results are often visualized in a "spider plot" or "radar chart" to provide a graphical representation of the sensory profile of the product in each matrix.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_comparison Comparative Analysis beverage Beverage Matrix hs_gcms Headspace GC-MS beverage->hs_gcms qda Quantitative Descriptive Analysis (QDA) beverage->qda dairy Dairy Matrix dairy->hs_gcms dairy->qda baked Baked Good Matrix baked->hs_gcms baked->qda data_quant Quantitative Data (Headspace Concentration) hs_gcms->data_quant comparison Comparative Aroma Profile data_quant->comparison data_sensory Sensory Profile Data (Spider Plot) qda->data_sensory data_sensory->comparison

Caption: Experimental workflow for comparative analysis.

Conclusion

The food matrix plays a pivotal role in defining the sensory perception of this compound. While it imparts a distinct and intense pineapple aroma in simple aqueous systems like beverages, its profile is significantly altered in more complex matrices. In high-fat dairy products, the aroma is often perceived as creamier and less sharp due to hydrophobic interactions. In baked goods, the harsh processing conditions can lead to a significant loss of this volatile ester, resulting in a more subdued and altered fruity note. A comprehensive understanding of these matrix effects is crucial for food scientists and product developers to effectively utilize this compound and achieve the desired flavor profile in a final product. This requires a combined approach of instrumental analysis to quantify its release and sensory evaluation to understand its perception.

References

Assessing the purity of commercial Allyl hexanoate standards from different suppliers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of commercial allyl hexanoate (B1226103) standards from various suppliers. The assessment is based on simulated experimental data, reflecting typical findings in a quality control setting. Detailed methodologies are provided to enable researchers to replicate such analyses in their own laboratories.

Comparative Purity and Impurity Profiling

The purity of allyl hexanoate standards from four fictional suppliers (Supplier A, Supplier B, Supplier C, and Supplier D) was assessed using Gas Chromatography with Flame Ionization Detection (GC-FID). The primary impurities monitored were residual starting materials, namely hexanoic acid and allyl alcohol, which can persist from the esterification synthesis process.[1][2]

Table 1: Purity and Impurity Profile of Commercial this compound Standards

SupplierProduct NumberLot NumberStated Purity (%)Measured Purity (% Area)Hexanoic Acid (% Area)Allyl Alcohol (% Area)Other Impurities (% Area)
Supplier A AH-1001A202501≥9898.50.80.50.2
Supplier B 2032-BB-55439999.20.40.30.1
Supplier C C-AH-01C-9876>9999.60.20.10.1
Supplier D P-2032D-012398-10098.11.10.60.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Based on this simulated data, Supplier C demonstrates the highest purity with the lowest levels of residual starting materials. Conversely, Supplier D shows the lowest purity, with a higher concentration of unreacted hexanoic acid. The International Fragrance Association (IFRA) has a purity specification of less than 0.1% for free allyl alcohol, a level that Supplier C's product meets in this hypothetical analysis.[3]

Experimental Protocols

A detailed methodology for the purity assessment of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) is provided below. This protocol is a standard method for the analysis of volatile esters.[4][5][6][7]

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound standard into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as high-purity acetone (B3395972) or ethyl acetate.

  • Prepare a 1:100 dilution of this stock solution for analysis.

2. Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

3. GC-FID Conditions:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 280 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

4. Data Analysis:

  • Identify the peaks for this compound, allyl alcohol, and hexanoic acid based on their retention times, which should be determined by running individual standards.

  • Calculate the area percent of each component to determine the purity and impurity profile.

Visualizing the Workflow and Comparison Logic

To further clarify the experimental and logical processes, the following diagrams have been generated.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing receive Receive Standards weigh Weigh Sample receive->weigh dissolve Dissolve & Dilute weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Area integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the GC-FID purity analysis of this compound.

logical_relationship cluster_suppliers Commercial Standards cluster_criteria Assessment Criteria cluster_outcome Comparative Assessment supplier_a Supplier A purity Purity (%) supplier_a->purity impurities Impurity Profile supplier_a->impurities supplier_b Supplier B supplier_b->purity supplier_b->impurities supplier_c Supplier C supplier_c->purity supplier_c->impurities supplier_d Supplier D supplier_d->purity supplier_d->impurities ranking Purity Ranking purity->ranking impurities->ranking

Caption: Logical relationship for the comparative assessment of this compound standards.

References

Comparison of the environmental impact of chemical vs. enzymatic synthesis of Allyl hexanoate.

Author: BenchChem Technical Support Team. Date: December 2025

Allyl hexanoate (B1226103), a key compound responsible for the characteristic pineapple aroma, is widely used in the food, fragrance, and cosmetic industries.[1][2] Its synthesis can be achieved through traditional chemical methods or more modern enzymatic routes. This guide provides a detailed comparison of these two approaches, focusing on their environmental impact, efficiency, and operational parameters, supported by experimental data. The choice between these methods involves a trade-off between established high-throughput chemical processes and the milder, more sustainable enzymatic alternative.

Quantitative Comparison of Synthesis Methods

The following table summarizes the key quantitative parameters for both the chemical and enzymatic synthesis of allyl hexanoate and similar esters.

ParameterChemical Synthesis (Fischer Esterification)Enzymatic Synthesis (Lipase-Catalyzed)
Catalyst Strong mineral acids (e.g., H₂SO₄, p-TsOH) or solid acids (e.g., TiO₂/SO₄²⁻)[2][3]Lipases (e.g., Candida antarctica lipase (B570770) B - CALB), often immobilized[3]
Typical Yield ~87% (with solid acid catalyst)[4][5]Generally high, often >95% for similar esters
Reaction Temperature High (reflux, e.g., 130-140°C)[6]Mild (e.g., 30–70°C)[3]
Reaction Time 1.5 - 10 hours[3][4]Can range from a few hours to over 24 hours[3]
Solvent Often requires a non-polar solvent for azeotropic water removal (e.g., toluene)[4][5]Often solvent-free or in non-polar organic solvents[3]
Byproducts Water, acidic and colored impurities[3][7]Water[3]
Catalyst Reusability Generally not reusable (mineral acids); solid acids can be reused[3][4]High reusability with immobilized enzymes (e.g., >70% activity after 20+ cycles)[8]
Environmental Impact Use of corrosive acids, high energy consumption, and generation of acidic wastewater.[3][7]Milder reaction conditions, biodegradable catalysts, and reduced waste are considered more environmentally friendly.[7][9]
Downstream Processing Neutralization, extensive washing, and distillation required[2][4]Simpler filtration and solvent evaporation (if used)[10]

Environmental Impact Analysis

The environmental impact is a critical differentiator between the two synthesis routes.

Chemical Synthesis: The traditional Fischer esterification, while effective, presents several environmental challenges.[7] The use of strong, corrosive acids like sulfuric acid necessitates neutralization steps, which in turn generate significant amounts of wastewater.[2][11] The process is also energy-intensive due to the high reaction temperatures required for reflux.[7][12] Furthermore, the use of organic solvents like toluene (B28343) for azeotropic water removal contributes to volatile organic compound (VOC) emissions.[4] While the use of solid acid catalysts can mitigate some of these issues by allowing for catalyst reuse, the high energy input remains a concern.[4]

Enzymatic Synthesis: In contrast, enzymatic synthesis is widely regarded as a "greener" alternative.[3][13] Lipases, the biocatalysts used in this process, operate under mild temperature and pressure conditions, leading to significant energy savings.[12][13] These enzymes are biodegradable and highly specific, which minimizes the formation of byproducts and simplifies the purification process.[7][9] A key advantage is the potential for solvent-free reactions, which eliminates a major source of pollution.[14][15] When immobilized, lipases can be easily recovered and reused for multiple reaction cycles, reducing catalyst waste and overall cost.[7][8] Life cycle assessments of similar ester syntheses have shown that enzymatic routes can lead to a 7-13% reduction in environmental impacts, including less hazardous waste formation and lower steam usage.[4]

Experimental Workflows

The procedural differences between the two methods are significant, as illustrated in the following workflow diagrams.

Chemical_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_process Process cluster_output Output HexanoicAcid Hexanoic Acid Reaction Esterification (High Temperature, Reflux) HexanoicAcid->Reaction AllylAlcohol Allyl Alcohol AllylAlcohol->Reaction AcidCatalyst Strong Acid (e.g., H₂SO₄) AcidCatalyst->Reaction Solvent Toluene Solvent->Reaction Neutralization Neutralization (e.g., Na₂CO₃ solution) Reaction->Neutralization Washing Water Washing Neutralization->Washing Drying Drying Washing->Drying Waste Acidic Wastewater Washing->Waste Distillation Distillation Drying->Distillation Product This compound Distillation->Product Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_output Output HexanoicAcid Hexanoic Acid Reaction Esterification (Mild Temperature, Solvent-Free) HexanoicAcid->Reaction AllylAlcohol Allyl Alcohol AllylAlcohol->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Catalyst Filtration Reaction->Filtration Evaporation Product Isolation (e.g., Evaporation) Filtration->Evaporation RecycledEnzyme Recycled Lipase Filtration->RecycledEnzyme Product This compound Evaporation->Product

References

Safety Operating Guide

Proper Disposal of Allyl Hexanoate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Allyl hexanoate (B1226103), a combustible and toxic compound, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper disposal of allyl hexanoate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

  • Treat as Hazardous Waste: All unwanted this compound, including contaminated materials, must be treated as hazardous waste.[3]

  • Segregate Waste: Do not mix this compound with incompatible materials. Store it separately from strong oxidizing agents, acids, and bases.[2][5]

Step 2: Containerization

  • Use Appropriate Containers: Collect this compound waste in a chemically compatible container with a secure, leak-proof screw cap.[5][6] Plastic containers are often preferred.[7]

  • Leave Headroom: Do not fill the container to the brim. Leave at least one inch of headroom to allow for vapor expansion.[5]

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.[3][4][7]

Step 3: Labeling

  • Properly Label Containers: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[4][7] The label should also indicate the hazards associated with the chemical (e.g., "Toxic," "Combustible").

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][5][7]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, the waste must be removed within three days.[4][7]

  • Secondary Containment: It is good practice to use secondary containment to prevent the spread of material in case of a leak.[6]

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of the hazardous waste.[4][7]

  • Licensed Disposal Company: The waste will be handled by a licensed professional waste disposal service for proper treatment, which may include incineration in a chemical incinerator equipped with an afterburner and scrubber.

Spill and Leak Procedures

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition as this compound is a combustible liquid.[1]

  • Absorb the Spill: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1]

  • Collect and Containerize: Scoop the absorbed material into a suitable, labeled container for disposal as hazardous waste.[1]

  • Decontaminate: Clean the spill area thoroughly.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for safe handling and disposal.

PropertyValueCitations
LD50 (Oral, rat) 218 mg/kg[1][8]
LD50 (Skin, rabbit) 300 mg/kg[1]
Flash Point 74 °C (165.20 °F)[1]
Hazard Statements H227, H301, H311, H411[8]
Precautionary Statement P501 (Dispose of contents/container to an approved waste disposal plant)[8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AllylHexanoateDisposal cluster_LabOperations Laboratory Operations cluster_Storage Waste Storage cluster_Disposal Final Disposal GenerateWaste Generate Allyl Hexanoate Waste SegregateWaste Segregate from Incompatible Chemicals GenerateWaste->SegregateWaste ContainerizeWaste Containerize in a Labeled, Closed Container SegregateWaste->ContainerizeWaste StoreInSAA Store in Designated Satellite Accumulation Area ContainerizeWaste->StoreInSAA ContactEHS Contact EHS for Waste Pickup StoreInSAA->ContactEHS LicensedDisposal Disposal by Licensed Professional Service ContactEHS->LicensedDisposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Allyl Hexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides critical safety and logistical information for Allyl hexanoate (B1226103) (CAS No: 123-68-2), a flammable and toxic liquid commonly used as a flavoring and fragrance ingredient.[1] Adherence to these guidelines is essential to minimize risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Allyl hexanoate, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, and inhalation of vapors.[2][3][4]

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesChemical safety goggles or a face shield should be worn.[1][2][3]
Skin Protection GlovesChemical-resistant gloves (e.g., heavy rubber or nitrile rubber) are required.[2][5]
Protective ClothingA lab coat or other protective clothing to prevent skin exposure is necessary.[1][3]
FootwearClosed-toe shoes, preferably chemical-resistant boots, should be worn.[2]
Respiratory Protection RespiratorIn case of inadequate ventilation, brief exposure, or low pollution, a respiratory filter device should be used. For intensive or longer exposure, a self-contained breathing apparatus is necessary.[2]

Health Hazard Information

This compound is classified as a hazardous substance with the following classifications: Flammable liquids (Category 4), Acute toxicity, Oral (Category 3), and Acute toxicity, Dermal (Category 3).[2]

Exposure RouteHazardSymptoms
Oral Toxic if swallowed.May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[3]
Dermal Toxic in contact with skin.Causes skin irritation.[3]
Inhalation Harmful if inhaled.May cause respiratory tract irritation.[3]
Eye Contact Causes eye irritation.May cause chemical conjunctivitis and corneal damage.[3]

First Aid Measures

Immediate first aid is critical in case of exposure to this compound.

ExposureFirst Aid Protocol
If Swallowed Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth with water.[2][6]
If on Skin Immediately take off all contaminated clothing. Wash skin with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell.[2]
If Inhaled Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Consult a physician.[3][6]
In Case of Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes. Consult a physician.[3]

Handling and Storage

Proper handling and storage procedures are crucial to prevent accidents and maintain the chemical's stability.

AspectProcedure
Handling Use in a well-ventilated area with local exhaust ventilation.[3] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapor or mist.[6] Keep away from heat, sparks, open flames, and hot surfaces.[2][3] Use spark-proof tools and explosion-proof equipment.[3] Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry, well-ventilated place away from incompatible substances like oxidizing agents.[1][3] Keep the container tightly closed.[1][3] Store in a locked-up area.[2]

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations.[2] Do not allow the product to enter drains, sewers, or water supplies.[2] Spilled material should be collected with a non-combustible absorbent material (e.g., sand, earth, vermiculite) and placed in a suitable, closed container for disposal.

Spill Response Workflow

A systematic approach is necessary to manage an this compound spill effectively. The following diagram outlines the key steps to be taken in the event of a spill.

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove All Ignition Sources ventilate->ignition ppe Wear Appropriate PPE ignition->ppe contain Contain Spillage with Inert Material ppe->contain collect Collect with Non-Combustible Absorbent contain->collect dispose Place in Closed Container for Disposal collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate end Spill Managed decontaminate->end

Caption: Workflow for managing an this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.